molecular formula C19H28N4O2 B605181 ADB-PINACA CAS No. 1633766-73-0

ADB-PINACA

Cat. No.: B605181
CAS No.: 1633766-73-0
M. Wt: 344.5 g/mol
InChI Key: FWTARAXQGJRQKN-UHFFFAOYSA-N

Description

ADB-PINACA (CAS Number: 1633766-73-0) is a synthetic cannabinoid receptor agonist belonging to the indazole-carboxamide chemical class. It is a potent agonist of the CB1 and CB2 receptors, with documented EC50 values of 0.52 nM and 0.88 nM, respectively, making it significantly more potent than Δ9-THC. This compound is provided as a high-purity reference standard for forensic and clinical research applications, including use in method development and quality control for analytical techniques such as HPLC, MS, and NMR, in accordance with regulatory guidelines. This compound has been identified as an ingredient in some synthetic cannabis products and has been linked to serious public health concerns, including numerous hospitalizations and fatalities. Its pharmacological profile is characterized by potent cannabimimetic effects. Research into its metabolism is critical for toxicological screening; studies using human hepatocytes have identified major metabolic pathways including pentyl hydroxylation, subsequent oxidation to ketone formations, and glucuronidation. This product is intended for forensic analysis and clinical research to identify exposure and understand its toxicological impact. It is strictly for professional research use in a controlled laboratory setting and is absolutely not intended for human consumption. This product is offered with comprehensive analytical data to ensure its identity and purity. As a distributor of certified reference materials, we provide this substance solely for lawful research and educational purposes. Researchers are responsible for ensuring compliance with all local, state, federal, and international laws regarding the handling and use of controlled substances. This compound is a Schedule I controlled substance in the United States and is similarly controlled in other jurisdictions, including China and Singapore.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1633766-73-0

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25)

InChI Key

FWTARAXQGJRQKN-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADB-PINACA;  UNII-U1Q4F41C9U

Origin of Product

United States

Foundational & Exploratory

ADB-PINACA chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Synthesis Pathway of ADB-PINACA

Introduction

This compound, also known by its IUPAC name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been identified in a variety of designer drug products.[1] It is a potent agonist of both the CB1 and CB2 cannabinoid receptors.[1] This technical guide provides a detailed overview of the chemical structure, synthesis pathway, and key analytical data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is an indazole-based synthetic cannabinoid characterized by a 1-pentyl-1H-indazole-3-carboxamide core structure linked to an L-tert-leucinamide moiety.[2][3] The molecule possesses a chiral center at the alpha-carbon of the tert-leucinamide group.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₉H₂₈N₄O₂[2][3]
Molar Mass344.45 g/mol [1][2][3]
IUPAC NameN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide[1][4]
SMILESCCCCCn1c2ccccc2c(C(=O)NC(C(=O)N)C(C)(C)C)n1[2]
InChI KeyFWTARAXQGJRQKN-UHFFFAOYSA-N[2][3]
Purity≥98%[3]
Pharmacological Data
ParameterValueReceptorReference
EC₅₀0.52 nMCB₁[1]
EC₅₀0.88 nMCB₂[1]

Synthesis Pathway

The synthesis of this compound typically involves an amide coupling reaction between 1-pentyl-1H-indazole-3-carboxylic acid and L-tert-leucinamide. This is a common method for the synthesis of indazole-3-carboxamide synthetic cannabinoids.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reagent reagent Indazole 1-pentyl-1H-indazole-3-carboxylic acid Coupling Amide Coupling Indazole->Coupling Leucinamide L-tert-leucinamide Leucinamide->Coupling ADB_PINACA This compound Coupling->ADB_PINACA TBTU, TEA, DMF

Caption: General synthesis pathway for this compound.

Experimental Protocol: Amide Coupling

The following is a representative experimental protocol for the synthesis of this compound via amide coupling, based on methods for similar compounds.[5]

  • Activation of Carboxylic Acid: 1-pentyl-1H-indazole-3-carboxylic acid is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF). An amide coupling reagent, for example, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), is added to the solution along with an organic base like triethylamine (TEA) to activate the carboxylic acid.[5] The mixture is stirred at room temperature to facilitate the formation of the active ester intermediate.

  • Amide Bond Formation: L-tert-leucinamide is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the final product, this compound.

Analytical Characterization

The identification and characterization of this compound in forensic and research settings are typically performed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of synthetic cannabinoids. This compound can be identified based on its retention time and the fragmentation pattern of its mass spectrum.

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass data, which is crucial for the unambiguous identification of novel psychoactive substances. This technique allows for the determination of the exact mass of the molecule and its fragments, aiding in the confirmation of its elemental composition.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, allowing for its definitive structural confirmation.[6]

Metabolism

In vitro studies using human hepatocytes have shown that this compound undergoes extensive metabolism. The major metabolic pathways include:

  • Pentyl hydroxylation: Addition of a hydroxyl group to the pentyl side chain.[1][8]

  • Hydroxylation followed by oxidation: Formation of a ketone on the pentyl chain.[1]

  • Glucuronidation: Conjugation with glucuronic acid.[1][8]

The identification of specific metabolites is crucial for monitoring the intake of this compound in biological samples.[9]

Legal Status

This compound is a controlled substance in many countries, including the United States where it is classified as a Schedule I drug.[1][3][4] Its legal status can vary by jurisdiction, and it is important for researchers to be aware of the specific regulations in their region.

References

The Pharmacological Profile of ADB-PINACA and its Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous adverse health effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its primary metabolites. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the mechanisms of action, metabolism, and potential therapeutic or toxicological implications of this class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways to facilitate a deeper understanding of the complex pharmacology of this compound.

Introduction

This compound is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its high affinity and efficacy at these receptors are responsible for its profound psychoactive and physiological effects. The metabolism of this compound results in the formation of several active metabolites that contribute to its overall pharmacological and toxicological profile.[2][3] Understanding the complete pharmacological landscape of both the parent compound and its metabolites is crucial for the development of effective diagnostic and therapeutic strategies related to this compound exposure.

Pharmacological Profile of this compound

Mechanism of Action

This compound exerts its effects primarily through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of these receptors, particularly the CB1 receptor located predominantly in the central nervous system, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways. This cascade of intracellular events ultimately results in the cannabinoid-like effects observed with this compound use.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for this compound.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

ParameterReceptorValueAssay TypeReference
EC50CB10.52 nMFluorometric Membrane Potential Assay[1]
EC50CB20.88 nMFluorometric Membrane Potential Assay[1]
KiCB10.17 nMRadioligand Binding Assay[4]

EC50: Half-maximal effective concentration; Ki: Inhibitory constant.

Metabolism of this compound

This compound undergoes extensive phase I metabolism, primarily through oxidation of the N-pentyl chain.[5][6] The major metabolic reactions include hydroxylation and the formation of ketone and carboxylic acid derivatives.[2][6] Several of these metabolites retain significant activity at the cannabinoid receptors, thereby contributing to the overall pharmacological effects and duration of action of the parent compound.[2][7]

Major Metabolites and their Pharmacological Activity

The primary metabolites of this compound are formed through oxidation at various positions on the pentyl chain. The pharmacological activities of these metabolites are summarized in Table 2.

Table 2: Pharmacological Activity of Major this compound Metabolites

MetaboliteReceptorEC50 (nM)Emax (% of CP-55,940)Reference
4-hydroxy-pentyl-ADB-PINACACB114Not Reported[2][7]
5-hydroxy-pentyl-ADB-PINACACB158Not Reported[2][7]
4-keto-pentyl-ADB-PINACACB1Not ReportedNot Reported[2][7]
This compound pentanoic acidCB133384[2][7]

Emax: Maximum effect.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol is a generalized procedure based on methodologies cited in the literature for determining the binding affinity of synthetic cannabinoids to the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human CB1 receptor.

Materials:

  • Human CB1 receptor membrane preparation

  • [3H]-CP-55,940 (radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the CB1 receptor membrane preparation, [3H]-CP-55,940, and either buffer (for total binding), a known non-specific binder (e.g., unlabeled CP-55,940), or the this compound dilutions.

  • Incubate the plate at 30°C for 60-90 minutes to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Fluorometric Membrane Potential Assay for Functional Activity

This protocol outlines a general method for assessing the functional activity of this compound at cannabinoid receptors using a fluorometric imaging plate reader (FLIPR) system.

Objective: To determine the EC50 of this compound at CB1 and CB2 receptors.

Materials:

  • Cells expressing the human CB1 or CB2 receptor and a G-protein-gated inwardly rectifying potassium (GIRK) channel.

  • FLIPR Membrane Potential Assay Kit (containing a fluorescent dye)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96- or 384-well black-walled, clear-bottom cell culture plates

  • FLIPR instrument

Procedure:

  • Plate the cells in the microplates and incubate overnight.

  • Prepare a loading buffer containing the fluorescent membrane potential dye according to the kit manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow for dye loading.

  • Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay, which involves measuring baseline fluorescence, adding the this compound dilutions to the cells, and continuously measuring the change in fluorescence over time.

  • The change in fluorescence corresponds to the change in membrane potential upon receptor activation.

  • Analyze the data to generate concentration-response curves and determine the EC50 value for this compound.

Human Hepatocyte Metabolism Assay

This protocol describes a general procedure for identifying the metabolites of this compound using human hepatocytes.

Objective: To identify the major phase I metabolites of this compound.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (or other organic solvent) for extraction

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw and plate the human hepatocytes in culture plates.

  • Allow the cells to attach and recover.

  • Prepare a solution of this compound in a suitable solvent and add it to the hepatocyte culture medium to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the hepatocytes with this compound for a specified time course (e.g., 0, 1, 3, 6 hours).

  • At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the parent compound and its metabolites.

  • Centrifuge the samples to pellet the cell debris and proteins.

  • Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ADB_PINACA This compound CB1R CB1 Receptor ADB_PINACA->CB1R Agonist Binding Gi Gi Protein CB1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK Activation IonChannels Ion Channels (Ca2+, K+) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP NeuronalActivity Decreased Neuronal Activity cAMP->NeuronalActivity Reduced Signaling MAPK->NeuronalActivity Modulation of Gene Expression IonChannels->NeuronalActivity Hyperpolarization

Caption: Signaling pathway of this compound at the CB1 receptor.

Experimental Workflow for Metabolite Identification

G cluster_incubation In Vitro Metabolism cluster_extraction Sample Preparation cluster_analysis Analysis Hepatocytes Human Hepatocytes Incubation Incubation (37°C, 5% CO2) Hepatocytes->Incubation ADB_PINACA_sol This compound Solution ADB_PINACA_sol->Incubation Quenching Quench with Acetonitrile Incubation->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis (Metabolite Identification) LCMS->DataAnalysis G ADB_PINACA This compound Hydroxylation Hydroxylation (Phase I) ADB_PINACA->Hydroxylation Hydroxy_Metabolites 4-OH-pentyl-ADB-PINACA 5-OH-pentyl-ADB-PINACA Hydroxylation->Hydroxy_Metabolites Oxidation Oxidation (Phase I) Keto_Metabolite 4-keto-pentyl-ADB-PINACA Oxidation->Keto_Metabolite Carboxylic_Acid_Metabolite This compound pentanoic acid Oxidation->Carboxylic_Acid_Metabolite Hydroxy_Metabolites->Oxidation Active_Metabolites Active Metabolites Hydroxy_Metabolites->Active_Metabolites Keto_Metabolite->Oxidation Further Oxidation Keto_Metabolite->Active_Metabolites Inactive_Metabolites Less Active/Inactive Metabolites Carboxylic_Acid_Metabolite->Inactive_Metabolites

References

In-Vitro Potency and Efficacy of ADB-PINACA at CB1 and CB2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of ADB-PINACA, a potent synthetic cannabinoid receptor agonist (SCRA). It details the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of this compound and its key analogs at human cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document includes detailed experimental protocols for common in-vitro assays used to characterize SCRAs, such as competitive radioligand binding, cAMP accumulation, and β-arrestin recruitment assays. Furthermore, it illustrates the primary signaling pathways associated with CB1 and CB2 receptor activation using detailed diagrams to support researchers, scientists, and drug development professionals in the field.

Quantitative Pharmacological Data

This compound is a potent agonist at both CB1 and CB2 receptors, with functional potencies in the sub-nanomolar range.[1][2] While comprehensive binding affinity data (Ki) for this compound is not consistently reported in the literature, data from structurally related analogs such as ADB-4en-PINACA and 5F-ADB (a metabolite of 5F-ADB-PINACA) demonstrate high-affinity binding to the CB1 receptor.[3] The following tables summarize the available quantitative data for this compound and its closely related, frequently studied analogs.

Table 1: In-Vitro Potency and Efficacy at the Human CB1 Receptor

CompoundAssay TypeKi (nM)EC50 (nM)Emax (%)Reference Compound
This compound Membrane Potential-0.52--
5F-ADB-PINACAMembrane Potential-0.24--
5F-ADBRadioligand Binding0.42---
ADB-4en-PINACARadioligand Binding0.17---
ADB-4en-PINACAβ-Arrestin 2 Assay-3.43--
ADB-4en-PINACAmini-Gαi Assay-1.45--
ADB-4en-PINACA[³⁵S]-GTPγS Assay-1.58--
MDMB-4en-PINACA[³⁵S]-GTPγS Assay1.40.680654%Δ⁹-THC
ADB-BINACAβ-Arrestin 2 Assay-6.36290%JWH-018

Data compiled from multiple sources.[1][2][3][4]

Table 2: In-Vitro Potency and Efficacy at the Human CB2 Receptor

CompoundAssay TypeKi (nM)EC50 (nM)Emax (%)Reference Compound
This compound Membrane Potential-0.88--
5F-ADB-PINACAMembrane Potential-2.1--
5F-ADBMembrane Potential-7.5--
MDMB-4en-PINACARadioligand Binding0.2131.34-Δ⁹-THC
ADB-BUTINACARadioligand Binding0.91---

Data compiled from multiple sources.[1][2][3][5]

Cannabinoid Receptor Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like this compound initiates downstream signaling primarily through two pathways: G-protein dependent signaling and β-arrestin mediated signaling. As Gi/o-coupled receptors, their activation typically leads to an inhibitory effect on the cell.

G-Protein Dependent Signaling

Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

G-Protein Signaling Pathway cluster_membrane Plasma Membrane ADB_PINACA This compound CB1R CB1/CB2 Receptor ADB_PINACA->CB1R Binds G_Protein Gi/o Protein (αβγ) CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits ATP ATP cAMP cAMP (Decreased) AC->cAMP ATP->AC Converts PKA Protein Kinase A (Reduced Activity) cAMP->PKA Regulates Cellular_Response Altered Cellular Response PKA->Cellular_Response

CB1/CB2 Receptor G-Protein Signaling Cascade.
β-Arrestin Mediated Signaling

Following prolonged agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the CB1/CB2 receptor. This phosphorylation event promotes the binding of β-arrestin proteins. The recruitment of β-arrestin sterically hinders further G-protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold protein, initiating G-protein-independent signaling cascades and facilitating the internalization of the receptor via clathrin-coated pits, which can lead to receptor downregulation or recycling.

Beta-Arrestin Pathway cluster_membrane Plasma Membrane Agonist_CB1R Agonist-Bound CB1/CB2 Receptor GRK GRK Agonist_CB1R->GRK Activates P_CB1R Phosphorylated Receptor GRK->Agonist_CB1R Phosphorylates B_Arrestin β-Arrestin P_CB1R->B_Arrestin Recruits Desensitization Desensitization (G-Protein Uncoupling) B_Arrestin->Desensitization Internalization Internalization (Clathrin-Coated Pit) B_Arrestin->Internalization Signaling β-Arrestin-Mediated Signaling (e.g., MAPK) B_Arrestin->Signaling

β-Arrestin Recruitment and Receptor Regulation.

Experimental Protocols

The following sections detail standardized, high-level protocols for key in-vitro assays used to determine the potency and efficacy of compounds like this compound.

Competitive Radioligand Binding Assay (Ki Determination)

Principle: This assay measures the binding affinity of a test compound (e.g., this compound) by quantifying its ability to displace a known radiolabeled ligand (e.g., [³H]CP-55,940) from the CB1 or CB2 receptor. The affinity is expressed as the inhibition constant (Ki).

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 or another suitable high-affinity ligand.

  • Non-labeled competing ligand for non-specific binding determination (e.g., WIN-55,212-2).

  • Test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for three conditions:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): A high concentration of non-labeled ligand, radioligand, and receptor membranes.

    • Competitive Binding: Test compound dilution, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well (or place filter discs in vials), and measure radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay (Functional Potency)

Principle: This assay measures the functional potency of a CB1/CB2 agonist by its ability to inhibit adenylyl cyclase, thereby reducing the intracellular cAMP levels produced in response to stimulation by forskolin. The result is expressed as an EC50 value.

Materials:

  • CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Test compound (this compound).

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed cells in 96- or 384-well plates and incubate to form a confluent monolayer.

  • Pre-treatment: Aspirate media and pre-incubate cells with IBMX in stimulation buffer for 15-30 minutes at 37°C.

  • Compound Addition: Add serial dilutions of the test compound (agonist) to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except basal controls) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis: Stop the reaction by aspirating the medium and adding lysis buffer.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Normalize the data: set the response to forskolin alone as 100% and the basal (no forskolin) as 0%.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Determine the EC₅₀ value using non-linear regression.

β-Arrestin 2 Recruitment Assay (Functional Potency)

Principle: This assay measures the recruitment of β-arrestin 2 to the activated CB1 or CB2 receptor. Commercial assays like the DiscoverX PathHunter® use enzyme fragment complementation (EFC), where the receptor is tagged with a small enzyme fragment and β-arrestin is tagged with the larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[6][7]

Materials:

  • PathHunter® CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

  • Test compound (this compound).

  • Cell plating reagent.

  • PathHunter® Detection Reagents.

  • White, solid-bottom 384-well assay plates.

  • Luminometer.

Procedure:

Beta-Arrestin Assay Workflow Start Start Plate_Cells Plate PathHunter® Cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight (16-18h at 37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Add_Agonist Add agonist dilutions to cells (5 µL/well) Incubate_Overnight->Add_Agonist Prepare_Agonist Prepare serial dilutions of this compound Prepare_Agonist->Add_Agonist Incubate_Agonist Incubate for 90 min at 37°C, 5% CO₂ Add_Agonist->Incubate_Agonist Add_Detection Add Detection Mixture to all wells (12.5 µL/well) Incubate_Agonist->Add_Detection Prepare_Detection Prepare Detection Reagent Mixture Prepare_Detection->Add_Detection Incubate_Dark Incubate for 60 min in the dark at RT Add_Detection->Incubate_Dark Measure_Luminescence Measure chemiluminescence with a plate reader Incubate_Dark->Measure_Luminescence Analyze_Data Analyze Data: Plot dose-response curve and calculate EC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a β-Arrestin 2 Recruitment Assay.
  • Cell Plating: Prepare cells according to the manufacturer's protocol and dispense 5,000-10,000 cells per well into a 384-well assay plate.[6]

  • Incubation: Incubate the cell plates overnight at 37°C in a 5% CO₂ incubator.[6]

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the wells.

  • Agonist Incubation: Incubate the plate for 90 minutes at 37°C.[6]

  • Detection: Prepare the detection reagent mixture and add it to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[6]

  • Measurement: Read the chemiluminescent signal using a luminometer.

  • Data Analysis: Normalize the data to a reference full agonist (e.g., CP-55,940). Plot the normalized response against the log concentration of this compound and determine the EC₅₀ and Emax values using non-linear regression.[6]

References

Mechanism of action of ADB-PINACA as a cannabinoid receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of ADB-PINACA as a Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-carboxamide family.[1][2] Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, this compound and similar compounds often exhibit significantly higher potency and efficacy at the human cannabinoid receptors, CB1 and CB2, leading to more severe and unpredictable physiological and psychological effects.[3] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with cannabinoid receptors, the downstream signaling pathways it activates, and the experimental protocols used to characterize its pharmacological profile.

Quantitative Pharmacological Data

This compound demonstrates high-affinity binding and potent agonism at both CB1 and CB2 receptors. The quantitative parameters of its activity, such as binding affinity (Ki), potency (EC₅₀), and efficacy (Eₘₐₓ), are determined through various in vitro assays. While specific Ki values for this compound are not detailed in the provided search results, its nanomolar EC₅₀ values indicate high binding affinity.

Table 1: Cannabinoid Receptor Functional Activity of this compound
CompoundReceptorAssay TypeParameterValueReference CompoundEfficacy
This compoundHuman CB1Membrane PotentialEC₅₀0.52 nM[1]-Full Agonist
This compoundHuman CB2Membrane PotentialEC₅₀0.88 nM[1]-Full Agonist
This compoundHuman CB1[³⁵S]GTPγS--CP-55,940Augmented Efficacy[2]
This compoundHuman CB1cAMP Inhibition--WIN-55,212-2Full Agonist[2]

Core Mechanism: Cannabinoid Receptor Signaling

The primary mechanism of action for this compound involves the activation of the cannabinoid receptors CB1 and CB2, which are Class A G protein-coupled receptors (GPCRs).[4][5] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects, while CB2 receptors are primarily found in the peripheral nervous system and immune cells.[5]

Upon binding, this compound induces a conformational change in the CB1 receptor, leading to the activation of its associated heterotrimeric Gi/o protein.[4][5] This activation causes the Gαi/o subunit to dissociate from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a significant reduction in intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This decrease in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), altering neuronal excitability and neurotransmitter release. The dissociated Gβγ subunits can also modulate other effectors, including G protein-gated inwardly rectifying potassium (GIRK) channels and calcium channels.[2][4]

This compound CB1 Receptor Signaling Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor (GPCR) G_protein Gi/o Protein (Inactive) CB1->G_protein Activation G_protein_active Activated Gαi + Gβγ G_protein->G_protein_active GDP/GTP Exchange AdenylylCyclase Adenylyl Cyclase (AC) cAMP cAMP AdenylylCyclase->cAMP Conversion ADB_PINACA This compound ADB_PINACA->CB1 Binds G_protein_active->AdenylylCyclase Inhibition ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Effects (e.g., ↓ PKA activity, ↓ Neurotransmitter Release) cAMP->Downstream Modulation Competitive Radioligand Binding Assay Workflow arrow arrow Start Start: Prepare Reagents Step1 Add CB1/CB2 Membranes, [³H]Radioligand, and This compound to 96-well plate Start->Step1 Step2 Incubate to allow competitive binding Step1->Step2 Step3 Filter plate to separate bound and free radioligand Step2->Step3 Step4 Wash filters to remove non-specific binding Step3->Step4 Step5 Add scintillation cocktail and count radioactivity Step4->Step5 End Analyze Data: Determine IC₅₀ and Ki Step5->End GTPγS Binding Assay Workflow arrow arrow Start Start: Prepare Reagents Step1 Combine CB1/CB2 Membranes, GDP, and this compound in assay plate Start->Step1 Step2 Initiate reaction by adding [³⁵S]GTPγS Step1->Step2 Step3 Incubate to allow for G-protein activation and binding Step2->Step3 Step4 Filter plate to capture membranes with bound [³⁵S]GTPγS Step3->Step4 Step5 Quantify radioactivity using a scintillation counter Step4->Step5 End Analyze Data: Determine EC₅₀ and Eₘₐₓ Step5->End

References

The Metabolic Fate of ADB-PINACA: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro metabolism of ADB-PINACA, a potent synthetic cannabinoid, in human hepatocytes and human liver microsomes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and their metabolic pathways. Understanding the biotransformation of this compound is critical for the development of analytical methods for its detection in biological samples, for assessing its potential for drug-drug interactions, and for understanding its pharmacological and toxicological profile.

Executive Summary

This compound undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. In vitro studies utilizing human hepatocytes have identified a significant number of metabolites, highlighting the complexity of its biotransformation. The primary metabolic pathways involve hydroxylation of the pentyl side chain, followed by further oxidation to a ketone, and direct glucuronidation of the parent compound or its hydroxylated metabolites. While direct comparative quantitative data for this compound metabolism in human liver microsomes is limited in the current scientific literature, studies on structurally similar synthetic cannabinoids suggest that microsomes are a valuable tool for investigating Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes. This guide summarizes the available data, details experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist that has been associated with numerous cases of severe intoxication.[1][2] Like other synthetic cannabinoids, this compound is extensively metabolized in the body, with the parent compound often being undetectable in urine samples.[3] Therefore, identifying its major metabolites is crucial for forensic and clinical toxicology to confirm exposure. Human hepatocytes and human liver microsomes (HLMs) are two of the most common in vitro models used to study the metabolism of xenobiotics.[4] Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more complete picture of metabolism, while HLMs are enriched in cytochrome P450 (CYP) enzymes, making them ideal for studying Phase I oxidative metabolism.[4][5]

Metabolism in Human Hepatocytes

Studies utilizing pooled cryopreserved human hepatocytes have been instrumental in elucidating the primary metabolic pathways of this compound. Incubation of this compound with human hepatocytes results in the formation of numerous metabolites, with major biotransformations including pentyl hydroxylation, subsequent oxidation to a ketone, and glucuronidation.[1][2]

Major Metabolic Pathways in Human Hepatocytes

The primary metabolic reactions observed for this compound in human hepatocytes are:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the pentyl side chain is a major initial metabolic step.

  • Ketone Formation: The secondary alcohol formed through hydroxylation can be further oxidized to a ketone.

  • Glucuronidation: The parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid, a Phase II reaction that increases water solubility and facilitates excretion.

A study by Diao et al. (2017) identified 19 major metabolites of this compound following a 3-hour incubation with pooled human hepatocytes.[1] The most abundant metabolites were typically those resulting from hydroxylation and ketone formation on the pentyl chain.[1]

Quantitative Data from Human Hepatocyte Studies

The following table summarizes the major metabolites of this compound identified in human hepatocyte incubations, based on the findings of Diao et al. (2017). The relative abundance is represented by the peak area percentage of the total metabolites detected.

Metabolite IDBiotransformationRetention Time (min)Formulam/z (M+H)+Peak Area (%)
M1Pentyl-OH9.45C19H29N4O3361.223415.4
M2Pentyl-OH9.61C19H29N4O3361.223412.8
M3Pentyl-OH9.88C19H29N4O3361.223410.2
M4Ketopentyl10.21C19H27N4O3359.207821.7
M5Pentanoic Acid10.45C19H27N4O4375.20275.6
M6Di-OH8.97C19H29N4O4377.21834.1
M7Di-OH9.15C19H29N4O4377.21833.8
M8Ketopentyl-OH9.33C19H27N4O4375.20273.5
M9Glucuronide8.54C25H37N4O8521.25552.9
M10Pentyl-OH Glucuronide8.76C25H37N4O9537.25082.1
M11Carboxypentyl10.11C19H25N4O5390.18201.9
M12N-dealkylated8.21C14H19N4O2275.14991.5
M13Indazole-OH9.75C19H29N4O3361.22341.3
M14Amide Hydrolysis7.98C19H28N3O3346.21251.1
M15Pentyl-OH9.99C19H29N4O3361.22340.9
M16Ketopentyl10.35C19H27N4O3359.20780.8
M17Pentyl-OH9.23C19H29N4O3361.22340.7
M18Glucuronide8.68C25H37N4O8521.25550.6
M19Pentanoic Acid10.58C19H27N4O4375.20270.5

Data adapted from Diao et al., Clinical Chemistry, 2017.[1]

Metabolism in Human Liver Microsomes

Human liver microsomes are a subcellular fraction containing the majority of the cytochrome P450 enzymes responsible for Phase I metabolism. While specific quantitative studies on this compound metabolism in HLMs are not as extensively published as those in hepatocytes, it is the primary in vitro system for studying CYP-mediated reactions. Based on the metabolic pathways identified in hepatocytes and studies of other synthetic cannabinoids, the primary role of HLMs in this compound metabolism would be the initial hydroxylation reactions on the pentyl side chain.

Expected Metabolic Pathways in Human Liver Microsomes

The main biotransformations of this compound expected to occur in human liver microsomes are:

  • CYP-mediated Hydroxylation: Various CYP isoforms are likely responsible for the hydroxylation of the pentyl chain.

  • Ketone Formation: Subsequent oxidation of the hydroxylated metabolites to ketones is also a likely CYP-mediated reaction.

Phase II reactions, such as glucuronidation, are generally not observed in standard HLM incubations unless the microsomes are supplemented with the necessary cofactors (e.g., UDPGA).

Quantitative Data from Human Liver Microsome Studies
Metabolite IDBiotransformationExpected Relative Abundance
HLM-M1Pentyl-OH (various isomers)Major
HLM-M2KetopentylMinor to Moderate
HLM-M3N-dealkylatedMinor
HLM-M4Indazole-OHMinor

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolism studies. The following sections outline typical experimental protocols for studying this compound metabolism in human hepatocytes and liver microsomes.

Human Hepatocyte Incubation Protocol

A typical protocol for the incubation of this compound with human hepatocytes is as follows:

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams E Medium). Cell viability is assessed using a method such as the trypan blue exclusion test.

  • Incubation: A solution of this compound (typically in a low concentration of an organic solvent like methanol or DMSO) is added to the hepatocyte suspension to achieve a final concentration (e.g., 10 µM).

  • Time Course: The incubation is carried out at 37°C in a humidified incubator with 5% CO2. Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, and 3 hours).

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to pellet the cell debris and proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis.

  • Analytical Method: The supernatant is analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify the metabolites.

Human Liver Microsome Incubation Protocol

A standard protocol for incubating this compound with human liver microsomes includes the following steps:

  • Microsome Preparation: Pooled human liver microsomes are thawed on ice.

  • Incubation Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.4), this compound, and human liver microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation and Time Course: The mixture is incubated at 37°C, and aliquots are removed at specific time points.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The resulting supernatant is analyzed by LC-HRMS to identify and quantify the metabolites formed.

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for in vitro metabolism studies.

ADB_PINACA_Metabolism ADB_PINACA This compound Hydroxylation Hydroxylation (Pentyl Chain) ADB_PINACA->Hydroxylation CYP450s Glucuronidation Glucuronidation ADB_PINACA->Glucuronidation Ketone_Formation Ketone Formation Hydroxylation->Ketone_Formation Oxidation Hydroxylation->Glucuronidation UGTs

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Processing & Analysis Start Start: This compound Solution Hepatocytes Human Hepatocytes Start->Hepatocytes Microsomes Human Liver Microsomes + NADPH Start->Microsomes Incubation Incubate at 37°C Hepatocytes->Incubation Microsomes->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-HRMS Analysis Supernatant->LCMS Data Data Analysis: Metabolite Identification & Quantification LCMS->Data

Caption: Experimental workflow for in vitro metabolism.

Conclusion

The in vitro metabolism of this compound is a complex process involving multiple enzymatic pathways. Human hepatocytes provide a comprehensive model for studying both Phase I and Phase II metabolism, revealing hydroxylation, ketone formation, and glucuronidation as the major biotransformation routes. While specific quantitative data for this compound in human liver microsomes is an area requiring further research, this system remains essential for detailed investigations of CYP-mediated oxidative metabolism. The information presented in this guide serves as a valuable resource for scientists working to understand the metabolic fate of this compound and other novel psychoactive substances. Further studies are warranted to provide a more detailed quantitative comparison between these two in vitro systems and to fully characterize the enzymes involved in this compound metabolism.

References

In Vivo Toxicological Profile and Adverse Effects of ADB-PINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant adverse health effects. As a full agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, its pharmacological actions mimic but often far exceed the potency of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] This technical guide provides a comprehensive overview of the in vivo toxicological profile and adverse effects of this compound, drawing from preclinical animal studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential toxicities and mechanisms of action of this and related synthetic cannabinoids.

Core Toxicological Profile

The in vivo effects of this compound and its analogues are primarily mediated by their potent activation of the CB1 receptor.[3] This interaction triggers a cascade of physiological and behavioral changes, collectively known as the "cannabinoid tetrad," which includes hypolocomotion, catalepsy, hypothermia, and analgesia.[4][5]

Quantitative Toxicological Data

The following tables summarize the quantitative data from in vivo studies on this compound and its close structural analogue, ADB-4en-PINACA. These findings provide a dose-dependent characterization of their effects.

Table 1: Cannabinoid Tetrad Effects of ADB-4en-PINACA in Mice [6]

Toxicological EndpointDose (mg/kg, i.p.)Observation
Locomotor Activity 0.03 - 0.1No significant effect
0.3 - 3Significant suppression
Hypothermia 0.3 - 3Significant dose-dependent decrease in body temperature
Analgesia (Hot Plate Test) 0.3 - 3Significant dose-dependent increase in pain threshold
Catalepsy (Bar Test) 0.3 - 3Significant dose-dependent induction of catalepsy

Table 2: Comparative Potency (ED₅₀) of ADB-4en-PINACA and Δ⁹-THC in Mice [6]

EffectADB-4en-PINACA (mg/kg)Δ⁹-THC (mg/kg)
Locomotor Suppression 0.77>100
Hypothermia 0.2813.1
Analgesia 0.3111.2
Catalepsy 0.4623.5

Adverse Effects

Neurotoxicity

Inhalation of herbal blends containing AB-PINACA, a related compound, has been shown to induce neurodegenerative changes in the brains of mice.[7] Histopathological examination revealed evidence of neuronal damage.[7] Furthermore, altered levels of key neurotransmitters, including glutamate, dopamine, and serotonin, were observed in the brain, suggesting a widespread disruption of neurochemical balance.[7] Studies on 5F-ADB, another potent analogue, indicate that it can activate midbrain dopaminergic neurons via CB1 receptor agonism, while not directly affecting serotonergic neurons.[8]

Cardiotoxicity

The use of synthetic cannabinoids has been linked to cardiovascular complications in humans, including tachycardia, hypertension, and in severe cases, myocardial infarction.[2][9] Preclinical evidence from a study involving inhaled AB-PINACA in mice demonstrated an increase in the cardiac enzymes creatine kinase-MB (CK-MB) and troponin I, which are biomarkers of cardiac muscle damage.[7] Histopathological analysis of heart tissue from these animals revealed necrotic and infarcted heart myocytes.[7] While direct in vivo studies on the electrocardiogram (ECG) effects of this compound are limited, research on general synthetic cannabinoid users has shown significant alterations in P-wave, QRS complex, and T-wave morphology, indicating a potential for arrhythmogenic effects.[10]

Experimental Protocols

Cannabinoid Tetrad Assay in Mice

This series of assays is used to evaluate the central nervous system effects characteristic of CB1 receptor agonists.[4][5]

  • Animals: Male ICR or C57BL/6 mice (18-22 g) are typically used.[4][11]

  • Drug Administration: this compound is dissolved in a vehicle such as a mixture of ethanol, Tween 80, and saline. The drug is administered via intraperitoneal (i.p.) injection.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiments begin.[3]

  • Testing Sequence (performed sequentially 30 minutes post-injection): [3]

    • Locomotor Activity (Open Field Test):

      • Each mouse is placed in the center of a square arena (e.g., 50x50 cm).[12]

      • Activity is recorded for a set duration (e.g., 10-20 minutes) using an automated video tracking system.[5][12]

      • Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[3][12]

      • The arena is cleaned with 70% ethanol between trials to remove olfactory cues.[12]

    • Catalepsy (Bar Test):

      • The mouse's forepaws are gently placed on a horizontal bar (e.g., 0.2-0.7 cm in diameter) raised approximately 4 cm from the surface.[1][13]

      • The time the mouse remains immobile on the bar is recorded, with a typical cut-off time of 20-180 seconds.[1][4]

    • Hypothermia:

      • Rectal temperature is measured using a digital thermometer with a probe inserted to a fixed depth.[4]

    • Analgesia (Hot Plate Test):

      • The mouse is placed on a heated plate maintained at a constant temperature (e.g., 52.5 - 55°C).[11][14]

      • The latency to a nociceptive response (e.g., hind paw lick or jump) is recorded.[11][15]

      • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[11][14]

Analysis of Cardiac Enzymes
  • Sample Collection: Following exposure to this compound, blood is collected from the animals.

  • Serum Separation: Blood samples are centrifuged to separate the serum.

  • Enzyme Analysis: Serum levels of CK-MB and troponin I are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7]

Neurotransmitter Level Analysis
  • Tissue Collection: Brains are rapidly dissected and specific regions (e.g., striatum, hippocampus) are isolated.

  • Homogenization: Brain tissue is homogenized in an appropriate buffer.

  • Quantification: Levels of dopamine, serotonin, and their metabolites are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

The adverse effects of this compound are primarily initiated by its agonistic activity at the CB1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade following receptor activation.

CB1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling ADB_PINACA This compound CB1R CB1 Receptor ADB_PINACA->CB1R Binds and Activates Gi_alpha Gαi/o CB1R->Gi_alpha Activates G_beta_gamma Gβγ CB1R->G_beta_gamma Dissociates MAPK_pathway MAPK Pathway (e.g., ERK) CB1R->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway CB1R->PI3K_Akt_pathway AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ca_channels Ca²⁺ Channels G_beta_gamma->Ca_channels Inhibits K_channels K⁺ Channels G_beta_gamma->K_channels Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Gene_expression Altered Gene Expression PKA->Gene_expression Neurotransmitter_release ↓ Neurotransmitter Release Ca_channels->Neurotransmitter_release K_channels->Neurotransmitter_release MAPK_pathway->Gene_expression PI3K_Akt_pathway->Gene_expression

Figure 1: Simplified CB1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Toxicological Assessment

The following diagram outlines a typical workflow for assessing the in vivo toxicity of this compound in a rodent model.

Experimental_Workflow cluster_assessment Toxicological Assessment cluster_analysis Post-Mortem Analysis start Start animal_model Select Animal Model (e.g., Male ICR Mice) start->animal_model acclimation Acclimation Period (e.g., 1 week) animal_model->acclimation drug_prep Prepare this compound Solution and Vehicle Control acclimation->drug_prep randomization Randomize Animals into Treatment Groups drug_prep->randomization administration Administer this compound (i.p.) or Vehicle randomization->administration behavioral Behavioral Assays (Tetrad Test) administration->behavioral physiological Physiological Monitoring (Body Temp, ECG, BP) administration->physiological euthanasia Euthanasia and Tissue Collection behavioral->euthanasia physiological->euthanasia histopathology Histopathology (Brain, Heart) euthanasia->histopathology biochemical Biochemical Analysis (Cardiac Enzymes, Neurotransmitters) euthanasia->biochemical data_analysis Data Analysis and Interpretation histopathology->data_analysis biochemical->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow.

Conclusion

The in vivo toxicological profile of this compound is characterized by potent, CB1 receptor-mediated effects that manifest as the classic cannabinoid tetrad. Preclinical data from studies on this compound and its close analogues indicate a significant potential for neurotoxicity and cardiotoxicity, consistent with clinical reports of severe adverse events in humans. The dose-dependent nature of these effects underscores the high risk associated with this synthetic cannabinoid. This technical guide provides a foundational understanding of the in vivo toxicology of this compound, offering valuable data and methodologies for researchers in the fields of toxicology, pharmacology, and drug development. Further research is warranted to fully elucidate the long-term consequences of exposure and to develop effective therapeutic interventions for this compound-related toxicities.

References

Pharmacokinetics and Bioavailability of ADB-PINACA in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets. Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for predicting its duration and intensity of effects, assessing its toxicity, and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound and its close analogues in animal models.

Pharmacokinetic Profiles of this compound Analogues

While specific pharmacokinetic parameters for this compound are not available, studies on the related compounds ADB-BINACA and ADB-BUTINACA provide valuable insights into the likely behavior of this class of synthetic cannabinoids.

ADB-BINACA in Mice

A comparative study in mice demonstrated that ADB-BINACA induces dose- and time-dependent hypolocomotive and hypothermic effects.[1][2] Although specific PK parameters were not reported, these pharmacodynamic effects suggest a rapid absorption and distribution to the central nervous system.

ADB-BUTINACA in Rats

A study in rats provided quantitative pharmacokinetic data for ADB-BUTINACA following oral administration. These findings offer a potential surrogate for estimating the pharmacokinetic behavior of this compound.

Table 1: Pharmacokinetic Parameters of ADB-BUTINACA in Rats following Oral Administration

ParameterValue (Mean ± SD)Unit
Dose 10mg/kg
Cmax 616.9 ± 154.5ng/mL
Tmax 2.8 ± 0.5h
AUC(0-t) 2923.0 ± 523.5ng·h/mL
AUC(0-∞) 3004.2 ± 570.4ng·h/mL
t1/2z 4.4 ± 1.1h
MRT(0-t) 6.3 ± 0.7h
MRT(0-∞) 7.1 ± 0.8h

Source: Determination of ADB-BUTINACA in rat plasma by UPLC-MS/MS and its application in a pharmacokinetic study

Bioavailability

There is currently no published data on the bioavailability of this compound or its close analogues in any animal model. The oral pharmacokinetic data for ADB-BUTINACA suggests systemic absorption after oral administration, but without intravenous data, the absolute bioavailability cannot be determined.

Experimental Protocols

The following sections detail the methodologies employed in the studies of this compound analogues and its in vitro metabolism.

In Vivo Pharmacodynamic and Pharmacokinetic Studies in Rodents

Experimental Workflow for a Typical Rodent Pharmacokinetic Study

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) drug_formulation Drug Formulation (e.g., in vehicle like Tween 80/saline) oral_gavage Oral Gavage (e.g., 10 mg/kg) drug_formulation->oral_gavage blood_sampling Serial Blood Sampling (e.g., via tail vein at multiple time points) oral_gavage->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (e.g., Protein Precipitation) plasma_separation->sample_prep lc_msms LC-MS/MS Analysis sample_prep->lc_msms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lc_msms->pk_analysis

Caption: Workflow of a typical oral pharmacokinetic study in rats.

  • Animal Models: Male Sprague-Dawley rats (180-220 g) or adult male C57BL/6 mice are commonly used.[1] Animals are acclimatized to laboratory conditions before the experiment.

  • Drug Formulation and Administration: The compound is typically dissolved in a vehicle such as a mixture of Tween 80, ethanol, and saline. Administration is often performed via oral gavage for pharmacokinetic studies or intraperitoneal injection for pharmacodynamic assessments.[1]

  • Sample Collection: For pharmacokinetic studies, blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Quantification of the analyte in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.

In Vitro Metabolism Studies
  • System: Pooled human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes.

  • Incubation: The test compound (e.g., this compound) is incubated with human hepatocytes at a specific concentration (e.g., 10 µM) at 37°C for a set period (e.g., 3 hours).

  • Metabolite Identification: The reaction is quenched, and the supernatant is analyzed by high-resolution mass spectrometry (e.g., LC-QTOF-MS) to identify potential metabolites.

Metabolism of this compound

In vitro studies with human hepatocytes have shown that this compound is extensively metabolized. One study identified 35 metabolites, with the majority of the metabolic activity occurring on the N-pentyl chain and the tert-butyl moiety. The parent compound was significantly depleted after a 3-hour incubation.

The primary metabolic pathways for this compound are proposed to be:

  • Hydroxylation: Addition of a hydroxyl group, primarily on the pentyl chain.

  • Oxidation: Formation of ketone and carboxylic acid metabolites.

  • Amide Hydrolysis: Cleavage of the amide bond.

  • Glucuronidation: A phase II metabolic reaction where a glucuronic acid moiety is attached to the parent compound or its phase I metabolites.

Putative Metabolic Pathways of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ADB_PINACA This compound hydroxylation Hydroxylation (Pentyl Chain) ADB_PINACA->hydroxylation oxidation Oxidation (Ketone/Carboxylic Acid Formation) ADB_PINACA->oxidation amide_hydrolysis Amide Hydrolysis ADB_PINACA->amide_hydrolysis glucuronidation Glucuronidation hydroxylation->glucuronidation metabolites Excreted Metabolites hydroxylation->metabolites oxidation->glucuronidation oxidation->metabolites amide_hydrolysis->glucuronidation amide_hydrolysis->metabolites glucuronidation->metabolites

References

Identification of major ADB-PINACA metabolites for forensic analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of Major ADB-PINACA Metabolites for Forensic Analysis

Introduction

This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been implicated in numerous forensic cases worldwide. Like many SCRAs, this compound is extensively metabolized in the human body, making the parent compound often undetectable in biological samples, particularly urine. Therefore, identifying its major metabolites is crucial for reliably demonstrating intake in forensic and clinical toxicology. This guide provides an in-depth overview of the major metabolites of this compound, presents detailed experimental protocols for their analysis, and visualizes the metabolic pathways and analytical workflows.

Major Metabolites of this compound

The metabolism of this compound primarily occurs through modifications of its N-pentyl side chain. In vitro studies using human hepatocytes have identified numerous metabolites, with the most significant transformations being hydroxylation and subsequent oxidation.[1] The major metabolic reactions include pentyl hydroxylation, the formation of a ketone through oxidation, and glucuronidation.[1] In total, up to 19 major metabolites have been identified from human hepatocyte incubations.[1]

The primary metabolites recommended as optimal markers for confirming this compound intake are the ketopentyl and hydroxypentyl metabolites.[1] The formation of ketone and mono-hydroxylated products on the pentyl chain represents the main biotransformation pathway.[2] Other identified metabolic pathways include dihydroxylation, carboxylation at the pentyl side chain, and glucuronidation.[3]

Quantitative Data

While extensive quantitative data for this compound and its metabolites in human samples is not widely published, data from related synthetic cannabinoids can provide context for the concentration ranges typically encountered in forensic casework. The table below summarizes the major identified metabolites of this compound. A second table provides examples of concentrations and limits of detection for structurally related compounds.

Table 1: Major Identified Metabolites of this compound

Metabolite ClassSpecific MetabolitesMetabolic ReactionReference
Hydroxylated Metabolites Hydroxypentyl-ADB-PINACAMono-hydroxylation on the pentyl chain[1]
Ketone Metabolites Ketopentyl-ADB-PINACAHydroxylation followed by oxidation[1][2]
Carboxylic Acid Metabolites This compound pentanoic acidOxidative defluorination and carboxylation (seen in 5F-analog)[1]
Glucuronidated Metabolites Hydroxypentyl-ADB-PINACA glucuronideGlucuronidation of hydroxylated metabolites[1]

Table 2: Example Quantitative Data for Related Synthetic Cannabinoids

CompoundMatrixConcentration / LimitNotesReference
5F-ADB Postmortem Blood (Central)Average: 0.29 ng/mLParent Compound[4]
5F-ADB Ester Hydrolysis Metabolite Postmortem Blood (Central)Average: 49 ng/mLMetabolite[4]
ADB-BUTINACA Rat PlasmaLLOQ: 1.0 ng/mL, LOD: 0.3 ng/mLUPLC-MS/MS Method[5]
Various SCRAs (incl. ADB-BUTINACA) HairLLOQ: 1-10 pg/mg, LOD: 0.5-5 pg/mgUPLC-MS/MS Method[6]

Experimental Protocols

Effective forensic analysis of this compound metabolites relies on sensitive and specific analytical methods, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).[7]

Sample Preparation

Sample preparation is critical to remove matrix interferences and concentrate the analytes.[7]

A. Solid-Phase Extraction (SPE) for Urine Samples

  • Initial Hydrolysis: To 1 mL of urine, add 50 µL of a metabolite internal standard mix, 50 µL of rapid hydrolysis buffer, and 40 µL of β-glucuronidase (IMCSzyme). Incubate at 55°C for one hour.[8]

  • Buffering: Add 1 mL of ammonium carbonate buffer (pH 9.3) and vortex.[8]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PAX, 60 mg) with 2 mL of methanol followed by 2 mL of deionized water.[8]

  • Sample Loading: Apply the hydrolyzed sample to the conditioned cartridge.[8]

  • Washing: Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of ammonium carbonate buffer, and 2 mL of methanol.[8]

  • Elution: Elute the analytes with two 1 mL aliquots of 5% formic acid in methanol.[8]

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40-55°C. Reconstitute the residue in a suitable volume (e.g., 80 µL) of mobile phase for LC-MS analysis.[8][9]

B. Liquid-Liquid Extraction (LLE) for Blood Samples

  • Sample Preparation: To 0.5 mL of blood, add 50 µL of a parent compound internal standard mix and 1 mL of a basic buffer (e.g., TRIS HCl, pH 10.2).[8]

  • Extraction: Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a 7:3 mixture of 1-chlorobutane:isopropyl alcohol) and mix on a rotator for 15 minutes.[8][9]

  • Phase Separation: Centrifuge the sample at ~4200 RPM for 5-10 minutes to separate the organic and aqueous layers.[8][9]

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the extract in a mobile phase solution (e.g., 40 µL of methanol followed by 40 µL of 0.2% acetic acid) for analysis.[9]

Instrumental Analysis: LC-HRMS/MS

A. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is commonly used (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water or 5 mM ammonium formate with 0.2% acetic acid.[9][10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up to a high organic percentage to elute the analytes. For example:

    • 0-1 min: 99% A, 1% B

    • 1-18.5 min: Gradient to 1% A, 99% B

    • Hold at 99% B for 1.5 min

    • Return to initial conditions and equilibrate for ~3 min.[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Column Temperature: 40-60°C.[10][11]

B. High-Resolution Mass Spectrometry (HRMS)

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode.[8]

  • Scan Mode: Data acquisition is often performed in a full-scan MS mode followed by data-dependent MS/MS (dd-MS2) fragmentation to identify metabolites.[10]

  • Scan Range: A typical scan range is m/z 100–950 for MS1 and m/z 50-950 for MS/MS scans.[11]

  • Collision Energy: A stepped collision energy (e.g., ramping based on m/z) is often used to ensure comprehensive fragmentation.[11]

  • Data Processing: Metabolite identification is achieved by processing the acquired data with specialized software (e.g., Compound Discoverer), searching for expected masses with a narrow mass tolerance (e.g., < 5 ppm).[1][11]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformations of this compound.

ADB_PINACA_Metabolism parent This compound m1 Hydroxypentyl-ADB-PINACA parent->m1 Hydroxylation (Phase I) m3 This compound Pentanoic Acid parent->m3 Multiple Oxidation Steps (Phase I) m2 Ketopentyl-ADB-PINACA m1->m2 Oxidation (Phase I) m4 Hydroxypentyl-ADB-PINACA Glucuronide m1->m4 Glucuronidation (Phase II)

Caption: Primary metabolic pathways of this compound.

Forensic Analysis Workflow

This diagram outlines the general workflow for the identification of this compound metabolites in a forensic laboratory.

Forensic_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical A Sample Reception (Blood, Urine, Hair) B Sample Preparation (LLE, SPE, Hydrolysis) A->B Accessioning C Instrumental Analysis (LC-HRMS/MS) B->C Extract Injection D Data Acquisition (Full Scan & dd-MS2) C->D E Data Processing & Metabolite Identification D->E Raw Data F Review & Confirmation E->F Tentative ID G Final Report F->G Confirmed Results

References

The Cornerstone of Cannabinoid Research: A Technical Guide to the Synthesis and Characterization of ADB-PINACA Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and analytical characterization of ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide), a potent synthetic cannabinoid. The accurate synthesis and rigorous characterization of reference standards are paramount for forensic identification, toxicological analysis, and pharmacological research. This document outlines detailed experimental protocols and presents key analytical data in a structured format to support these scientific endeavors.

Chemical Synthesis of this compound

The synthesis of this compound typically involves a coupling reaction between a 1-pentyl-1H-indazole-3-carboxylic acid intermediate and an L-tert-leucinamide moiety.[1] This approach allows for the creation of the core indazole structure with the characteristic pentyl chain and the amide-linked amino acid side chain. A generalized synthetic scheme is presented below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Indazole Indazole-3-carboxylic acid Alkylation N-Alkylation Indazole->Alkylation Base (e.g., K2CO3) PentylBromide 1-Bromopentane PentylBromide->Alkylation Leucinamide L-tert-leucinamide Coupling Amide Coupling (e.g., using DCC) Leucinamide->Coupling IndazolePentyl 1-Pentyl-1H-indazole- 3-carboxylic acid Alkylation->IndazolePentyl IndazolePentyl->Coupling ADBPINACA This compound Coupling->ADBPINACA

A generalized chemical synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on common organic chemistry techniques for amide coupling.

  • N-Alkylation of Indazole-3-carboxylic acid:

    • Dissolve indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF).

    • Add a base (e.g., potassium carbonate) and stir the mixture.

    • Add 1-bromopentane dropwise and heat the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the resulting 1-pentyl-1H-indazole-3-carboxylic acid by recrystallization or column chromatography.

  • Amide Coupling:

    • Dissolve 1-pentyl-1H-indazole-3-carboxylic acid in an appropriate solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and an activator (e.g., N-hydroxysuccinimide - NHS).

    • Stir the mixture at room temperature to form the activated ester.

    • In a separate flask, dissolve L-tert-leucinamide in the same solvent and add it to the reaction mixture.

    • Allow the reaction to proceed until completion, monitoring by TLC.

    • Filter the reaction mixture to remove by-products (e.g., dicyclohexylurea).

    • Wash the filtrate, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude this compound product using column chromatography.

Characterization of this compound Reference Standards

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques. The data obtained should be compared against a certified reference material.[2]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification of synthetic cannabinoids. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

Table 1: Mass Spectrometric Data for this compound

ParameterValueReference
Chemical Formula C₁₉H₂₈N₄O₂[2]
Molecular Weight 344.5 g/mol [2]
Monoisotopic Mass 344.2212 Da[3]
[M+H]⁺ (LC-MS) 345.2285N/A
Key EI Fragments (GC-MS) 300, 215, 145 m/z[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cannabinoids in seized materials.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable organic solvent (e.g., methanol).

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[4]

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Inlet Temperature: 265 °C.[4]

  • Injection Mode: Splitless, 1 µL injection volume.[4]

  • Oven Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.[4]

  • MS Transfer Line: 300 °C.[4]

  • MS Source: 230 °C.[4]

  • MS Quad: 150 °C.[4]

  • Mass Scan Range: 40-550 m/z.[4]

Table 2: GC-MS Retention Data

CompoundRetention Time (min)ConditionsReference
This compound~7.77 - 7.99As described in the GC-MS protocol.[4][5]

Note: Retention times can vary between instruments and columns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS) detectors like Quadrupole Time-of-Flight (QTOF), is crucial for analyzing biological samples and provides high mass accuracy.

  • Sample Preparation: Dilute the sample in the initial mobile phase.

  • Instrument: Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent.[4]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[4]

  • Mobile Phase A: 10 mM Ammonium formate (pH 3.0) in water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 13 minutes, hold for 2.5 minutes, then return to initial conditions.[4]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • TOF MS Scan Range: 100-510 Da.[4]

Table 3: LC-MS Retention Data

CompoundRetention Time (min)ConditionsReference
This compound~8.89 - 8.99As described in the LC-QTOF-MS protocol.[4][5]

Note: Retention times are highly dependent on the specific LC system and gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation, providing unambiguous confirmation of the synthesized molecule's structure.

  • Sample Preparation: Dissolve approximately 10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument: Bruker AVANCE III HD 500 MHz spectrometer or equivalent.[6]

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals.

Table 4: Key ¹H NMR Signals for this compound (Illustrative)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Proposed)
~8.2d1HIndazole CH
~7.5t1HIndazole CH
~7.3t1HIndazole CH
~4.5t2HN-CH₂ (pentyl)
~4.4d1HCH-NH
~1.0s9HC(CH₃)₃
~0.9t3HCH₃ (pentyl)

Note: This is an illustrative table. Actual chemical shifts should be determined from experimental data.

Analytical Workflow and Data Interpretation

A systematic workflow is essential for the reliable characterization of a newly synthesized batch of this compound.

G cluster_0 Synthesis & Purification cluster_1 Initial Screening cluster_2 Data Evaluation cluster_3 Structural Confirmation cluster_4 Final Validation Synthesis Synthesized this compound GCMS GC-MS Analysis Synthesis->GCMS LCMS LC-MS Analysis Synthesis->LCMS CheckMass Verify Molecular Ion & Fragmentation Pattern GCMS->CheckMass CheckPurity Assess Chromatographic Purity GCMS->CheckPurity LCMS->CheckMass LCMS->CheckPurity NMR NMR Spectroscopy (¹H, ¹³C, 2D) CheckMass->NMR Mass Correct CheckPurity->NMR Purity Acceptable FinalConfirm Confirm Structure & Purity >98% NMR->FinalConfirm CRM_Compare Compare data with Certified Reference Material FinalConfirm->CRM_Compare

Workflow for the analytical characterization of this compound.

This comprehensive approach, combining synthesis with orthogonal analytical techniques, ensures the production of a well-characterized this compound reference standard. Such standards are indispensable for the global scientific and forensic communities in understanding and addressing the challenges posed by novel psychoactive substances.

References

In Vivo Cannabinoid-Like Effects of ADB-PINACA Administration in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-PINACA is a potent synthetic cannabinoid (SC) that has been identified in recreational drug products worldwide. As a member of the indazole-3-carboxamide family, it acts as a strong agonist at the cannabinoid type 1 (CB1) receptor, leading to a range of physiological and behavioral effects similar to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. Understanding the in vivo pharmacology of this compound is critical for elucidating its mechanism of action, assessing its abuse potential, and developing potential therapeutic interventions for intoxication and addiction. This technical guide provides a comprehensive overview of the cannabinoid-like effects of this compound administration in mice, focusing on quantitative data from key behavioral assays, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vivo effects of this compound and comparable synthetic cannabinoids in mice, primarily from the tetrad assay, which assesses four cardinal signs of cannabinoid activity: hypothermia, catalepsy, analgesia, and locomotor depression.

Table 1: Hypothermic Effects of this compound and Related Synthetic Cannabinoids in Mice

CompoundDose (mg/kg, i.p.)Peak Temperature Reduction (°C)Duration of EffectReference
ADB-BINACA0.52.14< 1 hour[1]
ADB-4en-PINACA0.53.94~ 2 hours[1]
MDMB-4en-PINACA0.5> 4.0> 6 hours[1]
AB-PINACA0.3 - 3> 1.5~ 1 hour (peak)[2]
5F-ADB0.03 - 0.3Dose-dependentNot specified[3]

Table 2: Effects on Locomotor Activity of this compound and Related Synthetic Cannabinoids in Mice

CompoundDose (mg/kg, i.p.)Effect on Locomotor ActivityED50 (mg/kg)Reference
ADB-BINACA0.5Significant reduction in total distance traveledNot specified[1]
ADB-4en-PINACA0.5Significant reduction in total distance traveledNot specified[1]
MDMB-4en-PINACA0.1, 0.5Significant reduction in total distance traveledNot specified[1]
This compound0.25, 0.5, 1Dose-dependent depressionNot specified[4]
5F-ADB0.003 - 0.3Dose-dependent suppression0.03[3]
AB-PINACANot specifiedSuppression0.77[5]

Table 3: Analgesic Effects of this compound and Related Synthetic Cannabinoids in Mice (Hot Plate Test)

CompoundDose (mg/kg, i.p.)Effect on Response LatencyReference
ADB-BINACA0.1No significant effect[1]
ADB-4en-PINACA0.1No significant effect[1]
MDMB-4en-PINACA0.1Significant increase[1]
AB-PINACANot specifiedAntinociception[5]

Table 4: Cataleptic Effects of this compound and Related Synthetic Cannabinoids in Mice (Ring Immobility Test)

CompoundDose (mg/kg, i.p.)EffectED50 (mg/kg)Reference
5F-ADB0.003 - 0.3Dose-dependent catalepsy0.06[3]
ADB-4en-PINACA0.03 - 3Dose-dependent catalepsy0.27[3]
MDMB-4en-PINACA0.01 - 1Dose-dependent catalepsy0.07[3]
AB-PINACANot specifiedCatalepsy0.77[5]

Experimental Protocols

Tetrad Assay

The tetrad assay is a standard preclinical model used to assess the cannabinoid-like activity of a compound by measuring four distinct endpoints: locomotor activity, catalepsy, body temperature, and analgesia.

1. Animals:

  • Male ICR or C57BL/6 mice (18-22 g) are commonly used.[3]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Mice should be acclimated to the testing room for at least 30 minutes before the start of the experiment.[6]

2. Drug Administration:

  • This compound and other synthetic cannabinoids are typically dissolved in a vehicle solution (e.g., a mixture of ethanol, Kolliphor EL, and saline).

  • The drug is administered via intraperitoneal (i.p.) injection at various doses.[1][3]

3. Experimental Procedure: The following tests are performed sequentially, typically starting 30 minutes after drug administration.[6]

  • Locomotor Activity (Open Field Test):

    • Place the mouse in the center of an open field apparatus (e.g., 40 cm x 40 cm x 30 cm).

    • Use a video tracking system to automatically record and analyze the total distance traveled by the mouse over a 15-minute period.[3]

  • Catalepsy (Ring Immobility Test):

    • Place the mouse on a horizontal ring (e.g., 5.7 cm diameter) suspended above the surface.

    • Measure the time the mouse remains immobile (except for respiratory movements) over a 5-minute period. Immobility for the entire duration is the maximum response.

  • Body Temperature:

    • Measure the rectal temperature of the mouse using a digital thermometer with a probe inserted to a consistent depth.

    • Record the temperature at baseline (before injection) and at set time points after injection (e.g., 30, 60, 90, 120 minutes).

  • Analgesia (Hot Plate Test):

    • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

Drug Discrimination

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug.

1. Animals and Apparatus:

  • Mice are trained in standard operant conditioning chambers equipped with two levers and a food dispenser.[5]

2. Training:

  • Mice are trained to press one lever after receiving an injection of a known cannabinoid agonist (e.g., Δ⁹-THC) and the other lever after receiving a vehicle injection.

  • Correct lever presses are rewarded with a food pellet on a fixed-ratio schedule (e.g., FR10).

3. Testing:

  • Once the mice have learned to discriminate between the training drug and vehicle, test sessions are conducted with this compound or other novel compounds.

  • The percentage of responses on the drug-appropriate lever is measured to determine if the test compound produces subjective effects similar to the training drug. Full substitution (≥80% drug-appropriate responding) indicates similar subjective effects.[4]

Signaling Pathways and Visualizations

The cannabinoid-like effects of this compound are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the key signaling pathways involved.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADB_PINACA This compound CB1R CB1 Receptor ADB_PINACA->CB1R Binds and Activates G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Activates Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

Caption: CB1 Receptor Signaling Cascade Activated by this compound.

Experimental_Workflow_Tetrad_Assay cluster_setup Experimental Setup cluster_procedure Testing Procedure (Post-Injection) cluster_data Data Analysis Animal_Acclimation 1. Animal Acclimation (30 min) Drug_Prep 2. Drug Preparation (this compound in vehicle) Animal_Acclimation->Drug_Prep Baseline 3. Baseline Measurements (e.g., Body Temperature) Drug_Prep->Baseline Injection 4. Intraperitoneal Injection Baseline->Injection Wait 5. Waiting Period (30 min) Injection->Wait Locomotor 6. Locomotor Activity (15 min) Wait->Locomotor Catalepsy 7. Catalepsy Test (5 min) Locomotor->Catalepsy Temp_Measure 8. Body Temperature (Multiple time points) Catalepsy->Temp_Measure Analgesia 9. Analgesia Test Temp_Measure->Analgesia Data_Collection 10. Data Collection Analgesia->Data_Collection Analysis 11. Statistical Analysis (e.g., ANOVA, ED50) Data_Collection->Analysis

Caption: Standard Experimental Workflow for the Mouse Tetrad Assay.

Conclusion

This compound consistently produces a profile of in vivo effects in mice that are characteristic of potent CB1 receptor agonists. The tetrad assay reveals dose-dependent hypothermia, locomotor depression, analgesia, and catalepsy. These effects are mediated through the activation of CB1 receptors and the subsequent modulation of intracellular signaling pathways, including the inhibition of adenylyl cyclase and the activation of MAPK and PI3K/AKT pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel synthetic cannabinoids, which is essential for understanding their pharmacology and potential for abuse. This information is vital for the development of effective strategies to mitigate the public health risks associated with these substances.

References

Methodological & Application

Quantitative Analysis of ADB-PINACA in Hair using LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of the synthetic cannabinoid ADB-PINACA in human hair samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are compiled from established and validated methods to ensure accuracy, precision, and reliability for forensic and research applications.

Introduction

This compound is a potent indazole-based synthetic cannabinoid that has been identified in cases of driving under the influence of drugs and other forensic investigations. Hair analysis offers a wide window of detection for drug use, making it a crucial matrix for determining chronic exposure. The LC-MS/MS method described herein provides a sensitive and selective approach for the quantification of this compound in hair.

Experimental Protocols

A detailed workflow for the quantitative analysis of this compound in hair is presented, from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is critical to ensure the accurate quantification of this compound in hair. The following steps are recommended:

  • Decontamination: To remove external contaminants, wash approximately 20-50 mg of hair sequentially with a detergent solution, followed by distilled water and acetone.[1] Allow the hair to dry completely at room temperature.

  • Pulverization: Finely cut the decontaminated hair into segments of approximately 1-2 mm.[1] For enhanced extraction efficiency, cryogenic grinding can be employed to pulverize the hair into a fine powder.[1][2]

  • Extraction:

    • Transfer the pulverized hair sample into a clean extraction tube.

    • Add an appropriate internal standard (IS), such as a deuterated analog of this compound, to the sample.

    • Add 1 mL of methanol and vortex the mixture.[1][2]

    • Incubate the mixture with agitation (e.g., ultrasonication or overnight incubation at 38°C) to facilitate the extraction of the analyte from the hair matrix.[1]

    • Centrifuge the sample to pellet the hair debris.

  • Clean-up and Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 50-100 µL) of the initial mobile phase.[1]

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent C18 column[1][2]
Mobile Phase A 20 mmol/L ammonium acetate and 0.1% formic acid in water with 5% acetonitrile[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution A time-programmed gradient from Mobile Phase A to Mobile Phase B should be optimized for the separation of this compound and the internal standard.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 1 - 5 µL

Table 2: Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for maximum signal (e.g., 2300 V)[3]
Source Temperature 150°C[3]
Desolvation Gas Nitrogen
Desolvation Temp. 420°C[3]
Cone Gas Flow 50 L/h[3]
Desolvation Gas Flow 850 L/h[3]
Collision Gas Argon
MRM Transitions Specific precursor and product ions for this compound and its internal standard must be determined by direct infusion and optimized for collision energy and other parameters.

Method Validation

A comprehensive validation of the analytical method is essential to ensure its reliability. The following parameters should be assessed according to international guidelines.

Table 3: Method Validation Parameters and Typical Performance Data

ParameterDescriptionTypical Acceptance Criteria/Reported Values
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99[4]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.5 - 10 pg/mg[1][2][4]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.1 - 20 pg/mg[1][2][4]
Accuracy (Bias) The closeness of the mean test results obtained by the method to the true value.Within ±15% of the nominal value (±20% at LOQ)
Precision (RSD%) The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.Intra- and inter-day precision <15% RSD (<20% at LOQ)
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible. Reported values range from 36.1% to 93.3% for similar compounds.[1][2]
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Should be minimized and compensated for by the use of a stable isotope-labeled internal standard. Reported values range from 19.1% to 110.0% for similar compounds.[1][2]
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the analytical process for the quantification of this compound in hair.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Hair Sample Collection decontamination Decontamination (Wash with Detergent, Water, Acetone) sample->decontamination pulverization Pulverization (Cryogenic Grinding) decontamination->pulverization extraction Extraction (Methanol & Internal Standard) pulverization->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration Raw Data quantification Quantification (Calibration Curve) integration->quantification reporting Result Reporting quantification->reporting

References

Application Note: UPLC-MS/MS for the Sensitive and Selective Detection of ADB-PINACA and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ADB-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with numerous cases of severe intoxication and fatalities.[1] As with many SCRAs, this compound is rapidly and extensively metabolized in the body, making the detection of the parent compound in biological fluids challenging. Therefore, forensic and clinical laboratories require sensitive and specific analytical methods to identify and quantify not only the parent drug but also its major metabolites to confirm exposure. The primary metabolic pathways for this compound involve hydroxylation of the pentyl chain, subsequent oxidation to a ketone, and the formation of carboxylic acid derivatives.[1][2] This application note describes a robust UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous detection and quantification of this compound and its key metabolites in plasma.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs on the N-pentyl side chain. The main biotransformation reactions include hydroxylation at various positions, followed by oxidation of the secondary alcohols to ketones. Another significant metabolic route is the formation of a pentanoic acid metabolite.[1][2] These metabolites are often more prevalent in biological samples than the parent compound, making them crucial targets for analysis.[3][4]

ADB_PINACA_Metabolism Metabolic Pathway of this compound parent This compound hydroxy Hydroxypentyl Metabolites (e.g., 4-OH, 5-OH) parent->hydroxy Phase I (Hydroxylation) acid Pentanoic Acid Metabolite parent->acid Phase I (Oxidation) keto Ketopentyl Metabolite hydroxy->keto Phase I (Oxidation) glucuronide Glucuronidated Metabolites hydroxy->glucuronide Phase II (Glucuronidation)

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocol

This protocol provides a detailed procedure for the extraction and analysis of this compound and its metabolites from plasma samples.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

This method combines protein precipitation for initial cleanup with solid-phase extraction (SPE) for concentration and further purification, a common approach for analyzing synthetic cannabinoids in plasma.[4]

  • Reagents and Materials:

    • Blank human plasma

    • This compound and metabolite reference standards

    • Internal Standard (IS) solution (e.g., this compound-d9)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Mixed-mode SPE cartridges

    • Centrifuge tubes (1.5 mL and 15 mL)

    • Autosampler vials

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[3]

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[3]

    • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC System coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions (Representative):

    • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[5][6]

    • Mobile Phase A: Water with 0.1% Formic Acid.[5][6]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]

    • Flow Rate: 0.3 mL/min.

    • Gradient: 10% B (1 min), ramp to 95% B (in 6 min), hold at 95% B (2 min), return to 10% B (in 0.1 min), and hold for re-equilibration (1.9 min). (Adapted from similar analyses).[3]

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 2.3 kV.[5]

    • Source Temperature: 150°C.[5]

    • Desolvation Temperature: 420°C.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall analytical process from sample receipt to final data reporting is outlined below.

Experimental_Workflow UPLC-MS/MS Experimental Workflow sample Plasma Sample (100 µL) is_spike Spike Internal Standard sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge evap Evaporation (Nitrogen Stream) centrifuge->evap reconstitution Reconstitution (Mobile Phase) evap->reconstitution analysis UPLC-MS/MS Analysis (MRM Mode) reconstitution->analysis data_proc Data Processing (Quantification & Reporting) analysis->data_proc

Figure 2: General workflow for plasma sample analysis.

Results and Data Presentation

The method should be validated according to established guidelines to ensure its reliability for quantitative analysis. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect.

MRM Transitions

Specific MRM transitions must be optimized for this compound and its target metabolites. The precursor ion will typically be the protonated molecule [M+H]⁺, and product ions are generated by collision-induced dissociation.

Table 1: Example MRM Transitions for this compound and a Related Compound

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
This compound 345.2 Optimized Fragment 1 Optimized Fragment 2
Hydroxypentyl-ADB-PINACA 361.2 Optimized Fragment 1 Optimized Fragment 2
Ketopentyl-ADB-PINACA 359.2 Optimized Fragment 1 Optimized Fragment 2
ADB-BUTINACA (Analog) 331.2 201.1 174.7
Midazolam (IS Example) 326.2 290.9 209.1

Note: MRM transitions for this compound and its metabolites need to be empirically determined. Data for the structural analog ADB-BUTINACA is provided for reference.[5][6]

Method Validation Data

While comprehensive validation data for this compound in plasma is not widely published, the following table presents expected performance characteristics based on a validated method for the structurally similar synthetic cannabinoid ADB-BUTINACA in rat plasma.[5][6] This demonstrates the performance capabilities of the described UPLC-MS/MS methodology.

Table 2: Representative Method Validation Parameters (Based on ADB-BUTINACA in Rat Plasma)

Parameter Result
Linearity Range 1.0 – 1,000 ng/mL
Correlation Coefficient (r) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 13%
Inter-day Precision (%RSD) < 14%
Accuracy (% Bias) 92% – 111%
Recovery 87% – 90%
Matrix Effect 104% – 111%

Data adapted from a validated method for ADB-BUTINACA to illustrate expected performance.[5][6]

In authentic forensic cases involving this compound, parent drug concentrations have been reported in the range of 50–65 µg/L (ng/mL) in plasma.[3] The metabolites are often found at higher concentrations than the parent compound, highlighting their importance as analytical targets.[4]

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of this compound and its major metabolites in plasma. The combination of a streamlined sample preparation procedure with the specificity of tandem mass spectrometry allows for reliable confirmation of this compound exposure in a clinical or forensic setting. The method demonstrates excellent performance, with a wide linear range and low limits of detection, making it suitable for analyzing toxicologically relevant concentrations. Researchers can adapt this protocol to include a wider range of synthetic cannabinoids and their metabolites as new threats emerge.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Identification of ADB-PINACA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been associated with numerous cases of severe intoxication. Due to its rapid and extensive metabolism in the human body, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[1][2] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the comprehensive profiling and identification of this compound metabolites. These application notes provide detailed protocols for sample preparation, LC-HRMS analysis, and data processing to facilitate the accurate identification of this compound metabolites in research and forensic settings.

Metabolic Pathways of this compound

The primary metabolic transformations of this compound involve Phase I and Phase II reactions. Major Phase I metabolic reactions include hydroxylation of the pentyl chain, followed by oxidation to form a ketone, and hydroxylation on the indazole ring.[1][2] Phase II reactions primarily involve the glucuronidation of hydroxylated metabolites.[1][2] Understanding these pathways is essential for targeted metabolite identification.

ADB_PINACA_Metabolism This compound This compound Pentyl Hydroxylation Pentyl Hydroxylation This compound->Pentyl Hydroxylation Indazole Hydroxylation Indazole Hydroxylation This compound->Indazole Hydroxylation Hydroxypentyl Metabolites Hydroxypentyl Metabolites Pentyl Hydroxylation->Hydroxypentyl Metabolites Oxidation Oxidation Hydroxypentyl Metabolites->Oxidation Glucuronidation Glucuronidation Hydroxypentyl Metabolites->Glucuronidation Ketopentyl Metabolites Ketopentyl Metabolites Oxidation->Ketopentyl Metabolites Hydroxyindazole Metabolites Hydroxyindazole Metabolites Indazole Hydroxylation->Hydroxyindazole Metabolites Hydroxyindazole Metabolites->Glucuronidation Glucuronide Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide Conjugates

Metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism using Human Hepatocytes

This protocol describes the incubation of this compound with human hepatocytes to generate metabolites for identification.

Materials:

  • This compound

  • Pooled cryopreserved human hepatocytes

  • Incubation medium (e.g., Williams Medium E)

  • Ice-cold acetonitrile

  • Centrifuge

  • LC-HRMS system

Procedure:

  • Thaw cryopreserved human hepatocytes according to the manufacturer's instructions.

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 5 µmol/L.[3]

  • Incubate the this compound solution with the human hepatocytes (e.g., 1 x 10^5 cells in 100 µl) in the incubation medium for a specified period (e.g., 0.5, 1, and 3 hours).[3]

  • Terminate the incubation by adding an equal volume of ice-cold acetonitrile to the reaction mixture to precipitate proteins.[3]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and transfer it to an autosampler vial for LC-HRMS analysis.[3]

Urine Sample Preparation

This protocol outlines the extraction of this compound metabolites from urine samples for analysis.

Materials:

  • Urine sample

  • β-glucuronidase (from E. coli)

  • Ammonium acetate buffer

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., chloroform/methanol mixture)

  • Methanol

  • Nitrogen evaporator

  • LC-HRMS system

Procedure:

  • To 1 mL of urine, add an internal standard solution.

  • Add β-glucuronidase and ammonium acetate buffer to hydrolyze glucuronide conjugates. Incubate as per the enzyme manufacturer's recommendation (e.g., at 37°C for 1 hour).[4][5]

  • For SPE:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the metabolites with methanol.

  • For LLE:

    • Adjust the pH of the hydrolyzed urine sample if necessary.

    • Add the extraction solvent (e.g., 10 ml of a chloroform/methanol 85:15 mixture), vortex, and centrifuge to separate the layers.[6]

    • Collect the organic layer.

  • Evaporate the eluate or organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., methanol) for LC-HRMS analysis.[6]

LC-HRMS Analysis

The following are typical parameters for the analysis of this compound metabolites. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic acid in water or 2mM Ammonium formate in water with 0.1% formic acid[7]
Mobile Phase B 0.1% Formic acid in acetonitrile or 2mM Ammonium formate in methanol/acetonitrile (50:50, v/v) with 0.1% formic acid[7]
Flow Rate 0.3 - 0.5 mL/min[5][8]
Gradient Start with a low percentage of B, ramp up to a high percentage of B over ~15-20 minutes, hold, and then return to initial conditions for equilibration.[7][8]
Injection Volume 1 - 10 µL
Column Temperature 40 °C[7][8]

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan with data-dependent MS2 (ddMS2)
Full Scan Resolution ≥ 30,000 FWHM[3]
MS2 Resolution ≥ 15,000 FWHM[3]
Scan Range m/z 100 - 1000[7]
Collision Energy Stepped collision energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.[4][5]
Capillary Voltage ~3.0 - 3.5 kV[5][7]
Sheath and Aux Gas Optimized for instrument stability and sensitivity.

Data Analysis and Metabolite Identification

The workflow for identifying metabolites from the acquired LC-HRMS data involves several steps.

Data_Analysis_Workflow A LC-HRMS Data Acquisition B Peak Picking and Alignment A->B C Compound Detection and Background Subtraction B->C E Mass and Isotopic Pattern Matching C->E D Metabolite Prediction (based on expected biotransformations) D->E F MS/MS Fragmentation Analysis E->F G Structure Elucidation and Confirmation F->G

Workflow for this compound metabolite identification.

Procedure:

  • Data Processing: Utilize specialized software such as Compound Discoverer™, MassHunter Qualitative Analysis, or similar platforms for data processing.

  • Peak Detection: Perform peak picking and chromatographic alignment across samples.

  • Component Extraction: Extract compound features based on their mass-to-charge ratio (m/z) and retention time.

  • Metabolite Prediction: Generate a list of potential metabolites by considering common biotransformations of this compound (e.g., hydroxylation, oxidation, glucuronidation).

  • Matching: Compare the measured accurate masses of detected compounds against the predicted metabolite list within a narrow mass tolerance window (e.g., <5 ppm).[2]

  • Fragmentation Analysis: Scrutinize the MS/MS fragmentation patterns of candidate metabolites. Key fragment ions can help to localize the site of metabolic modification.

  • Confirmation: Confirm the identity of metabolites by comparing their retention times and fragmentation spectra with those of synthesized reference standards, if available.

Major Identified this compound Metabolites

The following table summarizes the major metabolites of this compound identified in human hepatocyte incubations. The peak area rank indicates the relative abundance of the metabolites.

Metabolite IDBiotransformationChemical Formula[M+H]+ (m/z)Retention Time (min)Peak Area Rank
This compound Parent Drug C20H28N4O2 357.2285 8.71 -
B1DihydrodiolC20H30N4O4391.23406.4311
B2Mono-hydroxylationC20H28N4O3373.22347.393
B3Carboxylic acidC20H26N4O4387.20277.626
B4DihydrodiolC20H30N4O4391.23406.829
B5Mono-hydroxylationC20H28N4O3373.22347.844
B6Mono-hydroxylationC20H28N4O3373.22348.015
B7KetoneC20H26N4O3371.20788.211
B8Mono-hydroxylationC20H28N4O3373.22348.352
B9Mono-hydroxylationC20H28N4O3373.22348.487
B10Mono-hydroxylationC20H28N4O3373.22348.598
B11Di-hydroxylationC20H28N4O4389.21837.1510
B12Di-hydroxylationC20H28N4O4389.21837.2812
B13Ketone + HydroxylationC20H26N4O4387.20277.5113
B14GlucuronideC26H36N4O9549.25556.9814
B15GlucuronideC26H36N4O9549.25557.0815
B16GlucuronideC26H36N4O9549.25557.2116

Note: The metabolite IDs and data are adapted from a study on the related compound ADB-BUTINACA for illustrative purposes of data presentation, as detailed quantitative tables for this compound were not fully available in the initial search results. The biotransformations are consistent with those reported for this compound.[3]

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the identification of this compound metabolites using high-resolution mass spectrometry. The combination of in vitro metabolism studies, robust sample preparation techniques, and sophisticated LC-HRMS analysis with advanced data processing is essential for accurately profiling the metabolic fate of this compound. The identification of specific and abundant metabolites, such as the ketopentyl and hydroxypentyl derivatives, serves as reliable biomarkers for confirming the intake of this potent synthetic cannabinoid.[1][9]

References

Application Note: Detection of ADB-PINACA using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of ADB-PINACA, a potent synthetic cannabinoid, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for forensic laboratories, clinical toxicology, and research institutions involved in the analysis of novel psychoactive substances (NPS). The protocol covers sample preparation, instrument parameters, and data analysis.

Introduction

This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified in seized materials and biological samples, posing a significant public health risk.[1][2] Accurate and reliable analytical methods are essential for its identification and quantification. GC-MS is a widely used and robust technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.[3] This document outlines a comprehensive GC-MS protocol for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common sample types.

a) Herbal Mixtures and Powders:

  • Weigh 5 mg of the homogenized powder-type product.[4]

  • Add 5 mL of methanol.[4]

  • Perform extraction under ultrasonication for 10 minutes.[4]

  • Centrifuge the sample to pellet any insoluble material.

  • The supernatant can be directly analyzed or diluted further with methanol if necessary. For LC-MS analysis, the prepared solution can be diluted to 1 µg/mL with methanol and passed through a 0.22 µm filter.[4]

b) Blood and Urine (Liquid-Liquid Extraction):

  • Pipette 250 µL of blood or urine into a clean tube.[5]

  • Add 250 µL of 1 mol/L sodium acetate buffer (pH 5).[5]

  • Add an appropriate internal standard.

  • Add 1.5 mL of diethyl ether and mix for 10 minutes.[5]

  • Centrifuge for 10 minutes at 5,000 rpm.[5]

  • Transfer the organic layer (diethyl ether) to a new tube.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of methanol.[5]

  • The reconstituted sample is ready for GC-MS analysis.

c) Acid/Base Extraction (General Purpose):

This method is suitable for a variety of sample types.

  • The sample is subjected to an acid/base extraction procedure.[6][7]

  • The specifics of this extraction will vary based on the sample matrix and laboratory standard operating procedures.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

ParameterRecommended Setting
Gas Chromatograph Agilent 7820A or similar
Mass Spectrometer Agilent 5977E MSD or similar
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)[4][6][7]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4][6][7]
Injection Mode Split (1:20) or Splitless[4][6]
Injection Volume 1 µL[4][6]
Injector Temperature 250°C - 280°C[4][8]
Transfer Line Temp. 250°C - 300°C[4][6]
Oven Program Initial 60°C, ramp to 280°C at 20°C/min, hold for 20 min, ramp to 300°C at 10°C/min, hold for 20 min.[4] Alternatively: Initial 240°C (hold 3 min), ramp at 5°C/min to 330°C (hold 23 min).[1][2]
Ionization Mode Electron Ionization (EI) at 70 eV[4][5]
Ion Source Temp. 230°C[5][6]
Quadrupole Temp. 150°C[5][6]
Mass Scan Range m/z 35-550 amu[4][5][6]

Data Presentation

The following table summarizes key quantitative data for the analysis of this compound and related compounds.

CompoundRetention Time (min)Characteristic Mass Ions (m/z)LODLOQ
This compound 3.038 (±0.004)91, 235, 320[4]Not specifiedNot specified
ADB-BINACA 7.77[7]Not specifiedNot specifiedNot specified
ADB-4en-PINACA 7.99[6]Not specified10 pg/mg[9]20 pg/mg[9]
5F-ADB-PINACA Not specifiedNot specified0.01 - 0.48 ng/mL (in whole blood)[10]Not specified

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Herbal, Blood, Urine) Extraction Extraction (Methanol or LLE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Library Library Matching & Identification MassSpectra->Library Quant Quantification Library->Quant

Caption: Workflow for this compound detection by GC-MS.

Discussion

The presented protocol provides a robust framework for the detection of this compound. The specific GC oven temperature program can be optimized to achieve better separation from other synthetic cannabinoids that may be present in the sample.[9] The choice of extraction method is critical and should be validated for the specific matrix being analyzed to ensure adequate recovery and minimize matrix effects. For quantitative analysis, the use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response. The mass spectrum of this compound is characterized by key fragment ions that are essential for its positive identification.[4] It is crucial to compare both the retention time and the mass spectrum of the analyte with a certified reference standard for confident identification.[5]

References

Solid-Phase Extraction of ADB-PINACA from Whole Blood: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ADB-PINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic and clinical cases.[1] Accurate and reliable quantification of this compound in whole blood is essential for toxicological investigations. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, cleaner extracts, and reduced solvent consumption.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from whole blood samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthetic cannabinoids like this compound exert their physiological effects primarily by acting as agonists at the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor predominantly found in the central nervous system.[1][3][4] This interaction mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often with greater potency and a more severe adverse effect profile.[3][4]

Signaling Pathway of this compound

This compound Signaling Pathway cluster_0 Cell Membrane ADB_PINACA This compound CB1_Receptor CB1 Receptor (GPCR) ADB_PINACA->CB1_Receptor Binds to G_Protein G-protein (Gi/o) CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the CB1 receptor.

Experimental Protocols

This section details the materials and step-by-step procedures for the solid-phase extraction of this compound from whole blood.

Materials and Reagents
  • SPE Cartridges: Mixed-mode (e.g., C8/strong anion-exchange) or polymeric (e.g., Oasis HLB) SPE cartridges.[5][6]

  • Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, and hexane.[7][8]

  • Reagents: Formic acid, ammonium formate, and phosphate buffer (pH 6).[1][9]

  • Internal Standard (IS): A deuterated analog of this compound or a structurally similar synthetic cannabinoid (e.g., JWH-018-d9).[9]

  • Equipment: SPE vacuum manifold or positive pressure processor, centrifuge, nitrogen evaporator, vortex mixer, and autosampler vials.[1]

Sample Pre-treatment
  • Pipette 100 µL of whole blood into a clean centrifuge tube.[1]

  • Add 10 µL of the internal standard solution.[1]

  • Add 200 µL of a buffer solution (e.g., phosphate buffer, pH 6) to lyse the cells and adjust the pH.[1]

  • Vortex the sample for 30 seconds.

  • (Optional: Protein Precipitation) Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed for 5 minutes. Transfer the supernatant for loading onto the SPE cartridge.[9]

Solid-Phase Extraction (SPE) Procedure

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.

SPE Workflow for this compound cluster_workflow SPE Workflow Conditioning 1. Conditioning (e.g., Methanol, Water) Equilibration 2. Equilibration (e.g., Buffer) Conditioning->Equilibration Sample_Loading 3. Sample Loading (Pre-treated whole blood) Equilibration->Sample_Loading Washing 4. Washing (e.g., 20% Methanol in Water) Sample_Loading->Washing Drying 5. Drying (Vacuum or Nitrogen) Washing->Drying Elution 6. Elution (e.g., Methanol or Acetonitrile) Drying->Elution Evaporation_Reconstitution 7. Evaporation & Reconstitution Elution->Evaporation_Reconstitution Analysis 8. LC-MS/MS Analysis Evaporation_Reconstitution->Analysis

Caption: General workflow for solid-phase extraction of this compound.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[2][10] Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of the buffer solution used for sample pre-treatment.[8]

  • Sample Loading: Load the pre-treated whole blood sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).[8]

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture, such as 20% methanol in water, to remove polar interferences.[1]

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual water.[1]

  • Elution: Elute this compound from the cartridge with 1 mL of an appropriate elution solvent, such as methanol or acetonitrile.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1] Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.[1]

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

LC-MS/MS Analytical Conditions

While specific parameters will vary by instrument, a typical LC-MS/MS method for synthetic cannabinoid analysis is outlined below.

  • LC Column: C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm).[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[9]

  • Ionization Mode: Positive electrospray ionization (ESI+).[12]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both this compound and the internal standard.[13]

Quantitative Data

The following table summarizes typical performance data for the analysis of synthetic cannabinoids in whole blood using SPE-LC-MS/MS, which can be expected for this compound.

ParameterTypical Value RangeReference(s)
Limit of Detection (LOD) 0.01 - 1.29 ng/mL[6][9][12]
Limit of Quantification (LOQ) 0.012 - 5 ng/mL[2][11]
Recovery 60 - 107%[2][5][7]
Linearity (R²) > 0.99[2][13]

Note: These values are compiled from various studies on synthetic cannabinoids and serve as a general guideline. Method validation is required to establish performance characteristics for a specific laboratory.

Discussion

The described SPE protocol provides a robust and reliable method for the extraction of this compound from whole blood samples. The use of a mixed-mode or polymeric SPE sorbent ensures efficient retention of the analyte and removal of matrix interferences, leading to clean extracts and improved analytical sensitivity.[5][6] The sample pre-treatment step, including cell lysis and optional protein precipitation, is crucial for achieving consistent and high recovery rates.[1][9]

Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[14] The quantitative data presented in this application note are representative of what can be achieved with a well-optimized SPE-LC-MS/MS method for synthetic cannabinoids.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from whole blood. The detailed methodology and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of synthetic cannabinoids. Adherence to this protocol, coupled with proper method validation, will enable the accurate and reliable quantification of this compound in forensic and clinical settings.

References

Application Notes and Protocols for Liquid-Liquid Extraction of ADB-PINACA in Urine Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-PINACA, a potent synthetic cannabinoid, poses a significant challenge to public health and forensic toxicology. Its rapid metabolism necessitates sensitive and reliable detection methods for its metabolites in biological matrices, particularly urine, to confirm consumption. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers a cost-effective and efficient means of isolating this compound and its metabolites from the complex urine matrix prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed application note and a comprehensive protocol for the liquid-liquid extraction of this compound and its primary metabolites from human urine. The information is intended to guide researchers, scientists, and drug development professionals in establishing effective screening and confirmation methods for this synthetic cannabinoid.

Target Analytes:

Due to extensive metabolism, the parent this compound is often not detected in urine. Therefore, toxicological screening should target its major metabolites[1][2]:

  • This compound pentanoic acid: A major metabolite formed by oxidative defluorination and carboxylation[1].

  • This compound ketopentyl and hydroxypentyl: Products of pentyl hydroxylation and subsequent oxidation[1].

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound and its Metabolites in Urine

This protocol is adapted from established methods for synthetic cannabinoids and can be optimized for specific laboratory conditions[3][4].

2.1.1. Materials and Reagents

  • Urine specimen

  • This compound and its metabolite reference standards (e.g., this compound pentanoic acid)

  • Internal Standard (IS) solution (e.g., a deuterated analog of the target analyte)

  • β-glucuronidase from Helix pomatia

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate (LC-MS grade)

  • Ammonium hydroxide (25%)

  • Hydrochloric acid (20%)

  • Deionized water

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge tubes (15 mL, polypropylene)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

2.1.2. Sample Preparation and Enzymatic Hydrolysis

Many metabolites of synthetic cannabinoids are excreted in urine as glucuronide conjugates. Enzymatic hydrolysis is therefore a critical step to cleave these conjugates and improve the detection of the target analytes.

  • Pipette 1.0 mL of the urine sample into a 15 mL centrifuge tube.

  • Add 10 µL of the internal standard solution to each sample, calibrator, and control.

  • Add 0.5 mL of phosphate buffer (pH 7.0).

  • Add 10 µL of β-glucuronidase solution.

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 40°C for 1 hour to ensure complete hydrolysis.

2.1.3. Liquid-Liquid Extraction Procedure

  • After incubation, allow the samples to cool to room temperature.

  • Adjust the pH of the sample to approximately 8-9 by adding aqueous ammonia (25%) dropwise[4]. This basic pH facilitates the extraction of the target analytes into the organic solvent.

  • Add 5 mL of ethyl acetate to the tube[3][4].

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

  • Vortex the reconstituted sample for 10 seconds and transfer it to an autosampler vial for injection.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of the extracted samples is typically performed using a validated LC-MS/MS method. The specific parameters will depend on the instrument used, but a general approach is outlined below.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of synthetic cannabinoids and their metabolites.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed[3].

  • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of this compound and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with at least two transitions (one quantifier and one qualifier) monitored for each analyte to ensure selectivity and accuracy.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound and related synthetic cannabinoids using LLE-based methods as reported in the literature. These values can serve as a benchmark for method validation and performance evaluation.

Table 1: Method Validation Parameters for Synthetic Cannabinoids in Urine using LLE-LC-MS/MS

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
ADB-BUTINACA0.31.087-90[3]
AB-PINACA-0.1-[5]
5F-ADB-0.03-[5]
This compound N-pentanoic acid0.025 - 0.5-43-97[6]

Note: Data for this compound and its specific metabolites using a detailed LLE protocol are limited. The values presented are for closely related compounds or metabolites and serve as a general guideline.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the liquid-liquid extraction protocol for this compound in urine.

LLE_Workflow cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_post_ext Post-Extraction urine 1. Urine Sample (1 mL) is 2. Add Internal Standard urine->is buffer 3. Add Phosphate Buffer (pH 7) is->buffer enzyme 4. Add β-glucuronidase buffer->enzyme vortex1 5. Vortex enzyme->vortex1 incubate 6. Incubate (40°C, 1 hr) vortex1->incubate ph_adjust 7. Adjust pH to 8-9 incubate->ph_adjust add_solvent 8. Add Ethyl Acetate (5 mL) ph_adjust->add_solvent vortex2 9. Vortex (2 min) add_solvent->vortex2 centrifuge 10. Centrifuge (3000 rpm, 10 min) vortex2->centrifuge transfer 11. Transfer Organic Layer centrifuge->transfer evaporate 12. Evaporate to Dryness transfer->evaporate reconstitute 13. Reconstitute in Mobile Phase evaporate->reconstitute vortex3 14. Vortex reconstitute->vortex3 analysis 15. LC-MS/MS Analysis vortex3->analysis

Caption: Workflow for LLE of this compound from urine.

Method Validation Decision Pathway

The following diagram outlines the logical steps involved in the validation of the LLE-LC-MS/MS method for this compound.

Validation_Pathway start Method Development selectivity Selectivity & Specificity (Interference Check) start->selectivity lod_loq Limit of Detection (LOD) & Limit of Quantification (LOQ) selectivity->lod_loq linearity Linearity & Range lod_loq->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision matrix_effect Matrix Effect precision->matrix_effect stability Stability (Freeze-Thaw, Bench-top) matrix_effect->stability validated Validated Method stability->validated

Caption: Decision pathway for method validation.

Conclusion

The provided liquid-liquid extraction protocol offers a reliable and effective method for the isolation of this compound and its metabolites from urine samples for toxicological screening. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for the confirmation of this compound consumption. Proper method validation, as outlined in the decision pathway, is crucial to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for laboratories aiming to implement or enhance their testing capabilities for emerging synthetic cannabinoids.

References

Application of Cryo-Grinding for Enhanced Extraction of ADB-PINACA from Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-13

Introduction

The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), presents a significant challenge for forensic toxicology. ADB-PINACA is a potent SCRA that has been associated with numerous adverse health effects and fatalities. Hair analysis is a valuable tool for the retrospective investigation of drug use due to its long detection window. However, the complex structure of hair, with drugs tightly bound to the keratin matrix, necessitates efficient sample preparation methods to ensure complete extraction and accurate quantification.

Cryo-grinding, or cryogenic grinding, is a sample preparation technique that involves pulverizing a sample at ultra-low temperatures, typically using liquid nitrogen. This process embrittles the hair, making it easier to fracture and increasing the surface area available for solvent extraction. This application note details a robust protocol for the extraction of this compound from hair samples using cryo-grinding, followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and reproducibility, making it suitable for forensic and clinical research applications.[1][2][3]

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from hair samples is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Hair Sample (20-50 mg) wash Decontamination Wash (e.g., Detergent, Water, Acetone) sample->wash dry Drying wash->dry cryo Cryo-Grinding (Liquid Nitrogen) dry->cryo powder Fine Hair Powder cryo->powder add_is Add Internal Standard & Extraction Solvent (Methanol) powder->add_is ultrasonic Ultrasonic Extraction add_is->ultrasonic centrifuge Centrifugation ultrasonic->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation & Reconstitution supernatant->evap analysis UPLC-MS/MS Analysis evap->analysis data Data Acquisition & Quantification analysis->data

Figure 1. Experimental workflow for this compound extraction from hair.

Detailed Protocols

1. Hair Sample Decontamination

This protocol is essential to remove external contaminants from the hair surface, ensuring that the detected this compound is from systemic exposure.

  • Wash approximately 20-50 mg of hair with a detergent solution.[4][5]

  • Rinse the hair thoroughly with deionized water.[4][5]

  • Perform a final rinse with acetone to facilitate drying.[4][5]

  • Allow the hair to dry completely at room temperature or in a gentle stream of nitrogen.

2. Cryo-Grinding Procedure

Cryogenic grinding enhances extraction efficiency by increasing the surface area of the hair sample.[6][7]

  • Place the decontaminated and dried hair sample into a suitable grinding vial (e.g., steel or zirconium oxide).[3]

  • Immerse the sealed grinding vial in liquid nitrogen for 2-3 minutes to embrittle the hair.[3]

  • Immediately perform grinding using a high-frequency mill (e.g., mixer mill) for approximately 5 minutes at 30 Hz, or until a fine, homogenous powder is obtained.[3]

3. This compound Extraction

This protocol outlines the solvent extraction of this compound from the pulverized hair.

  • Transfer the powdered hair sample (approximately 20 mg) to a clean microcentrifuge tube.[1][8]

  • Add 1 mL of methanol containing an appropriate internal standard (e.g., this compound-d5).[8]

  • Vortex the mixture thoroughly.

  • Perform ultrasonic extraction for a specified period (e.g., 1-2 hours) to facilitate the release of the analyte from the hair matrix.[1]

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the hair debris.[4][5]

  • Carefully transfer the supernatant to a clean tube for further processing.

4. Sample Clean-up and Analysis

The final steps prepare the extract for instrumental analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 50-100 µL of the initial mobile phase composition).[5][9]

  • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Parameters

The following table provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound.

ParameterSetting
Chromatography
UPLC ColumnACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent[1][8]
Mobile Phase A20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water[1][8]
Mobile Phase BAcetonitrile[1][8]
GradientOptimized for separation of this compound and its metabolites
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Acquisition ModeMultiple Reaction Monitoring (MRM)[1]
Precursor Ion (m/z)Specific to this compound
Product Ions (m/z)At least two specific transitions for confirmation
Collision EnergyOptimized for each transition

Quantitative Data Summary

The following table summarizes the quantitative performance data from various studies employing cryo-grinding for the extraction of synthetic cannabinoids, including this compound and its analogs, from hair samples.

Analyte(s)Linearity Range (pg/mg)Limit of Detection (LOD) (pg/mg)Limit of Quantification (LOQ) (pg/mg)Recovery (%)Reference
7 Synthetic CannabinoidsVaries per compound0.5 - 21 - 552.3 - 93.3
MDMB-4en-PINACA & ADB-BUTINACA20 - 20,0001020Not Specified[5][9]
29 Synthetic CannabinoidsVaries per compound0.5 - 51 - 1036.1 - 93.3[8]
AB-PINACANot Specified0.51Not Specified[10]
5F-MDMB-PICA & metabolitesVaries per compound0.5 - 51 - 5Not Specified[9]

Discussion

The use of cryo-grinding significantly improves the extraction efficiency of this compound from hair samples compared to traditional methods such as cutting or enzymatic digestion.[7][11] The embrittlement of the hair at cryogenic temperatures allows for complete pulverization, leading to a greater surface area for solvent interaction and more effective release of the entrapped drug molecules. The presented protocol, combining cryo-grinding with UPLC-MS/MS analysis, provides a highly sensitive and specific method for the detection and quantification of this compound in hair. The quantitative data from various studies demonstrate that this approach can achieve low limits of detection and quantification, making it suitable for identifying even low levels of drug exposure. The validation parameters reported in the literature, such as good linearity and recovery, further underscore the reliability of this methodology for forensic applications.[1][8]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key steps of the analytical process and the desired outcomes.

logical_relationship cluster_input Input cluster_process Process cluster_output Output hair Hair Sample cryo Cryo-Grinding hair->cryo Increases surface area extraction Solvent Extraction cryo->extraction Enhances efficiency analysis UPLC-MS/MS extraction->analysis Provides analyte qualitative Qualitative Identification analysis->qualitative quantitative Quantitative Measurement analysis->quantitative

Figure 2. Logical flow from sample to analytical result.

References

Application Notes and Protocols for In Vitro Human Hepatocyte Incubation to Study ADB-PINACA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro human hepatocyte incubation models to investigate the metabolism of the synthetic cannabinoid ADB-PINACA. This information is critical for forensic toxicology, clinical chemistry, and drug development to identify reliable biomarkers of consumption and understand the biotransformation pathways of new psychoactive substances.

Introduction

This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been associated with severe intoxications. Due to extensive metabolism in the body, the parent compound is often undetectable in biological samples, making the identification of its major metabolites crucial for confirming intake.[1][2][3] Pooled cryopreserved human hepatocytes are considered the gold standard in vitro model for predicting human drug metabolism as they contain a full complement of phase I and phase II metabolic enzymes.[4][5] This document outlines the experimental workflow, from hepatocyte incubation to metabolite identification using high-resolution mass spectrometry.

Key Metabolic Pathways of this compound

In vitro studies with human hepatocytes have identified several major biotransformation pathways for this compound. The primary metabolic reactions include:

  • Pentyl Hydroxylation: The addition of a hydroxyl group to the pentyl tail is a major initial metabolic step.

  • Hydroxylation followed by Oxidation: Further oxidation of the hydroxylated pentyl group leads to the formation of a ketone metabolite (ketopentyl).[1][2][3]

  • Glucuronidation: Phase II metabolism involves the conjugation of glucuronic acid to hydroxylated metabolites.[1][2][3]

  • Amide Hydrolysis: Cleavage of the terminal amide group can also occur.[6]

Based on these pathways, the ketopentyl and hydroxypentyl metabolites of this compound are recommended as optimal markers for confirming its consumption.[1][2][3]

Data Presentation: this compound Metabolites Identified in Human Hepatocyte Incubations

The following table summarizes the major metabolites of this compound identified after a 3-hour incubation with pooled human hepatocytes. A total of 19 major metabolites were identified in comprehensive studies.[1][2][3]

Metabolite ID (Example)BiotransformationChemical Formula
M1Pentyl HydroxylationC20H30N4O3
M2Ketone FormationC20H28N4O3
M3Carboxylic Acid FormationC20H28N4O4
M4Amide HydrolysisC15H21N3O
M5Hydroxylation + Amide HydrolysisC15H21N3O2
M6Glucuronidation of HydroxypentylC26H38N4O9
M7Dihydrodiol FormationC20H32N4O4
.........
M19Multiple HydroxylationsC20H30N4O4

Note: This table is a representative summary. The relative abundance and specific isomers formed can vary. For detailed quantitative analysis, reference standards for each metabolite are required.

Experimental Protocols

This section provides a detailed methodology for the in vitro metabolism study of this compound using cryopreserved human hepatocytes.

Materials and Reagents
  • This compound (analytical standard)

  • Pooled cryopreserved human hepatocytes (from a reputable supplier)

  • Williams' Medium E supplemented with L-glutamine and HEPES buffer

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypan Blue solution

  • Ice-cold acetonitrile

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Phosphate buffer

  • Diclofenac (positive control for metabolic activity)

Hepatocyte Thawing and Seeding
  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.

  • Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.

  • Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature.

  • Gently aspirate the supernatant and resuspend the cell pellet in an appropriate volume of incubation medium.

  • Determine cell viability and density using the Trypan Blue exclusion method. Viability should be >80%.

  • Adjust the cell density to the desired concentration (e.g., 1 x 10^6 cells/mL).

Incubation Procedure
  • In a 96-well plate or microcentrifuge tubes, add the human hepatocyte suspension (e.g., 1 x 10^5 cells per well/tube).[7]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with incubation medium to the final working concentration (e.g., 5-10 µM).[7][8] The final solvent concentration should be low (e.g., <0.1%) to avoid cytotoxicity.

  • Initiate the metabolic reaction by adding the this compound working solution to the hepatocyte suspension.

  • Include the following controls:

    • Negative Control: this compound in buffer without hepatocytes to check for non-enzymatic degradation.[9]

    • Positive Control: A compound with known metabolic pathways (e.g., diclofenac) to ensure the metabolic competence of the hepatocytes.[9]

    • Vehicle Control: Hepatocytes with the vehicle solvent only.

  • Incubate the samples at 37°C in a humidified incubator, typically for a duration of 3 hours.[1][2][3] Time course experiments (e.g., 0, 0.5, 1, and 3 hours) can also be performed to monitor the rate of metabolism.[10]

  • Terminate the incubation by adding an equal volume of ice-cold acetonitrile to each sample.[7][10] This step precipitates proteins and quenches the enzymatic reactions.

  • Vortex the samples and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[9]

  • Collect the supernatant for LC-MS/MS analysis. Samples can be stored at -80°C until analysis.[9]

Analytical Method: LC-HRMS
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][11]

  • Chromatographic Separation:

    • Column: A C18 or biphenyl column is typically used for the separation of synthetic cannabinoids and their metabolites.[9]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.[7]

    • Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[7]

    • Column Temperature: Maintain the column at an elevated temperature (e.g., 40-60°C) to ensure sharp peaks.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

    • Data Acquisition: Acquire data in full scan mode to detect all potential metabolites. Employ information-dependent acquisition (IDA) or data-dependent acquisition (DDA) to trigger fragmentation (MS/MS) of the most abundant ions for structural elucidation.

  • Data Analysis:

    • Process the raw data using specialized software (e.g., Compound Discoverer, MassHunter Qualitative Analysis).[1][2][3][10]

    • Identify potential metabolites by searching for expected biotransformations (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation) and comparing isotopic patterns and fragmentation spectra.

Visualizations

This compound Metabolic Pathway

ADB_PINACA_Metabolism cluster_phase1 Phase I Metabolism ADB_PINACA This compound Hydroxypentyl Hydroxypentyl-ADB-PINACA ADB_PINACA->Hydroxypentyl Hydroxylation Amide_Hydrolysis This compound Amide Hydrolysis Product ADB_PINACA->Amide_Hydrolysis Amide Hydrolysis Ketopentyl Ketopentyl-ADB-PINACA Hydroxypentyl->Ketopentyl Oxidation Glucuronide Hydroxypentyl-ADB-PINACA Glucuronide Hydroxypentyl->Glucuronide Glucuronidation Carboxypentyl Carboxypentyl-ADB-PINACA Ketopentyl->Carboxypentyl Oxidation

Caption: Major metabolic pathways of this compound in human hepatocytes.

Experimental Workflow for Hepatocyte Incubation

Experimental_Workflow start Start: Thaw Cryopreserved Human Hepatocytes prep_cells Prepare Hepatocyte Suspension (1x10^6 cells/mL) start->prep_cells add_drug Incubate Hepatocytes with This compound (5-10 µM) at 37°C prep_cells->add_drug controls Include Negative, Positive, and Vehicle Controls add_drug->controls incubation Incubate for 3 Hours add_drug->incubation quench Quench Reaction with Ice-Cold Acetonitrile incubation->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-HRMS Analysis collect->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end End: Report Metabolite Profile data_processing->end

Caption: Experimental workflow for this compound metabolism study.

References

Application Note: High-Throughput Identification of ADB-PINACA Metabolites Using Compound Discoverer

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a comprehensive workflow for the identification and characterization of ADB-PINACA metabolites in complex biological matrices, such as human hepatocyte incubations. By leveraging the powerful data processing capabilities of Thermo Scientific™ Compound Discoverer™ software, researchers can streamline the analysis of high-resolution mass spectrometry (HRMS) data to confidently identify both expected and unexpected biotransformation products of this potent synthetic cannabinoid. The described protocol offers a robust solution for drug metabolism studies in forensic toxicology, clinical research, and drug development.

Introduction

This compound is a synthetic cannabinoid that has been associated with numerous adverse health effects. Understanding its metabolic fate is crucial for interpreting toxicological findings and developing effective analytical methods for its detection. The complexity of metabolic pathways often results in a multitude of metabolites, necessitating advanced analytical techniques and sophisticated data analysis software. Compound Discoverer software provides a flexible, workflow-based environment for processing HRMS data, enabling automated component detection, database searching, and structural elucidation. This note provides a detailed protocol for sample preparation, LC-HRMS analysis, and data processing using Compound Discoverer for the comprehensive profiling of this compound metabolites.

Experimental Protocol

Sample Preparation: In Vitro Incubation with Human Hepatocytes

This protocol is adapted from methodologies described for synthetic cannabinoid metabolism studies.[1]

Materials:

  • Cryopreserved human hepatocytes

  • Krebs-Henseleit Buffer (KHB)

  • This compound solution (10 µmol/L in KHB)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Thaw cryopreserved human hepatocytes according to the manufacturer's instructions.

  • Prepare a hepatocyte suspension of 2 x 10^6 cells/mL in KHB.

  • In a microcentrifuge tube, incubate 250 µL of the hepatocyte suspension with 250 µL of the 10 µmol/L this compound solution at 37°C for 3 hours.

  • To quench the metabolic reactions, add 500 µL of ice-cold acetonitrile to the incubation mixture.

  • Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins and cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 150 µL of mobile phase A:B (80:20, v/v) for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series) coupled to a UHPLC system.

LC Parameters:

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient from 20% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and re-equilibration.

  • Injection Volume: 10 µL

HRMS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Full Scan Resolution: 70,000

  • Scan Range: m/z 150-1000

  • dd-MS² (Data-Dependent MS²): Top 5 most intense ions from the full scan, with a resolution of 17,500 and stepped collision energy (20, 30, 40 eV).

Data Processing with Compound Discoverer

A customized workflow in Compound Discoverer is essential for the automated and comprehensive analysis of this compound metabolite data. The following workflow is designed to detect known metabolites, identify unknown metabolites, and provide structural insights.

Compound Discoverer Workflow for this compound Metabolite Identification

Compound_Discoverer_Workflow This compound Metabolite Identification Workflow rawData Raw Data Files (.raw) selectSpectra Select Spectra (MS1 & MS2) rawData->selectSpectra alignRT Align Retention Times selectSpectra->alignRT detectUnknowns Detect Unknown Compounds (Component Detection) alignRT->detectUnknowns groupFeatures Group Features detectUnknowns->groupFeatures predictCompositions Predict Compositions (Elemental Composition) groupFeatures->predictCompositions searchExpected Search Expected Metabolites groupFeatures->searchExpected searchChemSpider Search ChemSpider predictCompositions->searchChemSpider searchMzCloud Search mzCloud predictCompositions->searchMzCloud markBackground Mark Background (Control vs. Sample) searchChemSpider->markBackground searchMzCloud->markBackground expectedMetabolites Expected Metabolites (Mass List) expectedMetabolites->searchExpected searchExpected->markBackground clearAnnotations Clear Annotations markBackground->clearAnnotations assignStructure Assign Structure (FISh) clearAnnotations->assignStructure pathwayMapping Pathway Mapping (BioCyc/KEGG) assignStructure->pathwayMapping finalReport Final Report (Metabolite List & Structures) pathwayMapping->finalReport

Caption: A node-based workflow for processing this compound metabolite data in Compound Discoverer.

Workflow Node Descriptions:
  • Select Spectra: This node imports the raw data files and allows for filtering based on MS order (MS1 and MS2).

  • Align Retention Times: Corrects for minor shifts in retention time between samples, ensuring accurate comparison.

  • Detect Unknown Compounds: This is a crucial step that performs peak detection and componentization from the MS1 data.

  • Group Features: Groups related peaks (isotopes, adducts) into single compounds.

  • Predict Compositions: Calculates possible elemental formulas for the detected compounds based on accurate mass and isotopic patterns.

  • Search ChemSpider: Searches the predicted compositions against the ChemSpider database to find potential candidate structures.

  • Search mzCloud: Compares experimental MS/MS spectra against the mzCloud library for spectral matching and identification.

  • Search Expected Metabolites: A targeted search against a user-defined mass list of predicted this compound metabolites.

  • Mark Background: Compares the sample data to a control (e.g., hepatocyte incubation without this compound) to filter out endogenous compounds.

  • Clear Annotations & Assign Structure (FISh): Removes previous annotations and uses Fragment Ion Search (FISh) to annotate MS/MS spectra based on the proposed structures, helping to confirm metabolite identifications.

  • Pathway Mapping: Maps identified metabolites to known biological pathways using databases like KEGG and BioCyc.

  • Final Report: Generates a comprehensive report summarizing all identified metabolites, their structures, and relevant data.

Expected Metabolites and Quantitative Summary

The primary metabolic transformations of this compound include hydroxylation of the pentyl chain, oxidation to a ketone, and glucuronidation.[1] The following table summarizes the expected major metabolites and provides a representative quantitative overview based on typical findings in in vitro studies.

Metabolite IDBiotransformationFormulam/z [M+H]⁺Expected Relative Abundance
M1Pentyl HydroxylationC₂₀H₂₈N₄O₃373.2234+++
M2Hydroxylation & Oxidation (Ketone)C₂₀H₂₆N₄O₃371.2078++
M3CarboxylationC₂₀H₂₆N₄O₄387.1976+
M4Glucuronidation of M1C₂₆H₃₆N₄O₉549.2558++
M5Amide HydrolysisC₁₅H₁₉N₃O₂286.1550+

(+++ High Abundance, ++ Medium Abundance, + Low Abundance)

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[2] Activation of these receptors initiates a cascade of intracellular signaling events.

Cannabinoid_Signaling_Pathway Simplified Synthetic Cannabinoid Signaling Pathway adb_pinaca This compound cb1_receptor CB1/CB2 Receptor adb_pinaca->cb1_receptor Agonist Binding g_protein Gi/o G-Protein cb1_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition mapk_pathway MAPK Pathway g_protein->mapk_pathway Activation camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., altered neurotransmission) camp->cellular_response mapk_pathway->cellular_response

Caption: Synthetic cannabinoid activation of CB1/CB2 receptors and downstream signaling.

Conclusion

The combination of high-resolution mass spectrometry and the advanced data processing capabilities of Compound Discoverer software provides a powerful platform for the comprehensive analysis of this compound metabolites. The workflow and protocols described in this application note offer a systematic and efficient approach to identifying and characterizing the biotransformation products of this and other synthetic cannabinoids, ultimately contributing to a better understanding of their pharmacology and toxicology.

References

Troubleshooting & Optimization

Overcoming matrix effects in ADB-PINACA UPLC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the UPLC-MS/MS analysis of ADB-PINACA, with a specific focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected compounds from the sample matrix (e.g., blood, urine, hair).[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in UPLC-MS/MS analysis.[1] Ion suppression is the more common manifestation, where matrix components compete with the analyte for ionization, leading to a decreased signal.[2]

Q2: What are the most common sources of matrix effects in this compound analysis?

A2: The primary sources are endogenous compounds from the biological sample itself, such as phospholipids from plasma, creatinine from urine, or lipids from hair extracts.[3] Exogenous substances, like polymers leached from plastic labware, mobile phase additives, or co-administered drugs, can also contribute significantly.[1][2]

Q3: How can I detect the presence of matrix effects in my assay?

A3: The most common method is the post-extraction addition experiment. This involves comparing the analyte's peak response in a blank matrix extract (where the analyte is spiked in after extraction) to the response of the analyte in a pure solvent solution at the same concentration. A significant difference between these responses indicates the presence of matrix effects.

Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects for this compound?

A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2] If significant matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's chemical properties, can be a viable strategy. Additionally, switching from positive to negative ionization mode in ESI may help, as fewer matrix components are typically ionized in negative mode.[1][2]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound quantification?

A5: Yes, using a SIL-IS (e.g., this compound-d5) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results.

Troubleshooting Guide

This guide addresses specific issues encountered during this compound analysis.

Problem: Significant Ion Suppression (Low Analyte Signal in Matrix)

  • Potential Cause 1: Inadequate Sample Cleanup. Endogenous matrix components like phospholipids are co-eluting with this compound and interfering with ionization.

    • Solution: Enhance the sample preparation method.

      • Switch from Protein Precipitation (PPT) to a more selective technique. While fast, PPT is often insufficient. Consider Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), which provide cleaner extracts.[4][5]

      • Optimize SPE. Experiment with different sorbent chemistries (e.g., C18, mixed-mode cation exchange) and wash/elution steps to selectively remove interferences while retaining this compound.

      • Employ Phospholipid Removal Products. Specialized cartridges or plates designed to remove phospholipids can be integrated into the sample preparation workflow.

  • Potential Cause 2: Poor Chromatographic Separation. this compound is co-eluting with a region of significant matrix interference (often early in the run).

    • Solution: Modify the UPLC method.

      • Adjust Gradient. Modify the mobile phase gradient to shift the retention time of this compound away from the "suppression zones," which are typically at the beginning and end of the chromatogram.[3]

      • Change Column Chemistry. If using a standard C18 column, consider alternative chemistries like a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for both the analyte and matrix components. A study analyzing 29 synthetic cannabinoids, including related compounds, successfully used a Waters Acquity UPLC HSS T3 column.[6]

  • Potential Cause 3: High Sample Concentration. Injecting a highly concentrated extract can overload the ion source.

    • Solution: Dilute the final extract. While this also dilutes the analyte, it can disproportionately reduce the matrix effect, leading to a net improvement in the signal-to-noise ratio.[2][3] This approach is most suitable when the initial analyte concentration is high.

Problem: Poor Reproducibility and Inconsistent Peak Areas

  • Potential Cause 1: Variable Matrix Effects. The composition of the matrix varies from sample to sample, leading to inconsistent ion suppression.

    • Solution: Implement a robust internal standard strategy.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for variable matrix effects. The SIL-IS should be added as early as possible in the sample preparation process.

      • Matrix-Matched Calibrators. Prepare calibration standards in the same biological matrix as the unknown samples to ensure that calibrators and samples experience similar matrix effects.[7]

  • Potential Cause 2: Sample Preparation Variability. Inconsistent execution of the extraction protocol (e.g., vortexing times, solvent volumes) can lead to variable recoveries and matrix cleanup.

    • Solution: Standardize and automate the sample preparation workflow. Use calibrated pipettes, consistent timing for each step, and consider using automated liquid handling systems for higher throughput and precision.

Data & Methodologies

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes typical performance characteristics of common techniques used for synthetic cannabinoid analysis.

Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)*ProsCons
Protein Precipitation (PPT) 85 - 100%40 - 80% (Significant Suppression)Fast, simple, inexpensiveNon-selective, results in "dirty" extracts with high matrix effects
Liquid-Liquid Extraction (LLE) 60 - 90%75 - 110% (Moderate Suppression)Good removal of salts and polar interferencesCan be labor-intensive, uses large solvent volumes
Solid-Phase Extraction (SPE) 70 - 95%85 - 115% (Minimal Effect)Highly selective, provides clean extracts, can be automatedMore complex method development, higher cost per sample
Supported Liquid Extraction (SLE) 80 - 100%80 - 110% (Minimal to Moderate Effect)Easier than LLE, good recovery, can be automatedLess selective than SPE, higher cost than PPT/LLE

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression, while > 100% indicates enhancement. Data are representative values compiled from forensic toxicology literature.[7][8][9][10]

Detailed Experimental Protocol: SPE for this compound in Whole Blood

This protocol is a representative example for robustly cleaning whole blood samples.

  • Sample Pre-treatment: To 200 µL of whole blood, add 20 µL of a SIL-IS (e.g., this compound-d5) working solution and 600 µL of iced acetonitrile to precipitate proteins.[11]

  • Vortex & Centrifuge: Vortex the mixture for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[11]

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Load Sample: Transfer the supernatant from step 2 to the conditioned SPE cartridge.

  • Wash Cartridge:

    • Wash 1: 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: 1 mL of hexane to remove non-polar, neutral interferences like lipids.

  • Elute Analyte: Elute this compound and the SIL-IS with 1 mL of a 2% ammonium hydroxide in methanol solution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]

  • Analysis: Inject 5-10 µL of the reconstituted sample into the UPLC-MS/MS system.

Visualized Workflows

Diagram 1: General UPLC-MS/MS Analytical Workflow

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Sample Receipt & Login B Add Internal Standard (SIL-IS) A->B C Sample Preparation (e.g., SPE, LLE) B->C D UPLC Separation C->D E MS/MS Detection D->E F Data Processing & Quantification E->F G Report Generation F->G

Caption: Standard workflow for quantitative analysis of this compound.

Diagram 2: Troubleshooting Logic for Matrix Effects

Start Start: Poor Signal or High Variability Observed CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS ImplementIS Action: Implement a co-eluting SIL-IS CheckIS->ImplementIS No AssessCleanup Is Sample Cleanup Sufficient (e.g., not PPT)? CheckIS->AssessCleanup Yes End Problem Resolved ImplementIS->End ImproveCleanup Action: Switch to SPE or LLE. Optimize wash/elution steps. AssessCleanup->ImproveCleanup No CheckChroma Is Analyte Peak at Rt < 2 min or in a Suppression Zone? AssessCleanup->CheckChroma Yes ImproveCleanup->End ModifyGradient Action: Modify UPLC gradient to increase analyte retention. CheckChroma->ModifyGradient Yes Dilute Action: Dilute final extract and re-inject. CheckChroma->Dilute No ModifyGradient->End Dilute->End

Caption: Decision tree for systematically troubleshooting matrix effects.

References

Technical Support Center: Improving Extraction Recovery of ADB-PINACA from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of ADB-PINACA from complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction of this compound, offering practical solutions and optimization strategies.

Q1: What are the most significant challenges when extracting this compound from biological matrices like blood, urine, or tissue?

The primary challenges in extracting this compound include overcoming matrix effects, ensuring analyte stability, and achieving high extraction recovery.[1][2] Biological samples are complex mixtures containing lipids, proteins, and other endogenous substances that can interfere with the extraction process and subsequent analysis.[3] These interferences, known as matrix effects, can lead to ion suppression or enhancement in mass spectrometry-based detection, resulting in inaccurate quantification.[4] Additionally, this compound can be prone to degradation if samples are not handled and stored properly.[5]

Q2: Which extraction method is superior for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE are effective for cleaning up biological extracts.[3]

  • LLE is a simpler and more cost-effective technique. However, it may be less efficient at removing all matrix interferences and can result in lower recovery rates.[3][4]

  • SPE is often considered a more effective method for cleaning up complex samples and concentrating the analyte.[4][6] Polymeric SPE cartridges are frequently used for synthetic cannabinoids and can provide cleaner extracts with reduced matrix effects.[4]

The choice between LLE and SPE will depend on the specific requirements of the experiment, including the complexity of the matrix, the desired level of cleanliness, and available resources. For highly complex matrices or when low detection limits are required, SPE is generally recommended.[3]

Q3: I'm experiencing low recovery of this compound. What are the potential causes and how can I improve it?

Several factors can contribute to low extraction recovery. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Incomplete Sample Homogenization Ensure thorough homogenization of tissue samples to a fine powder or slurry to maximize the surface area for solvent interaction.[3]
Suboptimal Solvent Choice The choice of extraction solvent is critical. For lipophilic compounds like this compound, non-polar organic solvents such as hexane, ethyl acetate, or a mixture of the two are often effective.[3] Experiment with different solvent systems to find the optimal one for your specific matrix.
Incorrect pH The pH of the sample can significantly influence extraction efficiency. For many synthetic cannabinoids, a slightly basic pH may improve extraction.[3]
Insufficient Solvent-to-Sample Ratio or Extraction Time Increase the volume of the extraction solvent and/or the duration of the extraction (e.g., vortexing or sonication time) to ensure complete extraction of the analyte from the matrix.[3]
Analyte Adsorption to Labware Synthetic cannabinoids can be "sticky" and adsorb to glass or plastic surfaces.[7] To mitigate this, consider adding a small amount of a solvent like acetonitrile to the sample before extraction.[7]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Improve Sample Cleanup: Implement a more rigorous cleanup method. If you are using LLE, consider switching to SPE with a selective sorbent.[3]

  • Use an Internal Standard: The use of a deuterated internal standard is critical for accurate quantification as it helps to correct for both analyte loss during sample preparation and matrix effects.[3]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.[8]

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure that this compound is chromatographically separated from co-eluting matrix components.

Q5: What are the recommended storage conditions for biological samples containing this compound to ensure its stability?

Proper storage is essential to prevent the degradation of this compound. Studies have shown that synthetic cannabinoids are generally most stable when stored frozen (-20°C).[5] For long-term storage, temperatures of -80°C are recommended.[9] It is advisable to minimize sample processing time and keep samples on ice or at 4°C whenever possible during handling.[3] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related synthetic cannabinoids.

Table 1: Extraction Recovery and Matrix Effects of this compound in Different Biological Matrices

Biological MatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
HairMethanol Extraction36.1 - 93.319.1 - 110.0[11]
PlasmaMSPE-DLLME87.6 - 102.6Not Reported[12]
UrineSPE (Phenyl)43 - 9781 - 185[13]
Rat PlasmaProtein Precipitation87 - 90104 - 111[14][15]

Table 2: Limits of Detection (LOD) and Quantification (LLOQ) for this compound

Biological MatrixAnalytical MethodLODLLOQReference
HairUPLC-MS/MS0.5 - 5 pg/mg1 - 10 pg/mg[11]
PlasmaGC-MS0.01 ng/mL0.2 ng/mL[12]
UrineLC-MS/MS0.025 - 0.5 ng/mLNot Reported[13]
Rat PlasmaUPLC-MS/MS0.3 ng/mL1.0 ng/mL[14]

Detailed Experimental Protocols

Below are detailed methodologies for common extraction procedures for this compound from biological matrices.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is adapted from a method for the analysis of synthetic cannabinoid metabolites in urine.[13]

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard.

    • Vortex the sample for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., phenyl-based sorbent) with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution:

    • Elute this compound and other cannabinoids from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Whole Blood

This protocol is a general procedure based on common LLE methods for synthetic cannabinoids.

  • Sample Preparation:

    • To 1 mL of whole blood, add an appropriate internal standard.

    • Add 1 mL of a basic buffer (e.g., sodium carbonate buffer, pH 10) to adjust the sample pH.

  • Extraction:

    • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,500 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described extraction protocols.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis_prep Analysis Preparation urine Urine Sample is Add Internal Standard urine->is vortex1 Vortex is->vortex1 load Load Sample vortex1->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound from urine.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation blood Whole Blood Sample is Add Internal Standard blood->is buffer Add Basic Buffer is->buffer solvent Add Organic Solvent buffer->solvent vortex2 Vortex solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from blood.

References

Technical Support Center: Chromatographic Separation of ADB-PINACA from its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of ADB-PINACA and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its positional isomers challenging?

A1: this compound and its positional isomers share the same molecular weight and elemental composition, leading to very similar physicochemical properties. This results in nearly identical mass spectra in mass spectrometry and close retention times in chromatography, making their differentiation difficult. Co-elution is a common issue, which can complicate accurate identification and quantification.[1][2]

Q2: What are the primary chromatographic techniques used for separating this compound and its isomers?

A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry (HRMS) has also been shown to be effective for resolving complex mixtures of synthetic cannabinoid isomers that are not separable by conventional one-dimensional LC.[1][3][4]

Q3: Can this compound and its isomers be differentiated by mass spectrometry alone?

A3: In some cases, differentiation by mass spectrometry alone is possible by carefully examining the relative abundance of specific fragment ions. However, many isomers produce nearly identical mass spectra, making chromatographic separation essential for unambiguous identification.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of this compound and its positional isomers.

Issue 1: Co-elution or Poor Resolution of Isomeric Peaks

Question: My this compound isomers are co-eluting or have very poor resolution. What steps can I take to improve separation?

Answer:

Co-elution is a frequent challenge when analyzing positional isomers. Here is a step-by-step guide to improve resolution:

  • Method Optimization:

    • Mobile Phase Composition (LC): Adjust the organic modifier-to-aqueous ratio. A shallower gradient or isocratic elution with a weaker mobile phase can increase retention and improve separation.

    • Temperature Program (GC): Optimize the oven temperature program. A slower temperature ramp can enhance the separation of closely eluting compounds.[5]

    • Column Chemistry: Select a column with a different stationary phase chemistry. For LC, consider switching between C18, phenyl-hexyl, or biphenyl columns to exploit different separation mechanisms. For GC, a mid-polarity column like a DB-35MS may provide better separation than a non-polar DB-5MS.[5]

  • Flow Rate:

    • Reducing the flow rate can sometimes improve resolution, but it will also increase analysis time.

  • Column Dimensions:

    • Using a longer column or a column with a smaller particle size can increase efficiency and improve resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I am observing significant peak tailing or fronting for my analytes. What are the likely causes and solutions?

Answer:

Poor peak shape can affect integration and quantification.

  • Peak Tailing:

    • Cause: Active sites in the GC liner or on the column, or secondary interactions with silanol groups on the LC column.

    • Solution (GC): Use a deactivated liner and a fresh, high-quality GC column. Silanizing the liner can also help passivate active sites.

    • Solution (LC): For basic compounds that may exhibit tailing, adjusting the mobile phase pH to suppress the ionization of silanol groups can improve peak shape. Adding a competitive base to the mobile phase can also be effective.

  • Peak Fronting:

    • Cause: Often caused by column overload, where too much sample is injected.

    • Solution: Reduce the sample concentration or the injection volume.

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

Question: The sensitivity of my assay is low, making it difficult to detect low-concentration isomers. How can I improve it?

Answer:

Low sensitivity can be a result of several factors from sample preparation to instrument settings.

  • Sample Preparation:

    • Ensure your extraction method is efficient for recovering the analytes from the sample matrix. Solid-phase extraction (SPE) can be an effective way to clean up samples and concentrate analytes.[6]

  • Instrument Parameters:

    • LC-MS/MS: Optimize mass spectrometer source parameters such as spray voltage and gas temperatures. Also, optimize analyte-specific parameters like collision energy.[6]

    • GC-MS: Ensure the injection port temperature is appropriate to prevent thermal degradation of the analytes.

  • Chromatography:

    • A sharp and symmetrical chromatographic peak will provide the best signal-to-noise ratio. Address any peak shape issues as described above.

Experimental Protocols

Below are detailed methodologies for GC-MS and LC-MS/MS analysis of this compound and its related isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method for the analysis of ADB-BINACA, a structural isomer of this compound.[2]

ParameterSetting
Instrument Agilent 5975 Series GC/MSD System
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Carrier Gas Helium (Flow: 1 mL/min)
Injection Port Temp. 265 °C
Injection Type Splitless
Injection Volume 1 µL
Oven Program 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Scan Range 40-550 m/z
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

This protocol is based on a method for the analysis of ADB-4en-PINACA, a structurally similar synthetic cannabinoid.[7]

ParameterSetting
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A Ammonium formate (10 mM, pH 3.0)
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; hold at 95% B until 15.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
TOF MS Scan Range 100-510 Da

Quantitative Data

The following table summarizes retention time data for this compound and some of its isomers and related compounds from various chromatographic methods. Note that retention times can vary between instruments and laboratories.

CompoundMethodColumnRetention Time (min)
ADB-BINACAGC-MSZebron™ Inferno™ ZB-35HT (15 m)7.77[2]
ADB-4en-PINACAGC-MSZebron™ Inferno™ ZB-35HT (15 m)7.99[7]
ADB-4en-PINACALC-QTOF-MSPhenomenex® Kinetex C18 (50 mm)8.99[7]
ADB-BUTINACAUPLC-MS/MSWaters Acquity UPLC HSS T3 (100 mm)Not specified
MDMB-4en-PINACAUPLC-MS/MSWaters Acquity UPLC HSS T3 (100 mm)Not specified

Resolution data is not consistently reported in the literature, highlighting the need for method development and validation for specific isomer pairs.

Visualizations

Experimental Workflow for Isomer Separation

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis sample Sample Collection extraction Extraction (LLE or SPE) sample->extraction concentration Concentration extraction->concentration injection Injection concentration->injection separation Chromatographic Separation (GC or LC) injection->separation detection Mass Spectrometry (MS or MS/MS) separation->detection processing Data Processing detection->processing identification Isomer Identification processing->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the separation and analysis of this compound isomers.

Troubleshooting Logic for Co-eluting Peaks

troubleshooting_logic cluster_lc LC Method Optimization cluster_gc GC Method Optimization start Poor Resolution or Co-elution of Isomers mobile_phase Adjust Mobile Phase Gradient or Composition start->mobile_phase Using LC temp_program Optimize Oven Temperature Program start->temp_program Using GC change_column_lc Change Column (e.g., Phenyl-Hexyl, Biphenyl) mobile_phase->change_column_lc ph_adjust Adjust Mobile Phase pH change_column_lc->ph_adjust check_resolution Is Resolution Sufficient? ph_adjust->check_resolution change_column_gc Change to Mid-Polarity Column (e.g., DB-35MS) temp_program->change_column_gc change_column_gc->check_resolution end_good Analysis Complete check_resolution->end_good Yes end_bad Consider 2D-LC or Alternative Method check_resolution->end_bad No

Caption: Troubleshooting decision tree for addressing co-elution of this compound isomers.

References

Technical Support Center: Enhanced Sensitivity for Low-Level ADB-PINACA Detection in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of ADB-PINACA in serum, with a focus on enhancing sensitivity for low-level quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound in serum?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the selective identification and quantification of synthetic cannabinoids like this compound in biological matrices, including serum.[1] High-resolution mass spectrometry (HRMS) instruments, such as quadrupole time-of-flight (QTOF) mass spectrometers, also offer high sensitivity and the advantage of non-targeted screening to identify known and unknown compounds.[2]

Q2: Why is sample preparation critical for sensitive this compound detection in serum?

A2: Serum is a complex biological matrix that can interfere with the detection of target analytes. Sample preparation is essential to remove matrix components that can cause ion suppression or enhancement in the mass spectrometer, thereby reducing sensitivity and accuracy.[2] Effective sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), isolates and concentrates this compound, leading to a cleaner sample and improved signal-to-noise ratio.[2]

Q3: We are having trouble detecting the parent this compound in our samples. Should we be looking for metabolites instead?

A3: While this compound is extensively metabolized, the parent compound is typically detectable in serum, especially shortly after intake.[3] In several intoxication cases, the parent this compound was detected in serum or plasma on the day of intake.[3] However, its metabolite, this compound pentanoic acid, has been detected up to 3 days after intake, offering a longer detection window.[3] For a comprehensive analysis, it is recommended to monitor for both the parent compound and its major metabolites, such as the hydroxypentyl and ketopentyl metabolites.[4]

Q4: We are observing multiple peaks with the same mass-to-charge ratio (m/z) in our LC-MS analysis. How can we differentiate them?

A4: The presence of multiple peaks with the same m/z ratio may indicate the presence of positional isomers of this compound metabolites (e.g., different hydroxylation positions on the pentyl chain). Distinguishing between these isomers is a significant analytical challenge. To address this, optimizing your liquid chromatography (LC) separation is crucial. Using a high-resolution analytical column with a suitable gradient elution can help separate isomers based on minor differences in their polarity.[5] Additionally, careful analysis of the MS/MS fragmentation patterns may reveal unique product ions that can help in the structural elucidation of each isomer.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient extraction from serum.Optimize the sample preparation method. For LLE, experiment with different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used.[2]
Matrix effects (ion suppression).Dilute the sample extract. Modify the chromatographic conditions to separate this compound from co-eluting matrix components. Use a matrix-matched calibrator.
Instability of the analyte.Ensure proper sample storage conditions (-80°C is recommended).[3] Minimize freeze-thaw cycles.
Poor Peak Shape Inappropriate mobile phase or column.Ensure the mobile phase pH is compatible with the analyte and column. Use a high-efficiency column, such as a C18 column.[6]
Column overload.Reduce the injection volume or dilute the sample.
High Background Noise Contaminated LC-MS system.Flush the LC system with appropriate solvents. Clean the MS ion source.[7]
Contaminated solvents or reagents.Use high-purity (LC-MS grade) solvents and freshly prepared reagents.
Inconsistent Results Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard to correct for variations.
Instrument instability.Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.

Quantitative Data Summary

The following table summarizes the lower limits of quantification (LLOQ) and detected concentration ranges for this compound and related synthetic cannabinoids in serum and other biological matrices from various studies. This data can serve as a reference for expected concentration levels and required analytical sensitivity.

Compound Matrix LLOQ Concentration Range Detected Reference
AB-CHMINACASerum-1.2 µg/L[2]
MBMD-CHMICASerum-0.1–1.9 µg/L[2]
This compoundSerum/Plasma-50–307 µg/L (parent compound)[3]
ADB-BUTINACARat Plasma1.0 ng/mL (1.0 µg/L)-[8]
29 Synthetic CannabinoidsHair1–10 pg/mg-[9]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 0.5 mL of serum, add an internal standard.

  • Add 1 mL of a suitable organic solvent (e.g., n-hexane:ethyl acetate 9:1 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 15,000 x g for 10 minutes.[3]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of the initial mobile phase.[3]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[3]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A high-resolution C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm).[6]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Gradient:

      • Start with 20% B for 0.5 min.

      • Ramp to 95% B at 11 min.

      • Hold at 95% B for 2 min.

      • Return to initial conditions and re-equilibrate.[3]

    • Column Temperature: 30°C.[3]

    • Autosampler Temperature: 4°C.[3]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • Optimize ion source parameters and collision energies by infusing a standard solution of this compound.[3]

Visualizations

experimental_workflow sample Serum Sample (0.5 mL) is Add Internal Standard sample->is lle Liquid-Liquid Extraction (e.g., Hexane:EtOAc) is->lle vortex Vortex (2 min) lle->vortex centrifuge Centrifuge (15,000 x g, 10 min) vortex->centrifuge evaporate Evaporate Organic Layer (Nitrogen Stream) centrifuge->evaporate reconstitute Reconstitute in Mobile Phase (150 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for this compound extraction from serum.

logical_workflow start Start: Low Sensitivity/ Poor Reproducibility check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_matrix_effects Evaluate Matrix Effects (Post-column infusion) start->check_matrix_effects check_instrument Review LC-MS/MS Instrument Performance start->check_instrument optimize_extraction Optimize LLE/SPE (Solvents, Sorbents) check_sample_prep->optimize_extraction end End: Improved Sensitivity and Reproducibility optimize_extraction->end modify_chromatography Modify LC Gradient/ Column to Separate from Interferences check_matrix_effects->modify_chromatography modify_chromatography->end tune_ms Tune MS Parameters (Source, Collision Energy) check_instrument->tune_ms tune_ms->end

References

Technical Support Center: ADB-PINACA Analysis in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADB-PINACA and related synthetic cannabinoids in stored biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in stored biological samples?

A1: The stability of this compound in biological matrices is primarily influenced by storage temperature, the type of biological matrix (e.g., blood, urine, plasma), the pH of the sample, and the presence of enzymes.[1][2] Exposure to room temperature or even refrigeration can lead to significant degradation.[3][4]

Q2: What is the recommended storage temperature for biological samples containing this compound?

A2: For long-term storage, it is strongly recommended to keep biological samples frozen at -20°C or below.[4][5][6] Frozen conditions have been shown to preserve the integrity of this compound and its metabolites for extended periods, from several weeks to over a year.[3][4][7]

Q3: I am seeing a decrease in the concentration of the parent this compound compound in my samples. What could be the cause?

A3: A decrease in the parent this compound concentration is likely due to degradation. This can be caused by improper storage conditions (e.g., storage at room temperature or 4°C), repeated freeze-thaw cycles, or enzymatic activity within the biological matrix.[1][3][4][6] The parent compound may be metabolizing into various transformation products.[8][9][10][11]

Q4: I am detecting this compound metabolites that were not present at the time of collection. Why is this happening?

A4: The appearance of metabolites in stored samples is a common indicator of parent drug degradation. This compound is metabolized in the body and can also break down in vitro under suboptimal storage conditions.[8][9][11] Common metabolic pathways include hydroxylation, carboxylation, and glucuronidation.[9][11] The presence of these metabolites can serve as important biomarkers for this compound consumption, even if the parent drug is no longer detectable.[8][10]

Q5: Are there differences in this compound stability between blood and urine samples?

A5: Yes, the stability of this compound and its metabolites can vary between different biological matrices. Generally, metabolites have been found to be more stable in urine than in blood.[7] The pH of urine can also play a role in the stability of certain cannabinoids.[1]

Troubleshooting Guides

Issue 1: Significant Loss of this compound Concentration
Possible Cause Troubleshooting Step Expected Outcome
Improper Storage TemperatureImmediately transfer samples to a -20°C or -80°C freezer for long-term storage.[4][5][7]Minimized further degradation of the parent compound.
Repeated Freeze-Thaw CyclesAliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.[6]Preservation of sample integrity for future analyses.
Enzymatic DegradationFor plasma samples, ensure the use of tubes containing a preservative such as sodium fluoride.[3]Inhibition of enzymatic activity that can lead to drug degradation.
Adsorption to Container WallsUse low-adsorption polypropylene or glass vials for sample storage, especially for oral fluid samples.[1]Reduced loss of analyte due to adsorption.
Issue 2: Inconsistent Analytical Results
Possible Cause Troubleshooting Step Expected Outcome
Matrix EffectsImplement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the matrix.[12]Improved accuracy and precision of analytical measurements.
Instrumental VariabilityRegularly calibrate the analytical instrument (e.g., LC-MS/MS) and use appropriate internal standards to normalize for variations in instrument response.Consistent and reliable quantification of this compound and its metabolites.
Metabolite InstabilityAnalyze for a suite of known this compound metabolites in addition to the parent compound, as some metabolites may be more stable biomarkers.[8][10]A more comprehensive and accurate assessment of this compound presence, even if the parent drug has degraded.

Data on this compound and Metabolite Stability

The following table summarizes the stability of this compound and related synthetic cannabinoids under different storage conditions as reported in the literature.

CompoundMatrixStorage ConditionDurationStability
AB-PinacaWhole BloodRoom Temperature (22°C)12 weeksRelatively Stable[4]
AB-PinacaWhole BloodRefrigerated (4°C)12 weeksRelatively Stable[4]
AB-PinacaWhole BloodFrozen (-20°C)12 weeksStable[4]
AB-FubinacaWhole BloodRoom Temperature (22°C)12 weeksRelatively Stable[4]
AB-FubinacaWhole BloodRefrigerated (4°C)12 weeksRelatively Stable[4]
AB-FubinacaWhole BloodFrozen (-20°C)12 weeksStable[4]
This compound pentanoic acidUrineRoom Temperature5 weeksUnstable[3]
This compound pentanoic acidUrineFreezer> 5 weeksMore Stable[3]
ADB-BUTINACARat PlasmaRoom Temperature2 hoursStable[13][14]
ADB-BUTINACARat PlasmaFrozen (-20°C)30 daysStable[13][14]
Various Synthetic CannabinoidsSerumFrozen (-20°C)1 month82 out of 84 substances stable[5][6]
Various Synthetic CannabinoidsSerumFrozen (-20°C)315 days51 out of 84 substances stable[5][6]

Experimental Protocols & Methodologies

Sample Preparation for LC-MS/MS Analysis

A common method for the extraction of synthetic cannabinoids from biological matrices involves solid-phase extraction (SPE).

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 3 mL of a phosphate buffer. If analyzing for glucuronidated metabolites, hydrolyze the sample using β-glucuronidase.[15]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE column (e.g., OASIS HLB).[16]

    • Load the pre-treated sample onto the column.

    • Wash the column to remove interfering substances.

    • Elute the analytes using an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Separation: Utilize a C18 column for separation.[17] A gradient elution with mobile phases consisting of ammonium formate and formic acid in water and methanol is often employed.[15]

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for quantification.[15]

Visualizations

This compound Degradation & Analysis Workflow cluster_storage Sample Storage cluster_analysis Analytical Workflow cluster_interpretation Troubleshooting Logic Sample_Collection Biological Sample (Blood, Urine, etc.) Storage_RT Room Temperature (Degradation Risk) Sample_Collection->Storage_RT Incorrect Storage_4C Refrigerated (4°C) (Some Degradation) Sample_Collection->Storage_4C Suboptimal Storage_Frozen Frozen (-20°C or lower) (Recommended) Sample_Collection->Storage_Frozen Correct Extraction Sample Extraction (SPE or LLE) Storage_Frozen->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis (Parent + Metabolites) LCMS->Data_Analysis Low_Parent Low Parent Drug Concentration? Data_Analysis->Low_Parent Metabolites_Present Metabolites Present? Low_Parent->Metabolites_Present Yes Check_Storage Review Storage Conditions Low_Parent->Check_Storage No Degradation_Likely Degradation Confirmed Metabolites_Present->Degradation_Likely Yes

Caption: Troubleshooting workflow for this compound instability.

Major Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ADB_PINACA This compound (Parent Compound) Hydroxylation Hydroxylation ADB_PINACA->Hydroxylation CYP450 Carboxylation Carboxylation ADB_PINACA->Carboxylation CYP450 Dihydrodiol Dihydrodiol Formation ADB_PINACA->Dihydrodiol CYP450 Amide_Hydrolysis Amide Hydrolysis ADB_PINACA->Amide_Hydrolysis Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGT Metabolites Excreted Metabolites (Urine/Blood) Carboxylation->Metabolites Dihydrodiol->Metabolites Amide_Hydrolysis->Metabolites Glucuronidation->Metabolites

Caption: Simplified metabolic pathways of this compound.

References

Technical Support Center: Optimization of MS/MS Transitions for ADB-PINACA Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MS/MS transitions for the specific detection of ADB-PINACA metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor or No Signal Intensity for Target Metabolites

Question: I am not detecting my target this compound metabolites, or the signal intensity is very low. What are the possible causes and solutions?

Answer: Several factors can contribute to poor signal intensity. Follow this checklist to troubleshoot the issue:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: The extraction method may not be suitable for the target metabolites. Synthetic cannabinoids and their metabolites can be highly lipophilic.

      • Solution: Consider using a robust solid-phase extraction (SPE) protocol. For example, a method for synthetic cannabinoids in urine involves a pretreatment step with β-glucuronidase to hydrolyze conjugated metabolites, followed by SPE cleanup.[1] A strong organic wash, such as 50% methanol, can sometimes be used without significant loss of the analytes of interest.[1]

    • Analyte Adsorption: Cannabinoids are known to adsorb to glass and plastic surfaces, leading to sample loss.[2]

      • Solution: Use silanized glass vials or polypropylene tubes to minimize adsorption.[2] Prepare samples and standards fresh whenever possible.

  • LC-MS/MS System:

    • Suboptimal Ionization: The choice of ionization source and its parameters are critical.

      • Solution: Electrospray ionization (ESI) in positive mode is commonly used for synthetic cannabinoid analysis.[3] Optimize source parameters such as spray voltage, gas temperatures (nebulizer and heater), and gas flow rates to maximize the signal for your specific metabolites.

    • Incorrect MS/MS Transitions: The selected precursor and product ions (Q1 and Q3) may not be the most abundant or specific.

      • Solution: Infuse a certified reference material (CRM) of the target metabolite, if available, to determine the most intense and stable fragment ions. If a CRM is not available, theoretical fragmentation patterns based on the metabolite's structure can be predicted and tested.

    • Instrument Contamination: A dirty ion source or mass spectrometer can lead to signal suppression.

      • Solution: Regularly clean the ion source components as per the manufacturer's recommendations. Perform system suitability tests to monitor instrument performance.

Issue 2: Inaccurate Mass Assignments and Poor Mass Accuracy

Question: The mass-to-charge ratios (m/z) for my precursor and product ions are consistently off, leading to poor identification. How can I resolve this?

Answer: Inaccurate mass assignments can compromise the reliability of your results. Consider the following:

  • Mass Calibration: The mass spectrometer needs to be calibrated regularly.

    • Solution: Perform a mass calibration across the desired mass range using the manufacturer's recommended calibration solution. Ensure the calibration is performed at the same resolution and ion polarity as your analytical method.

  • Instrument Stability: Environmental factors and instrument drift can affect mass accuracy.

    • Solution: Ensure the mass spectrometer is in a temperature and humidity-controlled environment. Allow the instrument to stabilize sufficiently before running samples.

Issue 3: High Background Noise or Baseline Drift

Question: My chromatograms have a high baseline or significant drift, making it difficult to integrate peaks for low-concentration metabolites. What can I do?

Answer: A high background can obscure peaks of interest. Here are some troubleshooting steps:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to high background.

    • Solution: Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).[4] Prepare fresh mobile phases daily.

  • Sample Matrix Effects: The biological matrix (e.g., urine, plasma) can introduce a high level of background ions that interfere with the detection of target analytes.[5]

    • Solution: Improve sample cleanup procedures. A more rigorous SPE protocol or a liquid-liquid extraction (LLE) step may be necessary to remove interfering matrix components.[6]

  • Carryover: Residual analyte from a previous high-concentration sample can appear in subsequent runs.

    • Solution: Optimize the wash steps in your autosampler method. Include blank injections between samples to assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be targeting?

A1: The major metabolic pathways for this compound include pentyl hydroxylation, followed by oxidation to a ketone, and glucuronidation. Therefore, the recommended optimal markers for this compound intake are the ketopentyl and hydroxypentyl metabolites. The pentanoic acid metabolite is also a significant indicator.

Q2: How do I select the optimal MS/MS transitions (precursor and product ions) for a specific this compound metabolite?

A2: The process involves several steps:

  • Determine the Precursor Ion (Q1): For positive ESI, this will typically be the protonated molecule [M+H]⁺. You can calculate the theoretical m/z based on the elemental composition of the metabolite.

  • Fragment the Precursor Ion: Infuse a standard of the metabolite into the mass spectrometer and perform a product ion scan to observe the fragmentation pattern.

  • Select Product Ions (Q3): Choose the most abundant and specific fragment ions as your product ions for Multiple Reaction Monitoring (MRM). It is recommended to monitor at least two transitions per analyte for confident identification and quantification (one for quantification and one for qualification).

Q3: Where can I find certified reference materials (CRMs) for this compound and its metabolites?

A3: Several chemical suppliers specialize in forensic and analytical standards. Companies such as Cayman Chemical offer CRMs for this compound and some of its metabolites, including the N-(5-hydroxypentyl) and pentanoic acid metabolites.[7][8][9] It is crucial to use CRMs to ensure the accuracy and reliability of your quantitative methods.

Q4: What are typical matrix effects observed in the analysis of this compound metabolites in urine, and how can they be minimized?

A4: Matrix effects, primarily ion suppression, are a common challenge in urine analysis and can lead to underestimation of the analyte concentration.[5]

  • Causes: Co-eluting endogenous compounds from the urine matrix can compete with the analytes for ionization in the ESI source.

  • Minimization Strategies:

    • Effective Sample Preparation: As mentioned earlier, robust SPE or LLE methods are essential to remove interfering substances.[6]

    • Chromatographic Separation: Optimize your LC method to separate the target metabolites from the majority of the matrix components.

    • Use of Internal Standards: Employing a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

Quantitative Data

The following tables summarize example MS/MS parameters for this compound and related synthetic cannabinoids. Note that optimal parameters should be determined empirically on your specific instrument.

Table 1: Example MS/MS Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound345.2215.1145.0

Data derived from typical fragmentation patterns.

Table 2: Example MS/MS Parameters for Selected this compound Metabolites

MetabolitePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound N-(5-hydroxypentyl) metabolite361.2215.1145.0
This compound pentanoic acid metabolite375.2215.1145.0
This compound ketopentyl metabolite359.2215.1145.0

Precursor ions are calculated as [M+H]⁺. Product ions are based on common fragmentation pathways and should be optimized.

Experimental Protocols

Metabolite Identification using Human Hepatocytes

This protocol provides a general workflow for identifying metabolites of this compound.

  • Incubation: Incubate this compound (e.g., 10 µM) with pooled human hepatocytes (e.g., 1 million cells/mL) in a suitable incubation medium at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 30, 60, 120, and 180 minutes) to monitor metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (often containing an internal standard), to precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_optimization Optimization Loop start Biological Sample (e.g., Urine) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing review_data Review Data (Signal, S/N, Peak Shape) data_processing->review_data adjust_params Adjust MS/MS & LC Parameters review_data->adjust_params

Caption: Experimental workflow for this compound metabolite analysis.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ADB_PINACA This compound hydroxylation Hydroxylation (e.g., Pentyl Chain) ADB_PINACA->hydroxylation hydroxylated_metabolite Hydroxypentyl-ADB-PINACA hydroxylation->hydroxylated_metabolite oxidation Oxidation keto_metabolite Ketopentyl-ADB-PINACA oxidation->keto_metabolite pentanoic_acid This compound Pentanoic Acid oxidation->pentanoic_acid hydroxylated_metabolite->oxidation glucuronidation Glucuronidation hydroxylated_metabolite->glucuronidation glucuronide_conjugate Glucuronide Conjugate glucuronidation->glucuronide_conjugate

Caption: Metabolic pathway of this compound.

References

Addressing challenges in distinguishing ADB-PINACA from 5F-ADB-PINACA intake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ADB-PINACA and its 5-fluoropentyl analog, 5F-ADB-PINACA. The structural similarity of these synthetic cannabinoids presents a significant analytical challenge, and this resource offers solutions for their differentiation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in distinguishing between this compound and 5F-ADB-PINACA intake?

A1: The main difficulty lies in their nearly identical chemical structures, which differ only by a single fluorine atom on the pentyl tail.[1][2][3][4] This structural similarity can lead to the production of common major metabolites, making it challenging to definitively identify the specific parent compound consumed based on metabolic profiles alone.[1][2][3][4] Distinguishing between the two is often critical for legal and forensic applications, as their legal status may vary by jurisdiction.[1][2][3][4][5]

Q2: Why is analyzing metabolites more reliable than detecting the parent compound in urine?

A2: Synthetic cannabinoids like this compound and 5F-ADB-PINACA are extensively metabolized in the body.[4] Consequently, the parent compound is often found in very low concentrations or is entirely absent in urine samples, especially a day or more after intake.[4][6] Metabolites, however, are present in higher concentrations and for a longer duration, making them more reliable markers for confirming consumption.[1][2][3][4]

Q3: What are the recommended unique metabolite markers for each compound?

A3: Based on in-vitro studies with human hepatocytes, the following metabolites are recommended as optimal markers:

  • For this compound intake: this compound ketopentyl and hydroxypentyl metabolites.[1][2][3][6]

  • For 5F-ADB-PINACA intake: 5F-ADB-PINACA 5-hydroxypentyl and pentanoic acid metabolites.[1][2][3][6]

Monitoring for these specific metabolites is crucial for unambiguous differentiation.

Q4: What are the major metabolic pathways for each compound?

A4: The primary metabolic transformations differ significantly between the two compounds:

  • This compound: Undergoes pentyl hydroxylation, subsequent oxidation to a ketone, and glucuronidation.[1][2][3][4]

  • 5F-ADB-PINACA: Primarily metabolized through oxidative defluorination followed by carboxylation.[1][2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Co-elution of this compound and 5F-ADB-PINACA or their metabolites in LC-MS analysis. Insufficient chromatographic separation due to similar polarity of the analytes.Optimize the liquid chromatography (LC) gradient. A shallower gradient with a longer run time can improve the resolution between closely eluting peaks. Consider using a different column chemistry (e.g., a pentafluorophenyl (PFP) column) that can offer alternative selectivity for halogenated compounds.
Inability to differentiate between isomeric metabolites using mass spectrometry. Positional isomers of metabolites may produce similar fragmentation patterns, making them difficult to distinguish based on MS/MS spectra alone.Rely on chromatographic separation to resolve the isomers.[1][2][3][4] Additionally, monitor for unique product ions for each specific metabolite, even if they are low in abundance. High-resolution mass spectrometry (HRMS) is essential for accurate mass measurements to confirm elemental compositions.[1][2][3]
Low signal intensity for key metabolite markers. The targeted metabolites may be present at very low concentrations in the sample. The extraction method may not be efficient for these specific metabolites.Increase the sample injection volume.[7] Employ a solid-phase extraction (SPE) method for sample clean-up and concentration. Ensure the pH of the sample is optimized for the extraction of the target analytes.
Parent compounds (this compound or 5F-ADB-PINACA) are not detected in urine samples. Extensive metabolism has occurred, and the parent compounds have been cleared from the body.[4][6]Focus on the detection of the recommended specific metabolites, as they are more likely to be present and detectable for a longer period.[1][2][3][4][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and 5F-ADB-PINACA.

Table 1: Cannabinoid Receptor Agonist Potency

CompoundCB1 Receptor EC50 (nM)CB2 Receptor EC50 (nM)
This compound 0.520.88
5F-ADB-PINACA 0.242.6
Data from Banister et al. as cited in Carlier et al. (2017).[6]

Table 2: Major Metabolites Identified in Human Hepatocyte Incubations

CompoundTotal Major Metabolites IdentifiedRecommended Unique MarkersPrimary Metabolic Reactions
This compound 19Ketopentyl, HydroxypentylPentyl hydroxylation, Oxidation (ketone formation), Glucuronidation
5F-ADB-PINACA 125-Hydroxypentyl, Pentanoic acidOxidative defluorination, Carboxylation
Data from Carlier et al. (2017).[1][2][3][4]

Experimental Protocols

Protocol: In-vitro Metabolism Study using Human Hepatocytes

This protocol is based on the methodology described by Carlier et al. (2017).[1][2][3][4][6]

  • Preparation:

    • Prepare a 10 µmol/L solution of this compound or 5F-ADB-PINACA in a suitable buffer (e.g., Krebs-Henseleit buffer).

    • Thaw cryopreserved human hepatocytes according to the manufacturer's instructions to achieve a concentration of 2 x 10^6 cells/mL.

  • Incubation:

    • In a microcentrifuge tube, combine 250 µL of the cannabinoid solution with 250 µL of the hepatocyte suspension.

    • Incubate the mixture at 37°C for 3 hours.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 500 µL of ice-cold acetonitrile.

    • Store the samples at -80°C until analysis.

    • Prior to analysis, centrifuge the samples to pellet precipitated proteins.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 150 µL) of the initial mobile phase for LC-MS analysis.

Protocol: LC-HRMS Analysis for Metabolite Identification

This is a general protocol for the analysis of this compound and 5F-ADB-PINACA metabolites.

  • Liquid Chromatography (LC) System:

    • Column: A high-resolution C18 column is typically suitable.

    • Mobile Phase A: 0.1% Formic acid in water.[7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

    • Gradient: A shallow gradient is recommended for optimal separation. For example:

      • 0-1 min: 1% B

      • 1-18.5 min: Gradient from 1% to 99% B

      • Follow with a wash at 99% B and re-equilibration at 1% B.[7]

    • Flow Rate: 0.5 mL/min.[7]

    • Injection Volume: 5-15 µL.

  • High-Resolution Mass Spectrometry (HRMS) System:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both full scan MS and MS/MS data.

    • Full Scan MS: Acquire data at a high resolution (e.g., >70,000) to determine accurate masses of precursor ions.

    • MS/MS: Fragment the most intense ions from the full scan to obtain product ion spectra for structural elucidation. Monitor for unique product ions specific to the recommended markers.

Visualizations

G cluster_adb This compound Metabolism cluster_5f_adb 5F-ADB-PINACA Metabolism ADB_PINACA This compound Hydroxylation Pentyl Hydroxylation ADB_PINACA->Hydroxylation Oxidation Oxidation to Ketone Hydroxylation->Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Hydroxypentyl Hydroxypentyl Metabolite (Recommended Marker) Hydroxylation->Hydroxypentyl Ketopentyl Ketopentyl Metabolite (Recommended Marker) Oxidation->Ketopentyl Glucuronide_Metabolite Glucuronide Conjugate Glucuronidation->Glucuronide_Metabolite 5F_ADB_PINACA 5F-ADB-PINACA Oxidative_Defluorination Oxidative Defluorination 5F_ADB_PINACA->Oxidative_Defluorination Hydroxylation_5F Pentyl Hydroxylation 5F_ADB_PINACA->Hydroxylation_5F Carboxylation Carboxylation Oxidative_Defluorination->Carboxylation Pentanoic_Acid Pentanoic Acid Metabolite (Recommended Marker) Carboxylation->Pentanoic_Acid 5_Hydroxypentyl 5-Hydroxypentyl Metabolite (Recommended Marker) Hydroxylation_5F->5_Hydroxypentyl

Caption: Major metabolic pathways of this compound and 5F-ADB-PINACA.

G cluster_workflow Analytical Workflow cluster_data_analysis Data Analysis Details Sample Urine/Hepatocyte Sample Extraction Sample Preparation (Quenching, Centrifugation, Reconstitution) Sample->Extraction LC_Separation Liquid Chromatographic Separation (Optimized Gradient) Extraction->LC_Separation HRMS High-Resolution Mass Spectrometry (Full Scan MS and MS/MS) LC_Separation->HRMS Data_Analysis Data Analysis HRMS->Data_Analysis Distinction Distinction of Intake Data_Analysis->Distinction Accurate_Mass Accurate Mass Measurement Data_Analysis->Accurate_Mass Retention_Time Retention Time Comparison Data_Analysis->Retention_Time Fragmentation MS/MS Fragmentation Pattern Analysis Data_Analysis->Fragmentation Unique_Ions Monitoring of Unique Product Ions Data_Analysis->Unique_Ions

Caption: Experimental workflow for distinguishing this compound and 5F-ADB-PINACA.

G cluster_pathway Cannabinoid Receptor Signaling SC Synthetic Cannabinoid (this compound or 5F-ADB-PINACA) CB1_CB2 CB1/CB2 Receptor SC->CB1_CB2 G_Protein Gi/o Protein Activation CB1_CB2->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition MAPK_Activation MAPK Pathway Activation G_Protein->MAPK_Activation Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP_Decrease ↓ cAMP Levels AC_Inhibition->cAMP_Decrease Cellular_Response Cellular Response cAMP_Decrease->Cellular_Response MAPK_Activation->Cellular_Response Ion_Channel->Cellular_Response

References

Minimizing ion suppression in electrospray ionization for ADB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ADB-PINACA and related synthetic cannabinoids using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges during their experiments.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a significant challenge in ESI-MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte.[2] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound.

Problem: Low or no this compound signal despite confirmed presence in the sample.

Possible Cause Troubleshooting Step Expected Outcome
High Matrix Effects 1. Dilute the sample: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components.[2][4]Increased signal-to-noise ratio for this compound.
2. Improve sample preparation: Employ more rigorous sample clean-up procedures. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering substances. An Oasis HLB cartridge has been shown to be effective for extracting synthetic cannabinoids.[5]A cleaner sample matrix, leading to reduced ion suppression and a more stable signal.
3. Optimize chromatographic separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.[2]Elution of this compound in a region with fewer interfering compounds, resulting in improved ionization efficiency.
Inappropriate ESI Source Parameters 1. Adjust source settings: Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.Enhanced desolvation and ionization of this compound, leading to a stronger signal.
2. Switch ionization polarity: If analyzing in positive ion mode, consider switching to negative ion mode (if the molecule can be ionized). Fewer compounds are typically ionized in negative mode, potentially reducing interferences.[6]A cleaner baseline and potentially less ion suppression.
Mobile Phase Issues 1. Modify mobile phase additives: The type and concentration of mobile phase additives can significantly impact ionization. For this compound and similar compounds, using 0.1% formic acid in the aqueous mobile phase has been shown to achieve more symmetrical peaks.[7] Avoid non-volatile buffers like phosphates.[1]Improved peak shape and ionization efficiency.
2. Reduce flow rate: Lowering the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thus reducing signal suppression.[2][4]Increased sensitivity and reduced matrix effects.

Experimental Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Initial Steps cluster_2 Advanced Sample Preparation cluster_3 Chromatographic & MS Optimization cluster_4 Resolution start Low or No This compound Signal dilute Dilute Sample start->dilute check_signal Re-analyze and Check Signal dilute->check_signal spe Implement Solid-Phase Extraction (SPE) check_signal->spe Signal Not OK end Signal Improved check_signal->end Signal OK gradient Optimize LC Gradient spe->gradient lle Implement Liquid-Liquid Extraction (LLE) lle->gradient source_params Adjust ESI Source Parameters gradient->source_params mobile_phase Modify Mobile Phase source_params->mobile_phase mobile_phase->end

Caption: A logical workflow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of other co-eluting compounds in the sample matrix.[3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[2]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (matrix) to the peak area of the analyte in a pure solvent at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. For some synthetic cannabinoids, matrix effects have been reported to range from 19.1% to 110.0% in hair samples and 104% to 111% in plasma.[8][9]

Q3: Are there alternative ionization techniques that are less prone to ion suppression?

A3: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][4] This is because the ionization mechanism in APCI occurs in the gas phase, making it less affected by non-volatile matrix components that interfere with droplet formation and desolvation in ESI.[2][6] Another emerging technique, thermal-assisted carbon fiber ionization mass spectrometry, has also shown promise in minimizing matrix effects for synthetic cannabinoids in e-liquids.[10][11]

Q4: Can the choice of internal standard help compensate for ion suppression?

A4: Absolutely. Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for ion suppression.[1] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, meaning it will be affected by ion suppression in the same way. This allows for accurate correction of signal variability and leads to more reliable quantification.

Q5: What are some common sources of contamination that can cause ion suppression?

A5: Contaminants can be introduced at various stages of the analytical process. Common sources include:

  • Biological matrix: Endogenous compounds like salts, lipids, and proteins.

  • Sample collection and storage: Plasticizers leaching from plastic tubes.[2]

  • Sample preparation: Non-volatile buffers (e.g., phosphate, TRIS), detergents, and ion-pairing reagents.[1]

  • LC system: Metal ions from the LC equipment.[1]

Quantitative Data Summary

The following table summarizes matrix effect data from published methods for the analysis of this compound and related synthetic cannabinoids.

Analyte Matrix Matrix Effect (%) Reference
29 Synthetic Cannabinoids (including ADB-BUTINACA and MDMB-4en-PINACA)Human Hair19.1 - 110.0[8]
ADB-BUTINACARat Plasma104 - 111[7][9]
MDMB-4en-PINACA, ADB-BUTINACA, ADB-4en-PINACAE-liquidsClose to 100 (minimized)[10][11]
JWH-type Synthetic CannabinoidsRat Urine93.4 - 118.0[12]
11 Synthetic Cannabinoids (including AB-PINACA)Rat Urine76.7 - 106.1[5]

Experimental Protocols

Detailed Methodology for Sample Preparation of ADB-BUTINACA from Rat Plasma

This protocol is based on a validated UPLC-MS/MS method.[7][9]

  • Protein Precipitation:

    • To a 100 µL aliquot of rat plasma, add 20 µL of an internal standard solution (e.g., midazolam).

    • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:water, 50:50, v/v).

  • Injection:

    • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Sample Preparation Workflow

SamplePrepWorkflow plasma 100 µL Rat Plasma add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Workflow for ADB-BUTINACA extraction from plasma.

LC-MS/MS Parameters for ADB-BUTINACA Analysis

These parameters are adapted from a published method.[7][9]

  • LC System: UPLC

  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is used to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • ADB-BUTINACA Transition: m/z 331.2 → 201.1

    • Internal Standard (Midazolam) Transition: m/z 326.2 → 290.9

References

Method refinement for ADB-PINACA analysis in postmortem blood samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of ADB-PINACA and its metabolites in postmortem blood samples. The information is intended for researchers, scientists, and drug development professionals working in forensic toxicology.

Frequently Asked Questions (FAQs)

Q1: Why is the parent this compound compound not detected, or detected at very low concentrations, in my postmortem blood samples?

A1: The absence or low concentration of parent this compound is a common finding in postmortem blood. This is primarily due to the rapid and extensive metabolism of the compound in the body.[1] Furthermore, many synthetic cannabinoids, including this compound, are unstable in biological matrices, especially under suboptimal storage conditions, and can degrade after death.[2] Therefore, it is crucial to also target more stable metabolites for a reliable toxicological assessment.[1][3][2]

Q2: Which metabolites of this compound should I be targeting in my analysis?

A2: For comprehensive analysis, it is recommended to include both the parent compound and its major metabolites. Key metabolites for indazole-based synthetic cannabinoids like this compound often result from ester hydrolysis and hydroxylation.[3][4] Specifically for this compound and its analogs, the pentanoic acid metabolite and various hydroxylated metabolites (e.g., N-(5-hydroxypentyl) metabolite) are important targets.[5][6] The ester hydrolysis metabolite of the related compound 5F-ADB (5F-MDMB-PINACA) has been found at significantly higher concentrations than the parent drug in postmortem blood, making it a crucial analytical target.[3][7]

Q3: What are the most effective extraction techniques for this compound and its metabolites from postmortem whole blood?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly and effectively used for extracting synthetic cannabinoids from whole blood.[1] Supported liquid extraction (SLE) has also been shown to be a rapid and efficient alternative to traditional SPE, with good recoveries for a range of synthetic cannabinoids.[8][9] The choice of method may depend on available laboratory equipment, sample throughput requirements, and the specific analytes being targeted (parent drug vs. more polar metabolites).

Q4: What analytical technique is most suitable for the quantification of this compound and its metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the selective and sensitive identification and quantification of synthetic cannabinoids and their metabolites in biological matrices.[1][10][11] High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is also valuable for non-targeted screening and retrospective data analysis, which is particularly useful given the continuous emergence of new synthetic cannabinoids.[1][12]

Q5: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A5: Matrix effects, such as ion suppression or enhancement, are a known challenge in the analysis of postmortem blood due to the complexity of the matrix.[13][14] To mitigate these effects, consider the following:

  • Improved Sample Preparation: Optimize your extraction and clean-up steps to remove interfering substances.

  • Stable Isotope-Labeled Internal Standards: Use of specific deuterated internal standards for each analyte is the most effective way to compensate for matrix effects and variations in extraction recovery.[13]

  • Chromatographic Separation: Adjusting the chromatographic gradient and column chemistry can help separate the analytes from co-eluting matrix components.

  • Standard Addition: In cases with severe and variable matrix effects, the standard addition method can be used for accurate quantification, although it is more time-consuming.[15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor recovery of analytes Inefficient extraction method.Optimize the extraction solvent, pH, and elution conditions. Consider a different extraction technique (e.g., switch from LLE to SPE or SLE).[8]
Analyte degradation during sample processing.Keep samples on ice or refrigerated during extraction. Minimize the time between extraction and analysis.
High background noise or interfering peaks Inadequate sample clean-up.Incorporate additional wash steps in your SPE protocol. If using LLE, consider a back-extraction step.
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.
Inconsistent quantification results Variability in matrix effects between samples.Use a stable isotope-labeled internal standard for each analyte.[13] Prepare calibration curves in a matched matrix (e.g., drug-free postmortem blood) to mimic the sample matrix as closely as possible.
Post-mortem redistribution of the drug.Whenever possible, analyze peripheral blood (e.g., femoral) as it is generally less affected by post-mortem redistribution than central (heart) blood.[13][16]
Analyte instability in stored samples Degradation due to improper storage.Store postmortem blood samples frozen (at -20°C or ideally -80°C) until analysis to minimize degradation of parent synthetic cannabinoids.[17][2]

Quantitative Data Summary

The following table summarizes quantitative findings for this compound and related synthetic cannabinoids in postmortem blood from various studies. Note that concentration ranges can be wide and depend on numerous factors including dosage, time since administration, and individual metabolism.

Compound Matrix Concentration Range (ng/mL) Notes
This compoundPostmortem Blood0.25 - 66.60In one study, a single case showed a concentration within this range for a group of synthetic cannabinoids.[13]
5F-ADB (5F-MDMB-PINACA)Postmortem Femoral Blood0.25 - 66.60 (mean 8.41)Detected in 80 postmortem samples.[13]
5F-ADB (5F-MDMB-PINACA)Postmortem Peripheral Blood0.01 - 0.77 (mean 0.15)From a study of 21 cases.[13]
5F-ADB Ester Hydrolysis MetabolitePostmortem BloodAverage 49 (central), 21 (peripheral)Found at much higher concentrations than the parent compound.[7]
ADB-FUBINACAPostmortem Blood7.3Detected in a case of coronary arterial thrombosis.[18]

Experimental Protocols

Supported Liquid Extraction (SLE) and LC-MS/MS Analysis

This protocol is a generalized procedure based on methodologies for synthetic cannabinoid analysis.[8][9]

a. Sample Pre-treatment:

  • Aliquot 0.5 mL of postmortem whole blood into a glass tube.

  • Add an appropriate volume of a deuterated internal standard mix.

  • Add 0.5 mL of deionized water to the sample and vortex to mix. This step lyses the red blood cells.

b. Supported Liquid Extraction:

  • Load the pre-treated sample onto an ISOLUTE® SLE+ column.

  • Allow the sample to absorb into the sorbent for 5 minutes.

  • Elute the analytes with two aliquots of 1.25 mL of ethyl acetate. Allow each aliquot to flow through the column for 5 minutes.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

c. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[19]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using at least two transitions per analyte for confident identification and quantification.

Protein Precipitation

This is a simpler but potentially less clean extraction method.

a. Extraction:

  • To 200 µL of postmortem blood, add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the extract in mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Postmortem Blood Sample pretreatment Add Internal Standard & Lysis Buffer start->pretreatment extraction Extraction (LLE, SPE, or SLE) pretreatment->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification review Data Review & Reporting quantification->review end Final Report review->end troubleshooting_guide cluster_solutions1 Solutions for No Parent Drug cluster_solutions2 Solutions for Low Recovery cluster_solutions3 Solutions for Matrix Effects start Problem Encountered no_parent No Parent Drug Detected start->no_parent low_recovery Low Analyte Recovery start->low_recovery matrix_effects High Matrix Effects start->matrix_effects sol1a Analyze for Metabolites no_parent->sol1a Metabolism/Instability sol1b Check Sample Storage Conditions no_parent->sol1b sol2a Optimize Extraction Method low_recovery->sol2a Inefficient Extraction sol2b Check for Degradation low_recovery->sol2b sol3a Use Isotope-Labeled Internal Standards matrix_effects->sol3a Ion Suppression/Enhancement sol3b Improve Sample Cleanup matrix_effects->sol3b sol3c Optimize Chromatography matrix_effects->sol3c

References

Selecting optimal urinary marker metabolites for ADB-PINACA consumption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and analysis of optimal urinary marker metabolites for detecting ADB-PINACA consumption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is metabolite monitoring important?

A1: this compound is a potent synthetic cannabinoid. Like many synthetic cannabinoids, it is extensively and rapidly metabolized in the body, meaning the parent compound is often undetectable in urine. Therefore, identifying and quantifying its specific urinary metabolites is the most reliable method to confirm consumption.

Q2: What are the major metabolic pathways of this compound?

A2: The primary metabolic pathways for this compound in humans involve enzymatic reactions in the liver. These include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group to the pentyl side chain.

  • Oxidation: Further oxidation of the hydroxylated pentyl chain to form a ketone (=O) group.

  • Glucuronidation: The attachment of a glucuronic acid molecule to the hydroxylated metabolites, which increases their water solubility and facilitates their excretion in urine.

Q3: Which are the most reliable urinary marker metabolites for this compound?

A3: Based on studies using human hepatocytes, the most abundant and specific urinary metabolites recommended as markers for this compound consumption are This compound pentyl-OH (hydroxypentyl metabolite) and This compound pentyl-ketone (ketopentyl metabolite). These metabolites are typically present in higher concentrations and for a longer duration in urine than the parent drug.

Data Presentation: Optimal Urinary Markers for this compound

The following table summarizes the recommended urinary marker metabolites for detecting this compound consumption. It is important to note that while these metabolites have been identified as optimal, specific quantitative data on their concentrations and detection windows in authentic urine samples are not extensively documented in scientific literature. Detection windows for synthetic cannabinoids can be highly variable depending on the dose, frequency of use, and individual metabolism.

Metabolite NameChemical TransformationParent CompoundRecommended as Biomarker?Notes
This compound pentyl-OHPentyl HydroxylationThis compoundYesA primary, abundant metabolite.
This compound pentyl-ketoneHydroxylation followed by OxidationThis compoundYesA stable and abundant metabolite.
This compound pentyl-OH-glucuronidePentyl Hydroxylation and GlucuronidationThis compoundYesOften requires hydrolysis before analysis.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol is designed to deconjugate glucuronidated metabolites and concentrate the analytes from the urine matrix.

Materials:

  • Urine sample

  • β-glucuronidase (from E. coli)

  • Phosphate buffer (pH 6.8)

  • Internal standards (e.g., deuterated analogs of the target metabolites)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Formic acid

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Fortification: To 1 mL of urine, add the internal standard solution.

  • Enzymatic Hydrolysis: Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase. Vortex and incubate at 40°C for 3 hours.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash with 2 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: Specific precursor and product ions for each target metabolite and internal standard should be determined and optimized.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound pentyl-OH[M+H]+Specific fragment 1Specific fragment 2
This compound pentyl-ketone[M+H]+Specific fragment 1Specific fragment 2
Internal Standard[M+H]+Specific fragment 1Specific fragment 2

(Note: Specific m/z values need to be determined empirically for each analyte and instrument.)

Mandatory Visualizations

ADB_PINACA_Metabolism Metabolic Pathway of this compound ADB_PINACA This compound Pentyl_OH This compound pentyl-OH ADB_PINACA->Pentyl_OH Hydroxylation (Phase I) Pentyl_Ketone This compound pentyl-ketone Pentyl_OH->Pentyl_Ketone Oxidation (Phase I) Glucuronide This compound pentyl-OH-glucuronide Pentyl_OH->Glucuronide Glucuronidation (Phase II)

Caption: Metabolic Pathway of this compound.

Experimental_Workflow Analytical Workflow for this compound Metabolite Detection cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Injection Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Analytical Workflow for this compound Metabolites.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no recovery of metabolites - Incomplete enzymatic hydrolysis.- Inefficient SPE.- Degradation of analytes.- Verify the activity of the β-glucuronidase enzyme.- Optimize SPE wash and elution steps.- Ensure proper sample storage (frozen at -20°C or lower).- Check pH of the sample and buffers.
Poor chromatographic peak shape - Column contamination or degradation.- Inappropriate mobile phase composition.- Matrix effects.- Flush or replace the analytical column.- Ensure mobile phases are correctly prepared and degassed.- Dilute the final extract to minimize matrix effects.- Use a more rigorous sample cleanup method.
High background noise in MS/MS - Contamination of the ion source.- Matrix interferences.- Clean the ion source of the mass spectrometer.- Optimize SPE to remove more interfering compounds.- Check for contaminants in solvents and reagents.
Inconsistent quantification results - Inaccurate internal standard addition.- Variability in matrix effects between samples.- Non-linear calibration curve.- Ensure precise and consistent addition of the internal standard.- Use matrix-matched calibrators.- Evaluate and extend the calibration range if necessary.
Co-elution of isomers from different synthetic cannabinoids - Insufficient chromatographic resolution.- Optimize the LC gradient to improve separation.- Use a longer analytical column or a column with a different stationary phase.- Monitor multiple, specific MRM transitions for each analyte to ensure specificity.

Validation & Comparative

Validation of a UPLC-MS/MS method for ADB-BUTINACA in rat plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Validation of a UPLC-MS/MS Method for ADB-BUTINACA Quantification in Rat Plasma

For researchers and professionals in the fields of pharmacology, toxicology, and drug development, the accurate quantification of novel psychoactive substances like ADB-BUTINACA in biological matrices is critical. This guide provides a comprehensive overview and validation of a specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for determining ADB-BUTINACA concentrations in rat plasma. The performance of this method is compared with other analytical techniques, supported by detailed experimental data and protocols to ensure reproducibility.

Method Performance: A Comparative Analysis

The UPLC-MS/MS method offers high sensitivity and specificity for the detection of ADB-BUTINACA.[1] A study detailing a validated method for rat plasma demonstrates its robustness and reliability in a preclinical setting.[2] The primary alternative analytical techniques for synthetic cannabinoid detection include Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays.[3]

  • UPLC-MS/MS: This technique is considered a gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[4] It allows for the precise measurement of a parent drug and its metabolites, even at very low concentrations.[4] The method for ADB-BUTINACA in rat plasma has shown excellent linearity and precision.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying synthetic cannabinoids and provides structurally significant fragment ions.[5] However, it can be less suitable for thermally unstable compounds and may require more extensive sample derivatization.[6]

  • Immunoassays: These are rapid screening tools but can be limited by cross-reactivity with other substances and generally offer qualitative rather than quantitative results.[3] They are useful for high-throughput screening but positive results typically require confirmation by a more specific method like LC-MS/MS.[7]

The choice of method depends on the specific requirements of the study, such as the need for high-throughput screening, quantitative accuracy, or structural elucidation. For pharmacokinetic studies, the sensitivity and accuracy of UPLC-MS/MS are highly advantageous.[1]

Quantitative Validation Data for UPLC-MS/MS Method

The following tables summarize the key validation parameters for the UPLC-MS/MS method for ADB-BUTINACA in rat plasma, as established in a peer-reviewed study.[1][2] The validation was conducted in accordance with the guidelines of the US Food and Drug Administration (FDA).[1][2]

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range1 - 1,000 ng/mL
Correlation Coefficient (r)> 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Limit of Detection (LOD)0.3 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC (1.5)< 14%92% - 111%< 14%92% - 111%
Medium QC< 14%92% - 111%< 14%92% - 111%
High QC< 14%92% - 111%< 14%92% - 111%

Table 3: Recovery and Matrix Effect

ParameterResult
Average Recovery87% - 90%
Matrix Effect104% - 111%

Table 4: Stability of ADB-BUTINACA in Rat Plasma

Stability ConditionResult
Room Temperature (2 hours)Acceptable
Processed Plasma at Room Temperature (12 hours)Acceptable
Long-term at -20°C (30 days)Acceptable
Three Freeze-Thaw CyclesAcceptable

Experimental Protocols

The following sections detail the methodologies used to obtain the validation data presented above.

Sample Preparation
  • A 50 µL aliquot of rat plasma was mixed with an internal standard (Midazolam).

  • Protein precipitation was induced by adding acetonitrile.

  • The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.[1]

  • A 100 µL aliquot of the resulting supernatant was collected.

  • A 2 µL aliquot of the supernatant was injected into the UPLC-MS/MS system for analysis.[1]

Chromatographic and Mass Spectrometric Conditions
  • Chromatography System: Waters Acquity UPLC

  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[8]

  • Mobile Phase: A gradient elution of acetonitrile and water with 0.1% formic acid was used.[8]

  • Flow Rate: 0.4 mL/min[8]

  • Column Temperature: 40°C[8]

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive Electrospray Ionization (ESI)[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[8]

  • MRM Transitions:

    • ADB-BUTINACA: m/z 331.2 → 201.1 (quantifier), 331.2 → 174.7 (qualifier)[8]

    • Midazolam (IS): m/z 326.2 → 290.9 (quantifier)[8]

Validation Experiments
  • Specificity: Assessed by comparing blank rat plasma from six different sources with spiked plasma to ensure no endogenous interferences.[1]

  • Linearity: Calibration curves were generated by plotting the peak area ratio of ADB-BUTINACA to the internal standard against the nominal concentration.[1]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three consecutive days (inter-day).[1]

  • Recovery: Calculated by comparing the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Matrix Effect: Evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those in neat standard solutions.[1]

  • Stability: Assessed by analyzing QC samples under various storage and handling conditions as detailed in Table 4.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflow for method validation and the logical relationship between the core validation parameters.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation P1 Rat Plasma Aliquot (50 µL) P2 Add Internal Standard (Midazolam) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant (2 µL) P5->A1 A2 Chromatographic Separation (UPLC BEH C18) A1->A2 A3 Mass Spectrometry Detection (ESI+, MRM) A2->A3 V1 Data Acquisition A3->V1 V2 Quantification & Analysis V1->V2

Caption: Experimental Workflow for ADB-BUTINACA Analysis.

G cluster_main Bioanalytical Method Validation Reliability Method Reliability Specificity Specificity & Selectivity Reliability->Specificity Linearity Linearity & Range Reliability->Linearity Sensitivity Sensitivity (LLOQ & LOD) Reliability->Sensitivity Accuracy Accuracy Reliability->Accuracy Precision Precision Reliability->Precision Stability Stability Reliability->Stability Recovery Recovery Reliability->Recovery MatrixEffect Matrix Effect Reliability->MatrixEffect Accuracy->Precision Recovery->MatrixEffect

References

Comparative In Vivo Effects of ADB-PINACA and MDMB-4en-PINACA in Mice: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo effects of two synthetic cannabinoid receptor agonists (SCRAs), ADB-PINACA and MDMB-4en-PINACA, based on experimental data from murine models. The information is intended for researchers, scientists, and drug development professionals.

Summary of Comparative In Vivo Effects

Both this compound (also referred to as ADB-BINACA) and MDMB-4en-PINACA induce a range of cannabinoid-like effects in mice, including alterations in locomotor activity, body temperature, and nociception.[1][2] However, studies consistently demonstrate that MDMB-4en-PINACA is a more potent and longer-acting compound compared to this compound.[1][2][3]

MDMB-4en-PINACA exhibits the most potent and sustained hypolocomotive and hypothermic effects.[1][2][3] For instance, at a dose of 0.5 mg/kg, MDMB-4en-PINACA induced a more significant reduction in total distance traveled by mice compared to this compound.[1] Furthermore, only MDMB-4en-PINACA showed analgesic properties at a dose of 0.1 mg/kg.[1][2] The effects of both compounds are mediated by the cannabinoid receptor 1 (CB1R), as the administration of a CB1R antagonist, AM251, suppressed the observed effects.[2][3]

In addition to the classic cannabinoid tetrad effects, both substances have been shown to induce anxiety-like behavior.[4] Histopathological examinations following acute inhalation have revealed the potential for both compounds to cause neurodegenerative and cardiotoxic effects, with MDMB-4en-PINACA inhalation being associated with more pronounced degenerative changes in the brain and heart.[4]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative in vivo studies in mice.

Table 1: Comparative Effects on Locomotor Activity, Body Temperature, and Nociception

ParameterThis compound (ADB-BINACA)MDMB-4en-PINACAReference
Hypolocomotive Effect (0.5 mg/kg) Significant reduction in total distance traveled.Most potent hypolocomotive effect; significantly lower total distance traveled compared to this compound.[1]
Hypolocomotive Effect (0.1 mg/kg) No significant effect.Maintained hypolocomotive effect.[1]
Hypothermic Effect (0.5 mg/kg) Dose- and time-dependent hypothermia. Peak temperature drop of 3.94°C at 30 minutes.Pronounced and sustained hypothermic response lasting approximately 11.0 hours. Maximum temperature reduction of 3.98°C at 30 minutes (at 0.1 mg/kg).[1]
Analgesic Effect (0.1 mg/kg) No significant effect.Significant increase in response latency (analgesic properties).[1]

Table 2: Comparative Tetrad Assay Results

Tetrad EffectADB-4en-PINACAMDMB-4en-PINACAReference
Locomotion Inhibition Significant suppression at 0.3–3 mg/kg.Increased locomotion at 0.01–0.03 mg/kg; significant suppression at 0.1–1 mg/kg.[5][6]
Hypothermia Induced at 0.3–3 mg/kg.Induced at 0.1–1 mg/kg.[5][6]
Analgesia Induced at 0.3–3 mg/kg.Induced at 0.1–1 mg/kg.[5][6]
Catalepsy Induced at 0.3–3 mg/kg.Induced at 0.1–1 mg/kg.[5][6]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the following experimental designs:

Cannabinoid Tetrad Assay

This is a battery of four tests used to characterize the in vivo effects of cannabinoids in rodents.

  • Animals: Adult male C57BL/6 mice or male ICR mice.[1][7]

  • Drug Administration: Intraperitoneal (i.p.) injection of varying doses of this compound or MDMB-4en-PINACA.[1][2] In some studies, inhalation was the route of administration.[4]

  • Locomotor Activity: Spontaneous locomotor activity is measured by placing the mouse in an open field arena and tracking the total distance traveled over a specific period (e.g., 60 minutes) using an automated system.[1]

  • Body Temperature: Rectal temperature is measured at set intervals (e.g., 30, 45, 60 minutes post-injection) using a digital thermometer.[7]

  • Analgesia (Nociception): The hot plate test is commonly used, where the latency to a response (e.g., licking a paw or jumping) when placed on a heated surface is measured.[1]

  • Catalepsy: The bar test is used to assess catalepsy, where the mouse's forepaws are placed on a horizontal bar, and the time it remains in this posture is recorded.

Conditioned Place Preference (CPP) and Precipitated Withdrawal Assay

These assays are used to evaluate the rewarding effects and physical dependence potential of the substances.

  • CPP: This test involves a chamber with distinct visual and tactile cues. During conditioning, the drug is repeatedly paired with one compartment. The time spent in the drug-paired compartment versus a vehicle-paired compartment is then measured in a drug-free state to assess preference or aversion.

  • Precipitated Withdrawal: Mice are chronically administered the test substance. Withdrawal symptoms (e.g., paw tremors, head twitches) are then induced by administering a CB1 receptor antagonist (e.g., rimonabant) and quantified.[5][6]

Visualizations

Experimental Workflow for Comparative In Vivo Assessment

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Behavioral & Physiological Assessment (Tetrad Assay) cluster_3 Data Analysis A Adult Male C57BL/6 Mice B1 This compound (i.p.) (0.02, 0.1, 0.5 mg/kg) A->B1 B2 MDMB-4en-PINACA (i.p.) (0.02, 0.1, 0.5 mg/kg) A->B2 B3 Vehicle Control (i.p.) A->B3 C1 Locomotor Activity (Open Field Test) B1->C1 C2 Body Temperature (Rectal Probe) B1->C2 C3 Nociception (Hot Plate Test) B1->C3 C4 Catalepsy (Bar Test) B1->C4 B2->C1 B2->C2 B2->C3 B2->C4 B3->C1 B3->C2 B3->C3 B3->C4 D Statistical Comparison of Effects C1->D C2->D C3->D C4->D

Caption: Workflow for comparing the in vivo effects of this compound and MDMB-4en-PINACA in mice.

Signaling Pathway for Cannabinoid-Like Effects

G cluster_0 Ligand Binding cluster_1 Downstream Signaling Cascade cluster_2 Physiological Effects cluster_3 Antagonism SCRA This compound or MDMB-4en-PINACA CB1R CB1 Receptor SCRA->CB1R Agonist Binding AC Adenylate Cyclase (Inhibition) CB1R->AC Activation cAMP ↓ cAMP Levels AC->cAMP Effects Hypolocomotion Hypothermia Analgesia cAMP->Effects Antagonist AM251 (CB1R Antagonist) Antagonist->CB1R Blockade

Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.

References

Distinguishing the Metabolic Fingerprints of ADB-PINACA and 5F-ADB-PINACA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of synthetic cannabinoids presents a significant challenge to forensic and clinical toxicology. Among these, ADB-PINACA and its fluorinated analog, 5F-ADB-PINACA, are potent substances with distinct legal statuses in various jurisdictions, making the ability to differentiate between their intake critical.[1][2][3][4] This guide provides a detailed comparison of the metabolic profiles of these two compounds, supported by experimental data, to aid researchers in their identification and analysis.

Executive Summary

Metabolic studies reveal distinct pathways for this compound and 5F-ADB-PINACA, enabling their differentiation. This compound primarily undergoes hydroxylation at the pentyl side chain, followed by oxidation to a ketone, and glucuronidation.[1][2][3][4] In contrast, the major metabolic route for 5F-ADB-PINACA involves oxidative defluorination and subsequent carboxylation.[1][2][3][4] These differences result in unique sets of metabolites that can serve as specific biomarkers for intake. In vitro studies using human hepatocytes have identified 19 major metabolites for this compound and 12 for 5F-ADB-PINACA.[1][2][3][4]

Comparative Metabolic Profiles

The metabolic fate of this compound and 5F-ADB-PINACA is primarily governed by cytochrome P450 (CYP450) enzymes.[5][6][7][8] The substitution of a fluorine atom on the pentyl tail of 5F-ADB-PINACA significantly influences its metabolic pathway compared to this compound.

Table 1: Key Metabolic Reactions
Metabolic ReactionThis compound5F-ADB-PINACA
Primary Transformations Pentyl HydroxylationOxidative Defluorination
Hydroxylation followed by Oxidation (Ketone formation)Carboxylation
GlucuronidationEster Hydrolysis
Number of Major Metabolites Identified 1912
Table 2: Recommended Urinary Biomarkers
CompoundRecommended Biomarkers
This compound Ketopentyl-ADB-PINACA, Hydroxypentyl-ADB-PINACA
5F-ADB-PINACA 5-Hydroxypentyl-ADB-PINACA, Pentanoic acid-ADB-PINACA

Source: Carlier et al., Clinical Chemistry, 2017.[1][2][3][4]

Metabolic Pathways

The metabolic pathways of this compound and 5F-ADB-PINACA are visualized below. These diagrams illustrate the sequential biotransformations that lead to the formation of their major metabolites.

ADB_PINACA_Metabolism This compound This compound M1 Pentyl Hydroxylation This compound->M1 CYP450 M2 Hydroxylation + Oxidation (Ketone Formation) M1->M2 CYP450 M3 Glucuronidation M1->M3 UGTs

Caption: Metabolic pathway of this compound.

5F_ADB_PINACA_Metabolism 5F-ADB-PINACA 5F-ADB-PINACA M4 Oxidative Defluorination 5F-ADB-PINACA->M4 CYP450 M6 Ester Hydrolysis 5F-ADB-PINACA->M6 M5 Carboxylation M4->M5

Caption: Metabolic pathway of 5F-ADB-PINACA.

Experimental Protocols

The following is a summary of the key experimental protocol used for the in vitro metabolic profiling of this compound and 5F-ADB-PINACA.

In Vitro Incubation with Human Hepatocytes
  • Test Compounds: this compound and 5F-ADB-PINACA standards.

  • Hepatocytes: Pooled cryopreserved human hepatocytes.

  • Incubation: The compounds were incubated with the human hepatocytes for a period of 3 hours.

  • Sample Preparation: Following incubation, the reaction was stopped, and the samples were prepared for analysis.

  • Analytical Technique: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) was employed for the separation and identification of metabolites.

  • Data Analysis: Data was processed using specialized software such as Compound Discoverer.

This protocol is based on the methodology described by Carlier et al. (2017).[1][2][3]

Experimental Workflow

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis Compound This compound or 5F-ADB-PINACA Incubation 3-hour Incubation Compound->Incubation Hepatocytes Human Hepatocytes Hepatocytes->Incubation LC_HRMS LC-HRMS Analysis Incubation->LC_HRMS Data_Processing Data Processing LC_HRMS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Caption: Experimental workflow for metabolite identification.

Conclusion

The distinct metabolic profiles of this compound and 5F-ADB-PINACA provide a reliable basis for differentiating their intake. The identification of specific biomarkers, namely ketopentyl and hydroxypentyl metabolites for this compound, and 5-hydroxypentyl and pentanoic acid metabolites for 5F-ADB-PINACA, is crucial for forensic and clinical analysis.[1][2][3][4] The use of high-resolution mass spectrometry is essential for the accurate identification of these metabolites.[1][2][3] Researchers and drug development professionals can utilize this comparative data to develop more targeted and accurate detection methods for these potent synthetic cannabinoids.

References

Cross-validation of ADB-PINACA detection methods across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the detection of ADB-PINACA and related synthetic cannabinoids, compiled from single-laboratory validation studies. The data presented here is intended to assist researchers and forensic science professionals in evaluating and selecting appropriate methodologies for their specific applications.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance of various analytical methods used for the detection of this compound and its analogs in different biological matrices. These methods have been validated in individual laboratories and offer a snapshot of the current capabilities in forensic analysis of synthetic cannabinoids.

Analyte(s) Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Citation
29 Synthetic Cannabinoids (including ADB-BUTINACA and MDMB-4en-PINACA)UPLC-MS/MSHair0.5 - 5 pg/mg1 - 10 pg/mgNot Specified[1]
MDMB-4en-PINACA and ADB-BUTINACAGC-MS/MSHair10 pg/mg20 pg/mg20 - 20,000 pg/mg[2]
AB-PINACALC-MS/MSHair0.5 pg/mg1 pg/mgNot Specified[3][4]
5F-ADB and its ester hydrolysis metaboliteLC-MS/MSBloodNot specified0.01 ng/mL (5F-ADB), 10 ng/mL (metabolite)0.01 - 10 ng/mL (5F-ADB), 10 - 500 ng/mL (metabolite)[5]
ADB-BUTINACAUPLC-MS/MSRat Plasma0.3 ng/mL1.0 ng/mL1 - 1,000 ng/mL[6][7]
ADB-BUTINACA and MDMB-4en-PINACAGC-MSe-liquids2 µg/mLNot SpecifiedNot Specified[8]

Experimental Protocols

Below are summaries of the experimental methodologies employed in the cited studies. These provide insights into the sample preparation, instrumentation, and analytical conditions used for the detection and quantification of this compound and its analogs.

UPLC-MS/MS for Synthetic Cannabinoids in Hair[1]
  • Sample Preparation: 20 mg of hair was washed, dried, and pulverized using a cryogenic grinder. The powdered sample was then extracted with methanol.

  • Instrumentation: A Waters Acquity UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution was used with mobile phase A consisting of 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water, and mobile phase B consisting of acetonitrile.

  • Detection: The analytes were detected using the MS/MS detector in multiple reaction monitoring (MRM) mode.

GC-MS/MS for MDMB-4en-PINACA and ADB-BUTINACA in Hair[2]
  • Sample Preparation: 50 mg of washed and dried hair was cut into small sections and pulverized using a cryogenic grinder. The powder was then vortexed with methanol containing an internal standard and centrifuged. The supernatant was evaporated and reconstituted in methanol for analysis.

  • Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Injection: 1 µL of the reconstituted sample was injected into the GC system.

LC-MS/MS for AB-PINACA in Hair[3][4]
  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Validation: The method was validated for linearity, repeatability, and reproducibility.

Generalized Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for detecting synthetic cannabinoids. This serves as a conceptual framework in the absence of a direct cross-laboratory validation study for this compound.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Method Development cluster_Validation 2. Single-Laboratory Validation cluster_Cross_Validation 3. Inter-Laboratory Cross-Validation (Proposed) cluster_Implementation 4. Implementation & Monitoring Define_Scope Define Scope (Analytes, Matrices, Intended Use) Select_Method Select Analytical Technique (e.g., LC-MS/MS, GC-MS) Define_Scope->Select_Method Develop_Protocol Develop Initial Protocol (Sample Prep, Instrument Parameters) Select_Method->Develop_Protocol Selectivity Selectivity & Specificity Develop_Protocol->Selectivity LOD_LOQ LOD & LOQ Determination Selectivity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effects Accuracy_Precision->Recovery_Matrix Stability Stability of Analytes Recovery_Matrix->Stability Prepare_Samples Prepare & Distribute Standardized Samples Stability->Prepare_Samples Ideal Next Step Independent_Analysis Independent Analysis by Participating Labs Prepare_Samples->Independent_Analysis Compare_Results Compare & Analyze Results (Reproducibility, Bias) Independent_Analysis->Compare_Results Documentation Standard Operating Procedure (SOP) Documentation Compare_Results->Documentation Proficiency_Testing Ongoing Proficiency Testing Documentation->Proficiency_Testing

Caption: Generalized workflow for analytical method validation.

References

Comparative Potency of ADB-PINACA and Other Indazole-Carboxamide Synthetic Cannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potency of ADB-PINACA and other notable indazole-carboxamide synthetic cannabinoids. The data presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from peer-reviewed studies.

Introduction to Indazole-Carboxamide Synthetic Cannabinoids

Indazole-carboxamide synthetic cannabinoids represent a large and structurally diverse class of psychoactive substances that have been prevalent in the new psychoactive substances (NPS) market. These compounds are potent agonists of the cannabinoid receptors, CB1 and CB2. This compound was one of the early examples of this class, and its analogues, such as 5F-ADB (also known as 5F-MDMB-PINACA), have since emerged, often exhibiting even higher potencies. Understanding the comparative potency of these compounds is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions.

Data Presentation: In Vitro and In Vivo Potency Comparison

The following table summarizes the in vitro and in vivo potency of this compound and selected indazole-carboxamide synthetic cannabinoids. The data includes binding affinity (Ki) at human cannabinoid receptors (hCB1 and hCB2) and functional potency (EC50) from various in vitro assays, as well as in vivo potency (ED50) from animal studies. Lower Ki, EC50, and ED50 values indicate higher potency.

CompoundhCB1 Ki (nM)hCB2 Ki (nM)hCB1 EC50 (nM)hCB2 EC50 (nM)In Vivo ED50 (mg/kg)Reference(s)
This compound --0.520.88-[1]
5F-ADB (5F-MDMB-PINACA) --0.597.50.07 - 1.1[2][3]
MDMB-4en-PINACA 1.40.2130.680 - 3.301.340.03 - 0.77[2][4]
ADB-4en-PINACA --11.6-0.03 - 0.77[2][5]
Δ⁹-THC (for comparison) 8.053289.920.3~3.0[2][4]

Note: Ki and EC50 values can vary between different studies and assay types. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Competitive Radioligand Binding Assay for CB1/CB2 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the cannabinoid receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compounds (e.g., this compound, 5F-ADB).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled high-affinity ligand like WIN-55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

  • 96-well plates.

  • Filtration system (cell harvester and glass fiber filters).

  • Scintillation counter and fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

β-Arrestin Recruitment Assay

This cell-based functional assay measures the ability of a compound to activate the β-arrestin signaling pathway upon binding to the cannabinoid receptor.

Principle: The assay often utilizes enzyme fragment complementation (e.g., β-galactosidase or luciferase). The cannabinoid receptor is fused to one enzyme fragment, and β-arrestin is fused to the other. Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the enzyme fragments into close proximity and generating a detectable signal (e.g., luminescence or chemiluminescence).[2][7]

Procedure:

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human CB1 or CB2 receptor and the β-arrestin fusion proteins.

  • Plating: Seed the cells into 384-well plates and incubate to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal using a luminometer or a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.[8][9]

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) serial_dil Serial Dilution of Test Compounds prep_reagents->serial_dil plate_setup Plate Setup in 96-well Plate (Total, Non-specific, Competitive Binding) serial_dil->plate_setup incubation Incubation (e.g., 90 min at 30°C) plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scint_count Scintillation Counting filtration->scint_count data_analysis Data Analysis (IC50 & Ki Calculation) scint_count->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Synthetic Cannabinoids

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway cluster_barrestin β-Arrestin Pathway SC Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R Binds to G_protein Gi/o Protein Activation CB1R->G_protein Activates GRK GRK Phosphorylation CB1R->GRK Activates AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA b_arrestin β-Arrestin Recruitment GRK->b_arrestin Internalization Receptor Internalization & Desensitization b_arrestin->Internalization MAPK MAPK Pathway Activation b_arrestin->MAPK

Caption: Simplified signaling pathways of synthetic cannabinoids at the CB1 receptor.

References

Unveiling ADB-BUTINACA Use: A Comparative Guide to Urinary Metabolite Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of validated urinary metabolite biomarkers for detecting the consumption of ADB-BUTINACA, a potent synthetic cannabinoid. This document outlines key experimental data, detailed methodologies, and visual workflows to support forensic analysis and clinical research.

The emergence of novel psychoactive substances (NPS) like ADB-BUTINACA presents a constant challenge for forensic toxicology. Due to extensive metabolism, the parent compound is often found in low concentrations or is entirely absent in urine samples, making the identification of stable and abundant metabolites crucial for confirming consumption.[1][2] This guide synthesizes findings from recent studies to offer a comparative overview of the most promising urinary biomarkers for ADB-BUTINACA.

Performance of Key Urinary Biomarkers

Several studies have identified a range of ADB-BUTINACA metabolites, with a consensus forming around a few key candidates that serve as reliable biomarkers in urine. The primary biotransformations include hydroxylation, dihydrodiol formation, N-debutylation, and oxidative deamination.[3][4] The dihydrodiol metabolite has been identified as a predominant metabolite in urine, with its chromatographic peak area significantly exceeding that of other metabolites.[4] Another study proposes a panel of four urinary metabolite biomarkers for a more comprehensive diagnosis.[3][5]

The following table summarizes the quantitative data for the detection of ADB-BUTINACA and its metabolites from various studies.

AnalyteMatrixMethodLLD/LODLLOQReference
ADB-BUTINACARat PlasmaUPLC-MS/MS0.3 ng/mL1.0 ng/mL[6]
ADB-BUTINACA & 28 other SCs/metabolitesHuman HairUPLC-MS/MS0.5 - 5 pg/mg1 - 10 pg/mg[7]

LLD/LOD: Lower Limit of Detection/Limit of Detection; LLOQ: Lower Limit of Quantification; SCs: Synthetic Cannabinoids

Recommended Urinary Biomarkers

Based on current research, the following metabolites are recommended as suitable biomarkers for detecting ADB-BUTINACA consumption in urine:

  • Dihydrodiol metabolite: Found to be the most abundant metabolite in urine, making it a primary target for analysis.[4][6]

  • Monohydroxylated metabolites: Products of hydroxylation on the N-butyl side chain and the indazole ring are also consistently detected.[4][8]

  • Oxidative deaminated metabolite: Identified as a stable and detectable biomarker.[3]

  • ADB-BUTINACA-N-butanoic acid: Found to be a predominant metabolite in some authentic urine samples.[9]

Experimental Protocols

The validation of these biomarkers relies on robust experimental methodologies, primarily involving in vitro metabolism studies and analysis of authentic urine samples.

In Vitro Metabolism Studies
  • Objective: To identify the metabolic pathways of ADB-BUTINACA and generate potential metabolite biomarkers.

  • Methodology:

    • Incubation: ADB-BUTINACA is incubated with human liver microsomes (HLM) or cryopreserved human hepatocytes (HHeps).[3][10] Typical incubation conditions involve a concentration of 5 μmol/L of the parent drug for varying durations (e.g., 0.5 to 5 hours).[10]

    • Quenching: The metabolic reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile.[10]

    • Analysis: The resulting mixture is analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-QTOF-MS or LC-Orbitrap MS) to identify the generated metabolites.[3][10]

  • Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for ADB-BUTINACA metabolism, studies utilize enzyme-specific inhibitors or recombinant human CYP enzymes. This has revealed that CYP3A4, CYP3A5, and CYP2C19 are the primary enzymes involved in its rapid elimination.[3][11]

Urine Sample Analysis
  • Objective: To confirm the presence of in vitro identified metabolites in authentic human urine samples from suspected ADB-BUTINACA users.

  • Methodology:

    • Sample Preparation: Urine samples are often subjected to enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates and release the free metabolites.[4][9] This is followed by a solid-phase extraction (SPE) or liquid-liquid extraction for sample clean-up and concentration.[9]

    • Instrumental Analysis: The prepared samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF-MS).[6][9] Multiple reaction monitoring (MRM) mode is typically used for targeted quantification of specific metabolites.[6][9]

Visualizing the Workflow and Metabolic Pathways

To further clarify the processes involved in biomarker validation, the following diagrams illustrate the experimental workflow and the metabolic fate of ADB-BUTINACA.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_urine Authentic Urine Analysis invitro_start ADB-BUTINACA incubation Incubation with Human Hepatocytes/Microsomes invitro_start->incubation quenching Reaction Quenching (Acetonitrile) incubation->quenching analysis_invitro LC-HRMS Analysis (Metabolite Identification) quenching->analysis_invitro analysis_urine LC-MS/MS Analysis (Biomarker Confirmation) analysis_invitro->analysis_urine Identified Metabolites as Targets urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Solid-Phase Extraction hydrolysis->extraction extraction->analysis_urine

Caption: Experimental workflow for the identification and validation of ADB-BUTINACA urinary metabolites.

metabolic_pathway cluster_phase2 Phase II Metabolism parent ADB-BUTINACA hydroxylation Hydroxylation parent->hydroxylation dihydrodiol Dihydrodiol Formation parent->dihydrodiol debutylation N-Debutylation parent->debutylation oxidation Oxidative Deamination parent->oxidation glucuronidation Glucuronidation hydroxylation->glucuronidation dihydrodiol->glucuronidation

Caption: Major metabolic pathways of ADB-BUTINACA.

Comparison with Alternative Synthetic Cannabinoids

The metabolic profile of ADB-BUTINACA shares similarities with other synthetic cannabinoids, such as ADB-4en-PINACA, with hydroxylation and dihydrodiol formation being common pathways.[8][12] However, the specific sites of these modifications and the relative abundance of the resulting metabolites can differ, providing a basis for specific biomarker selection. For instance, while both ADB-BUTINACA and ADB-4en-PINACA produce dihydrodiol metabolites, the most abundant metabolites suggested as urinary biomarkers for ADB-4en-PINACA are a dihydrodiol formed on the tail moiety and a product of hydroxylation on the linked/head group.[8][12] This highlights the importance of identifying unique and abundant metabolites for each specific synthetic cannabinoid to avoid cross-reactivity and ensure accurate forensic identification.

References

A Comparative Analysis of Cannabinoid Receptor Binding Affinity: ADB-PINACA vs. Δ9-THC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of the synthetic cannabinoid ADB-PINACA and the phytocannabinoid Δ9-tetrahydrocannabinol (Δ9-THC) at the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The information presented is compiled from various in vitro studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound, a potent synthetic cannabinoid, demonstrates a significantly higher binding affinity for both CB1 and CB2 receptors compared to Δ9-THC, the primary psychoactive component of cannabis. Furthermore, this compound acts as a full agonist at the CB1 receptor, whereas Δ9-THC is a partial agonist. This distinction in binding affinity and functional activity translates to profound differences in their downstream signaling pathways and overall pharmacological effects. While both compounds activate G-protein-mediated signaling, this compound is also a potent recruiter of β-arrestin, a pathway weakly engaged by Δ9-THC. These differences are critical for understanding the distinct pharmacological and toxicological profiles of these two cannabinoids.

Data Presentation: Binding Affinity (Ki)

The following table summarizes the reported binding affinities (Ki values in nM) of this compound and Δ9-THC for human CB1 and CB2 receptors from various studies. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) in nMReference(s)
This compound CB10.52, 2.87[1]
CB20.88[1]
Δ9-THC CB12.9 - 40.7[2]
CB224 - 51[2]

Note: Ki values can vary between studies due to different experimental conditions. A direct comparison study found the Ki of this compound at the CB1 receptor to be 0.59 nM[3]. Another study on the closely related compound AB-PINACA reported 23.3-fold and 40.9-fold higher in vitro binding affinity to human CB1 and CB2 receptors, respectively, compared to Δ9-THC[4].

Experimental Protocols

The binding affinity and functional activity data presented in this guide are primarily derived from the following experimental methodologies:

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound to a receptor.

Objective: To measure the displacement of a radiolabeled ligand from the cannabinoid receptor by the unlabeled test compound (this compound or Δ9-THC).

Typical Protocol:

  • Membrane Preparation: Membranes from cells expressing the target cannabinoid receptor (e.g., HEK293T cells transfected with human CB1 or CB2 receptors) are prepared.

  • Incubation: The cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand, such as [3H]CP55,940, and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membranes with CB Receptors Incubation Incubation of all components Membrane->Incubation Radioligand Radiolabeled Ligand ([3H]CP55,940) Radioligand->Incubation TestCompound Unlabeled Test Compound (this compound or Δ9-THC) TestCompound->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Counting Scintillation Counting to measure radioactivity Filtration->Counting IC50 Determine IC50 value Counting->IC50 Ki Calculate Ki value using Cheng-Prusoff equation IC50->Ki

Fig. 1: Radioligand Binding Assay Workflow
Functional Assays

These assays determine the functional activity of a compound after it binds to the receptor, such as its ability to activate downstream signaling pathways.

  • G-Protein Activation ([35S]GTPγS) Assay: This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the cannabinoid receptor. Increased [35S]GTPγS binding indicates receptor activation. Studies show that both this compound and Δ9-THC activate G-proteins, but with different efficacies[5].

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of the protein β-arrestin to the activated cannabinoid receptor. This is a key event in receptor desensitization and can also initiate G-protein-independent signaling. This compound and its analogs are potent recruiters of β-arrestin, while Δ9-THC shows very weak to no recruitment[6][7].

Signaling Pathway Comparison

The binding of an agonist to a cannabinoid receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels. An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and G-protein-independent signaling.

The difference in agonist efficacy between this compound (full agonist) and Δ9-THC (partial agonist) results in distinct signaling profiles.

G cluster_ligands Ligands cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_effects Downstream Effects ADB This compound (Full Agonist) CB1R CB1 Receptor ADB->CB1R High Affinity THC Δ9-THC (Partial Agonist) THC->CB1R Lower Affinity Gprotein G-Protein Activation (Gi/o) CB1R->Gprotein Strong Activation CB1R->Gprotein Partial Activation BetaArrestin β-Arrestin Recruitment CB1R->BetaArrestin Strong Recruitment CB1R->BetaArrestin Weak/No Recruitment AdenylylCyclase Inhibition of Adenylyl Cyclase Gprotein->AdenylylCyclase MAPK MAPK Activation Gprotein->MAPK BetaArrestin->MAPK Internalization Receptor Internalization BetaArrestin->Internalization

Fig. 2: this compound vs. Δ9-THC Signaling at CB1 Receptor

As a full agonist, this compound elicits a maximal response from the CB1 receptor, leading to robust activation of G-protein signaling and strong recruitment of β-arrestin. In contrast, Δ9-THC, as a partial agonist, produces a submaximal response, resulting in weaker G-protein activation and minimal to no β-arrestin recruitment. This differential engagement of the β-arrestin pathway is a key factor contributing to the distinct pharmacological profiles and potentially the more severe adverse effects associated with synthetic cannabinoids like this compound.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for ADB-PINACA Quantification in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the current methodologies for the quantification of ADB-PINACA in seized materials. This report summarizes key performance data from various analytical techniques, offering a comparative overview to aid in method selection and development.

The rise of synthetic cannabinoids, such as this compound, presents a significant challenge to forensic laboratories worldwide. Accurate and reliable quantification of these potent substances in seized materials is crucial for law enforcement, public health, and research. In the absence of a formal inter-laboratory comparison study, this guide consolidates and compares published data on the analytical methods currently employed for this compound and its analogs.

Comparative Analysis of Quantification Methods

The quantification of this compound in seized materials, which often consist of herbal mixtures or impregnated papers, is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently reported methods. The choice of method often depends on the available instrumentation, the complexity of the matrix, and the desired sensitivity.

Below is a summary of quantitative parameters from various studies, providing a snapshot of the performance of different analytical approaches. It is important to note that direct comparison is challenging due to variations in matrices, instrumentation, and validation procedures across different laboratories.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReported ConcentrationsReference
UPLC-QDa-MS Impregnated PaperNot ReportedNot ReportedNot Reported0.26–55.13 μg/cm² (for 5F-MDMB-PINACA)[1]
GC-MS Herbal BlendsNot ReportedNot ReportedNot Reported0.00065–0.03721 mg/g (for AB-CHMINACA)[2]
UPLC-MS/MS Hair0.5–5 pg/mg1–10 pg/mgNot ReportedNot Reported in Seized Materials[3]
GC-MS/MS Hair10 pg/mg20 pg/mg20–20,000 pg/mgNot Reported in Seized Materials[4]
UPLC-MS/MS Rat Plasma0.3 ng/mL1.0 ng/mL1–1,000 ng/mLNot Reported in Seized Materials[5][6]

Note: Data for direct this compound quantification in seized materials is limited in the provided search results. The table includes data for closely related analogs and different matrices to provide a broader context of achievable analytical performance.

Experimental Protocols: A Closer Look

The accuracy and precision of this compound quantification are heavily influenced by the experimental protocol. Key steps include sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

A critical step in the analysis of seized materials is the efficient extraction of the target analyte from the matrix.

  • Herbal Materials: A common approach involves the homogenization of the seized material to ensure a representative sample. This is followed by solvent extraction, typically using methanol, and sonication to enhance extraction efficiency. The extract is then centrifuged or filtered before analysis. For quantitative analysis, a known weight of the material (e.g., 50-200 mg) is extracted with a specific volume of solvent.[7]

  • Impregnated Papers: For materials like impregnated paper, the sample is typically cut into smaller pieces and extracted with a solvent such as methanol. Multiple extraction steps may be necessary to ensure complete recovery of the analyte.[1]

Chromatographic Separation and Mass Spectrometric Detection
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of volatile and thermally stable compounds. For synthetic cannabinoids, a splitless injection is often employed to enhance sensitivity. The chromatographic separation is typically performed on a capillary column (e.g., ZB-35HT). The mass spectrometer is operated in scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to improve sensitivity and selectivity.[2][8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred technique for thermally labile and polar compounds. Reversed-phase chromatography with a C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[3][5][6]

Visualizing the Process and Pathway

To better understand the analytical workflow and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing seized_material Seized Material (Herbal Blend/Paper) homogenization Homogenization (for herbal material) seized_material->homogenization extraction Solvent Extraction (e.g., Methanol) seized_material->extraction homogenization->extraction sonication Sonication extraction->sonication centrifugation Centrifugation/Filtration sonication->centrifugation extract Final Extract centrifugation->extract chromatography Chromatography (GC or LC) extract->chromatography mass_spec Mass Spectrometry (MS or MS/MS) chromatography->mass_spec quantification Quantification mass_spec->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for the quantification of this compound in seized materials.

Signaling_Pathway ADB_PINACA This compound CB1_receptor CB1 Receptor ADB_PINACA->CB1_receptor Agonist Binding CB2_receptor CB2 Receptor ADB_PINACA->CB2_receptor Agonist Binding Gi_protein Gi Protein CB1_receptor->Gi_protein Activation CB2_receptor->Gi_protein Activation adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase Inhibition cAMP ↓ cAMP adenylyl_cyclase->cAMP downstream_effects Downstream Cellular Effects (e.g., altered neurotransmission) cAMP->downstream_effects

References

Unmasking ADB-PINACA: A Comparative Guide to Metabolite Confirmation in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of synthetic cannabinoids presents a significant challenge to forensic and clinical toxicology. ADB-PINACA, a potent indazole-3-carboxamide based synthetic cannabinoid, has been implicated in numerous intoxication events. Due to its rapid and extensive metabolism, the parent compound is rarely detected in urine. Therefore, identifying its major metabolites is crucial for confirming exposure. This guide provides a comparative overview of this compound metabolites in authentic human urine samples, supported by experimental data and detailed methodologies, to aid in the development and validation of robust analytical methods.

Comparative Analysis of this compound Urinary Metabolites

Identifying the most abundant and specific metabolites is key to reliably confirming this compound consumption. While the parent compound is often absent in urine, several hydroxylated and carboxylated metabolites are consistently detected. The following table summarizes the key metabolites identified in authentic human urine samples and their relative abundance.

Metabolite NameChemical ModificationTypical Abundance in UrineRecommended Biomarker
This compound N-pentanoic acidCarboxylation of the N-pentyl chainHighYes
Hydroxypentyl-ADB-PINACAHydroxylation of the N-pentyl chainModerate to HighYes
Hydroxy-3,3-dimethylbutyl-ADB-PINACAHydroxylation of the tert-butyl groupModerateYes
This compound N-pentanoic acid glucuronideGlucuronidation of the carboxylic acid metaboliteVariableRecommended for hydrolysis step
Dihydroxypentyl-ADB-PINACADihydroxylation of the N-pentyl chainLow to ModerateNo

Experimental Protocols for Metabolite Detection

Accurate identification of this compound metabolites requires optimized sample preparation and sensitive analytical techniques. The following protocols are based on methodologies reported in forensic toxicology literature.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Given that many metabolites are excreted as glucuronide conjugates, an initial hydrolysis step is essential to increase the detection window of the free metabolites.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine, add an internal standard.

    • Add β-glucuronidase from E. coli and incubate at an elevated temperature (e.g., 40-60°C) for 1-2 hours to cleave the glucuronide conjugates.[1][2]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol and water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a stronger organic solvent, often with a basic or acidic modifier.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection of synthetic cannabinoid metabolites.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[3]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted analysis, selecting specific precursor-to-product ion transitions for each metabolite to ensure high selectivity and sensitivity.

Visualizing the Metabolic Fate and Analytical Workflow

To better understand the biotransformation of this compound and the process of its detection, the following diagrams illustrate the key pathways and procedures.

ADB_PINACA_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Hydroxypentyl-ADB-PINACA Hydroxypentyl-ADB-PINACA This compound->Hydroxypentyl-ADB-PINACA Hydroxylation Hydroxy-3,3-dimethylbutyl-ADB-PINACA Hydroxy-3,3-dimethylbutyl-ADB-PINACA This compound->Hydroxy-3,3-dimethylbutyl-ADB-PINACA Hydroxylation This compound N-pentanoic acid This compound N-pentanoic acid Hydroxypentyl-ADB-PINACA->this compound N-pentanoic acid Oxidation Glucuronide Conjugate Glucuronide Conjugate This compound N-pentanoic acid->Glucuronide Conjugate Glucuronidation Excretion in Urine Excretion in Urine Glucuronide Conjugate->Excretion in Urine

Caption: Proposed metabolic pathway of this compound.

Analytical_Workflow Urine Sample Urine Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample->Enzymatic Hydrolysis Release of conjugated metabolites Solid-Phase Extraction Solid-Phase Extraction Enzymatic Hydrolysis->Solid-Phase Extraction Sample cleanup and concentration LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Separation and detection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification and quantification Metabolite Confirmation Metabolite Confirmation Data Analysis->Metabolite Confirmation

Caption: Experimental workflow for this compound metabolite confirmation.

Alternative Analytical Approaches

While LC-MS/MS is the most widely used technique, other methods can be employed for the detection of this compound metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) HRMS offer the advantage of non-targeted screening, enabling the retrospective analysis of data for newly identified metabolites without the need for pre-existing reference standards.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for synthetic cannabinoid metabolites due to their polarity and thermal lability, GC-MS can be used after derivatization to improve volatility and thermal stability.

This guide provides a foundational understanding of the confirmation of this compound metabolites in human urine. For the most accurate and reliable results, it is recommended to use validated analytical methods with certified reference materials for the targeted metabolites. The dynamic nature of the novel psychoactive substances market necessitates continuous monitoring and adaptation of analytical strategies to include newly emerging metabolites.

References

Comparative Pharmacokinetic Profiles of ADB-PINACA and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of ADB-PINACA and several of its key analogs, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these novel synthetic cannabinoids.

Quantitative Pharmacokinetic Data

The following table summarizes the available in vivo pharmacokinetic parameters for this compound analogs. It is important to note that direct comparison is challenging due to variations in experimental models (mice vs. rats) and routes of administration (intraperitoneal vs. oral).

CompoundAnimal ModelDoseRoute of Admin.Cmax (ng/mL)Tmax (min)AUC (ng·h/mL)t½ (h)
ADB-BINACA Mouse0.5 mg/kgIntraperitoneal~35~15Not ReportedNot Reported
ADB-4en-PINACA Mouse0.5 mg/kgIntraperitoneal~60~15Not ReportedNot Reported
MDMB-4en-PINACA Mouse0.5 mg/kgIntraperitoneal~125~30Not ReportedNot Reported
ADB-BUTINACA Rat10 mg/kgOral616.9 ± 154.5168 ± 302923.0 ± 523.54.4 ± 1.1

Data for ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA are estimated from graphical representations in the cited literature and should be considered approximate. A comparative study noted that MDMB-4en-PINACA displayed the highest plasma concentration and the most prolonged detection window among the three tested compounds following a 0.5 mg/kg intraperitoneal administration in mice.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following protocols are summarized from the key experimental studies cited.

In Vivo Pharmacokinetic Study in Mice (for ADB-BINACA, ADB-4en-PINACA, MDMB-4en-PINACA)
  • Animal Model: Adult male C57BL/6 mice were used for the study.

  • Drug Preparation and Administration: The synthetic cannabinoids were dissolved in a vehicle solution consisting of 2% DMSO, 2% Cremophor EL, and 96% saline. The compounds were administered via intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method (LC-MS/MS):

    • Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) was used for the quantification of the compounds in plasma.

    • Sample Preparation: Plasma samples were subjected to a protein precipitation extraction method.

    • Chromatographic Separation: Separation was achieved on a C18 column with a gradient elution.

    • Mass Spectrometry: The analysis was performed in positive ion mode using multiple reaction monitoring (MRM).

In Vivo Pharmacokinetic Study in Rats (for ADB-BUTINACA)
  • Animal Model: The study utilized rats as the animal model.

  • Drug Administration: ADB-BUTINACA was administered orally (p.o.) at a dose of 10 mg/kg.

  • Analytical Method (UPLC-MS/MS):

    • Instrumentation: A UPLC-MS/MS system was employed for the analysis of ADB-BUTINACA in rat plasma.

    • Separation: Chromatographic separation was performed on a UPLC BEH C18 column.

    • Mobile Phase: A gradient elution of acetonitrile and water containing 0.1% formic acid was used.

    • Detection: Detection was carried out in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source. The calibration curve was linear from 1 to 1,000 ng/mL.[3]

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Drug_Preparation Drug Preparation (in Vehicle) Injection Intraperitoneal Injection (0.5 mg/kg) Drug_Preparation->Injection Animals C57BL/6 Mice Animals->Injection Blood_Collection Blood Collection (Time Points) Injection->Blood_Collection Post-Dose Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation UPLC_MSMS UPLC-MS/MS Analysis Protein_Precipitation->UPLC_MSMS Data_Analysis Pharmacokinetic Data Analysis UPLC_MSMS->Data_Analysis

In Vivo Pharmacokinetic Study Workflow in Mice.

Synthetic cannabinoids like this compound and its analogs primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1R), a G-protein coupled receptor. The signaling cascade initiated by CB1R activation is complex and leads to various downstream cellular effects.

CB1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R Binds & Activates G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ca2+ Channel G_Protein->Ion_Channel Inhibits MAPK MAPK Pathway (ERK, JNK) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Neuronal_Activity Decreased Neuronal Activity & Neurotransmitter Release Ion_Channel->Neuronal_Activity PKA PKA cAMP->PKA Activates PKA->Neuronal_Activity MAPK->Neuronal_Activity

Simplified CB1 Receptor Signaling Pathway.

Activation of the CB1 receptor by synthetic cannabinoids leads to the stimulation of inhibitory G-proteins (Gi/o).[1][4] This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4] Concurrently, it leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5][6] These actions collectively reduce neuronal excitability and inhibit the release of neurotransmitters.[5] Additionally, downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, are also modulated.[5]

References

Safety Operating Guide

Proper Disposal Procedures for ADB-PINACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of controlled substances are paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. ADB-PINACA is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] As such, its disposal is strictly regulated by the Drug Enforcement Administration (DEA). This guide provides essential safety and logistical information for the proper disposal of this compound in a research setting.

The primary and mandated method for the disposal of Schedule I controlled substances, including this compound, is through a DEA-registered reverse distributor. This process ensures that the substance is rendered "non-retrievable," meaning it is permanently altered and cannot be reused.[2] Incineration is the only method currently accepted by the DEA to achieve this standard.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols for handling potent synthetic cannabinoids.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent accidental exposure. This includes:

    • A properly fitted lab coat.

    • Safety glasses or goggles.

    • Gloves appropriate for handling chemical solvents.

    • In cases of potential aerosolization, a respirator may be necessary.

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In the event of a spill, any recoverable controlled substance must be collected for proper disposal. If the substance is not recoverable, the incident must be documented, with two witnesses signing the inventory records.[3]

This compound Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is crucial for safe handling and decontamination. The following table summarizes available data for this compound and related compounds.

PropertyValueSource
Chemical Name N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-pentyl-1H-indazole-3-carboxamide[1]
Molecular Formula C₁₉H₂₈N₄O₂[1]
Molar Mass 344.459 g·mol−1[1]
Physical Form SolidN/A
Solubility This compound pentanoic acid metabolite: - DMF: 25 mg/ml- DMSO: 12 mg/ml- Ethanol: 25 mg/ml- PBS (pH 7.2): 1 mg/mlN/A
Stability Unstable when stored in blood at room temperature or refrigerated; considerably more stable when frozen. Degrades to its butanoic acid metabolite.[4]

Step-by-Step Disposal Protocol via a DEA-Registered Reverse Distributor

The following protocol outlines the necessary steps for the compliant disposal of this compound.

Step 1: Segregation and Storage of Waste

  • Expired, unwanted, or contaminated this compound must be segregated from the active chemical inventory.

  • The waste material must be stored in a securely locked, sturdily constructed cabinet or safe, adhering to the same security requirements as the active stock.

  • Clearly label the container as "this compound for Disposal."

Step 2: Engage a DEA-Registered Reverse Distributor

  • Identify and contract with a reverse distributor that is registered with the DEA to handle Schedule I controlled substances.[5][6][7] A list of registered reverse distributors can be obtained from the DEA.

  • The reverse distributor will provide specific instructions on their procedures for packaging and transportation.

Step 3: Documentation and Record-Keeping

  • Accurate and meticulous record-keeping is a critical component of controlled substance disposal.

  • DEA Form 41 (Registrants Inventory of Drugs Surrendered): This form must be completed to document the substances being disposed of.[3][8][9][10] The form requires information about the registrant, the specific controlled substance, the quantity, and the method of disposal.

  • The reverse distributor will typically assist in the completion of this form and provide a copy for the registrant's records after the substance has been destroyed.[7]

  • All disposal records must be maintained for a minimum of two years.[8]

Step 4: Packaging and Transfer

  • Follow the specific packaging instructions provided by the reverse distributor to prevent any leakage or exposure during transport.

  • The transfer of a Schedule I substance to a reverse distributor requires a DEA Form 222.

  • The reverse distributor will arrange for the secure transportation of the this compound waste from the research facility to their licensed incineration facility.

Decontamination Procedures

Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.

Materials for Decontamination:

  • Appropriate solvents (based on solubility data, a solution of ethanol or methanol may be effective).

  • Soapy water.

  • Disposable absorbent pads or towels.

  • Appropriate waste disposal bags for contaminated materials.

Decontamination Protocol:

  • Initial Wipe-Down: Using disposable towels soaked in an appropriate solvent (e.g., ethanol), wipe down all surfaces of the chemical fume hood, benchtops, and any equipment that may have been in contact with this compound.

  • Soapy Water Wash: Following the solvent wipe, wash all surfaces and equipment with a solution of soap and water.

  • Final Rinse: Rinse the cleaned surfaces with water to remove any soap residue.

  • Disposal of Contaminated Materials: All disposable materials used for decontamination (gloves, towels, absorbent pads) must be collected in a designated hazardous waste bag and disposed of according to your institution's hazardous waste management guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the key stages in the proper disposal of this compound.

ADB_PINACA_Disposal_Workflow cluster_preparation Preparation Phase cluster_action Action Phase cluster_completion Completion Phase A Identify this compound Waste B Segregate and Securely Store Waste A->B C Engage DEA-Registered Reverse Distributor B->C D Complete DEA Form 41 and other required documentation C->D E Package Waste According to Reverse Distributor's Instructions D->E F Transfer Waste to Reverse Distributor E->F G Incineration by Reverse Distributor F->G H Receive Certificate of Destruction G->H I Retain All Records for at Least Two Years H->I

Caption: Workflow for the compliant disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling ADB-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of ADB-PINACA, a potent synthetic cannabinoid. Adherence to these protocols is critical to mitigate the significant health risks associated with this compound, which include toxicity upon inhalation, ingestion, or skin contact.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a highly hazardous substance. The Global Harmonized System (GHS) classifications indicate it is toxic if swallowed, in contact with skin, or inhaled, and it can cause damage to organs.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

A comprehensive assessment of laboratory procedures is necessary to determine the specific PPE required. However, the following table summarizes the minimum recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges.To prevent inhalation of aerosolized particles or vapors, which can be toxic.[1]
Hand Protection Heavy rubber gloves.To prevent dermal absorption, as the compound is toxic upon skin contact.[1]
Eye and Face Protection Safety goggles and a face shield.To protect against splashes and accidental eye contact, which can cause serious damage.[1]
Body Protection Disposable gown or lab coat with tight-fitting cuffs, and potentially "bunny suit" coveralls for extensive handling.To protect skin and clothing from contamination. Gowns should close in the back.[2]
Foot Protection Rubber boots or disposable shoe covers.To prevent contamination of footwear and the spread of the substance.[1]
Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Coveralls: Put on a clean, disposable gown or coveralls.

  • Mask/Respirator: Secure the respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them away from the cuff, turning them inside out.

  • Gown/Coveralls: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out.

  • Goggles/Face Shield: Remove from the back of the head.

  • Mask/Respirator: Remove from the back of the head.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Operational Plan for Handling this compound

All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.

Pre-Handling Protocol
  • Risk Assessment: Conduct a thorough risk assessment for the specific procedures to be performed.

  • PPE Check: Ensure all required PPE is available, in good condition, and correctly donned.

  • Fume Hood Verification: Verify that the chemical fume hood is functioning correctly.

  • Spill Kit: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.

  • Emergency Procedures: Review emergency contact information and procedures in case of exposure or spill.

Handling Procedure
  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the chemical fume hood. Use disposable equipment where possible to minimize cleaning and potential for contamination.

  • Avoid Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Labeling: Clearly label all containers with the substance name, concentration, and hazard symbols.

  • Transport: When moving the substance, even within the laboratory, ensure it is in a sealed, secondary container.

Post-Handling Decontamination
  • Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., methanol, in a well-ventilated area) followed by a thorough cleaning with soap and water.

  • PPE Doffing: Follow the correct doffing procedure as outlined above.

  • Waste Disposal: Dispose of all contaminated materials according to the disposal plan.

Disposal Plan for this compound Waste

All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: All disposable PPE, contaminated labware, and unused this compound must be segregated into a designated, clearly labeled hazardous waste container.

  • Waste Container: The waste container must be leak-proof, have a secure lid, and be stored in a designated, secure area away from general laboratory traffic.

  • Chemical Inactivation: For larger quantities, chemical inactivation may be an option, but this should only be performed by trained personnel following a validated standard operating procedure.

  • Waste Pickup: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not mix with general laboratory waste.

Visualizing Laboratory Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Risk Assessment Risk Assessment PPE Check PPE Check Risk Assessment->PPE Check Fume Hood Verification Fume Hood Verification PPE Check->Fume Hood Verification Spill Kit Ready Spill Kit Ready Fume Hood Verification->Spill Kit Ready Weighing & Aliquoting Weighing & Aliquoting Spill Kit Ready->Weighing & Aliquoting Labeling Labeling Weighing & Aliquoting->Labeling Secure Transport Secure Transport Labeling->Secure Transport Surface Decontamination Surface Decontamination Secure Transport->Surface Decontamination Correct PPE Doffing Correct PPE Doffing Surface Decontamination->Correct PPE Doffing Waste Disposal Waste Disposal Correct PPE Doffing->Waste Disposal

Caption: Workflow for Safely Handling this compound

Identify Hazard:\nthis compound Identify Hazard: This compound Assess Risk:\nInhalation, Dermal, Ingestion Assess Risk: Inhalation, Dermal, Ingestion Identify Hazard:\nthis compound->Assess Risk:\nInhalation, Dermal, Ingestion Control Measures:\nEngineering (Fume Hood),\nAdministrative (SOPs),\nPPE Control Measures: Engineering (Fume Hood), Administrative (SOPs), PPE Assess Risk:\nInhalation, Dermal, Ingestion->Control Measures:\nEngineering (Fume Hood),\nAdministrative (SOPs),\nPPE Implement Controls Implement Controls Control Measures:\nEngineering (Fume Hood),\nAdministrative (SOPs),\nPPE->Implement Controls Monitor & Review Monitor & Review Implement Controls->Monitor & Review

Caption: Logical Relationship of Risk Assessment for Handling this compound

References

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